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Core Science & Biosynthesis

Foundational

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride chemical structure and properties

This guide serves as a technical monograph on 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride , a rigid bicyclic amine scaffold of significant importance in medicinal chemistry. It is the parent pharmacophore for a clas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride , a rigid bicyclic amine scaffold of significant importance in medicinal chemistry. It is the parent pharmacophore for a class of "balanced" Triple Reuptake Inhibitors (TRIs) and sigma receptor ligands, most notably the analgesic Bicifadine .

Executive Summary

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted bicyclic amine. Structurally, it consists of a pyrrolidine ring fused to a cyclopropane ring, sharing a common C-C bond. This "cis-fused" geometry locks the phenyl substituent into a specific orientation relative to the nitrogen lone pair, creating a distinct pharmacophore profile compared to flexible analogs like amphetamines or phenethylamines.

While the unsubstituted parent compound exhibits moderate biological activity, it serves as the critical scaffold for high-potency derivatives such as Bicifadine (1-(4-methylphenyl)-) and Amitifadine . Its primary utility in drug development lies in its ability to simultaneously modulate serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as Sigma (


) receptors, depending on N-substitution and phenyl ring modification.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Common Name Desmethyl-Bicifadine; EXP-561 (related code)
CAS Number 67644-21-7 (Free Base); Specific salt CAS varies
Molecular Formula

Molecular Weight 159.23 g/mol (Base) / 195.69 g/mol (HCl Salt)
SMILES C1C2C1(CNC2)C3=CC=CC=C3.Cl
Stereochemistry and Conformation

The 3-azabicyclo[3.1.0]hexane system exists in a boat-like conformation. The fusion of the three-membered cyclopropane ring to the five-membered pyrrolidine ring is exclusively cis in stable isolable forms, as the trans-fusion induces prohibitive ring strain.

  • Chirality : The molecule possesses two chiral centers (C1 and C5). However, due to the bridgehead constraints, it exists as a pair of enantiomers:

    
     and 
    
    
    
    .
  • Pharmacophore Orientation : The

    
     enantiomer is generally the biologically active form for monoamine transporter inhibition (analogous to Bicifadine). The rigid cyclopropane ring forces the phenyl group into a "pseudo-equatorial" position, optimizing pi-stacking interactions within the transporter binding pockets.
    

Synthesis & Manufacturing Routes

The synthesis of this scaffold requires constructing the strained cyclopropane ring while maintaining the bicyclic framework. Two primary methodologies are employed: the classic Imide Reduction (Epstein Method) and the modern Carbenoid Cyclopropanation .

Route A: The Maleimide-Carbenoid Strategy (Modern)

This route is preferred for its modularity and high diastereoselectivity. It utilizes a palladium-catalyzed cyclopropanation of a maleimide double bond.[1]

Protocol:

  • Cyclopropanation : N-Benzylmaleimide reacts with a diazo compound (generated in situ from N-tosylhydrazone of benzaldehyde) in the presence of a Pd(II) catalyst.

  • Transformation : The resulting bicyclic imide is reduced.

  • Deprotection : The N-benzyl group is removed (hydrogenolysis) to yield the secondary amine.

Route B: The Cyclopropane Dicarboxylate Route (Classic)

Originally described by Epstein et al. (1981), this method builds the pyrrolidine ring onto a pre-formed cyclopropane.

Protocol:

  • Cyclization : 1-Phenyl-1,2-cyclopropanedicarboxylic acid is reacted with urea or ammonia to form the bicyclic imide (3-azabicyclo[3.1.0]hexane-2,4-dione).

  • Reduction : The imide is reduced using a strong hydride donor like Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) or

    
     to yield the final amine.
    
Visualization of Synthesis (DOT)

Synthesis cluster_0 Key Transformation: Strain Introduction Start Benzaldehyde (Tosylhydrazone) Catalyst Pd(OAc)2 / LiOtBu (Carbenoid Gen.) Start->Catalyst Maleimide N-Benzylmaleimide Maleimide->Catalyst Intermediate Bicyclic Imide (1-Phenyl-3-aza...-2,4-dione) Catalyst->Intermediate Cyclopropanation Reduction Reduction (LiAlH4 or Vitride) Intermediate->Reduction Product 1-Phenyl-3-azabicyclo [3.1.0]hexane HCl Reduction->Product Yields Amine

Caption: Figure 1. Convergent synthesis via Pd-catalyzed cyclopropanation of maleimide, establishing the bicyclic core.

Physicochemical Profiling

PropertyValue/DescriptionRelevance
Solubility (HCl Salt) >50 mg/mL in WaterHighly soluble due to ionizable secondary amine. Suitable for aqueous injection.
pKa (Calc.) ~9.4 - 9.6Basic nitrogen; exists predominantly as a cation at physiological pH (7.4).
LogP (Base) ~2.3Moderate lipophilicity ensures Blood-Brain Barrier (BBB) penetration.
Thermal Stability Stable < 200°CThe fused cyclopropane ring is surprisingly thermally stable but susceptible to acid-catalyzed ring opening under extreme conditions.
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorIdeal profile for CNS penetration (Rule of 5 compliant).

Pharmacology & Mechanism of Action

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" for monoamine transporter recognition.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by substitutions on the phenyl ring and the nitrogen atom.

  • The Unsubstituted Parent (1-Phenyl) : Exhibits moderate to weak affinity for NET and SERT compared to its derivatives. It serves as a baseline.

  • Para-Substitution (4-Methyl) : Adding a methyl group at the para position (yielding Bicifadine ) dramatically increases potency (Ki ~100 nM range) and improves the ratio of NET:SERT inhibition to approximately 1:2.

  • N-Substitution :

    • Secondary Amine (-NH): Favors transporter inhibition (NET/SERT/DAT).

    • Tertiary Amine (-N-Alkyl): Shifts selectivity towards Sigma (

      
      ) receptors . For example, N-propyl or N-phenethyl derivatives are potent 
      
      
      
      ligands.
Mechanism: Triple Reuptake Inhibition (TRI)

The molecule blocks the reuptake of neurotransmitters by binding to the orthosteric site of the transporter proteins.

  • NET (Norepinephrine Transporter) : Primary target. Increases synaptic noradrenaline, enhancing descending pain inhibitory pathways (analgesia).

  • SERT (Serotonin Transporter) : Secondary target. Modulates mood and pain threshold.

  • DAT (Dopamine Transporter) : Tertiary target. Weak inhibition contributes to antidepressant efficacy without high abuse potential (unlike cocaine).

Signaling Pathway Diagram

Pharmacology Drug 1-Phenyl-3-azabicyclo [3.1.0]hexane Scaffold NET NET Transporter (High Affinity) Drug->NET SERT SERT Transporter (Mod. Affinity) Drug->SERT DAT DAT Transporter (Low Affinity) Drug->DAT Synapse Increased Synaptic Monoamines NET->Synapse SERT->Synapse DAT->Synapse Analgesia Analgesia (Descending Inhibition) Synapse->Analgesia Mood Antidepressant Activity Synapse->Mood

Caption: Figure 2. Pharmacological cascade showing the scaffold's balanced inhibition of monoamine transporters.

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl (via Imide)

Adapted from Epstein et al. (1981) and modern modifications.

Reagents:

  • 1-Phenyl-1,2-cyclopropanedicarboxylic acid (10 mmol)

  • Urea (15 mmol)

  • Vitride® (70% in toluene) or

    
    
    
  • HCl in Dioxane (4M)

Step-by-Step:

  • Imide Formation : Heat the dicarboxylic acid and urea at 180°C for 2 hours. The melt solidifies upon cooling. Recrystallize from ethanol to obtain the imide intermediate.

  • Reduction :

    • Suspend the imide (5 mmol) in anhydrous THF (20 mL) under Nitrogen.

    • Add

      
       (15 mmol) portion-wise at 0°C.
      
    • Reflux for 6 hours.

    • Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate and evaporate solvent to yield the free base oil.[2]

  • Salt Formation : Dissolve the oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise until precipitation is complete. Filter the white solid and dry under vacuum.

Protocol: In Vitro Binding Assay (NET)

Objective : Determine


 of the compound for the Norepinephrine Transporter.
  • Tissue Prep : Rat cortical membranes or HEK293 cells expressing hNET.

  • Radioligand : Use

    
    -Nisoxetine (1.0 nM).
    
  • Incubation : Incubate membranes, radioligand, and test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C.
  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation : Category 2 (Irritant).

  • Specific Target Organ Toxicity : Category 3 (Respiratory irritation).

Handling Precautions:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Storage : Store at 2-8°C (refrigerated), under inert atmosphere (Argon/Nitrogen) if possible. The HCl salt is hygroscopic.

  • Disposal : Incineration in a licensed chemical waste facility.

References

  • Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents.[3] Journal of Medicinal Chemistry.[4]

  • Marrazzo, A., et al. (2004).[5] 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors.[5][6] Arkivoc.[6]

  • Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology.

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters.[6]

  • PubChem Compound Summary . 1-Phenyl-3-azabicyclo[3.1.0]hexane.[3] National Center for Biotechnology Information.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl and its Derivatives

Introduction: A Privileged Scaffold in Neuropharmacology The 1-phenyl-3-azabicyclo[3.1.0]hexane core is a conformationally constrained scaffold that has emerged as a "privileged structure" in the design of neuropharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Neuropharmacology

The 1-phenyl-3-azabicyclo[3.1.0]hexane core is a conformationally constrained scaffold that has emerged as a "privileged structure" in the design of neuropharmacologically active agents. Its rigid bicyclic system, combined with the aromatic phenyl group, provides a unique three-dimensional framework for precise interactions with various biological targets within the central nervous system (CNS). This guide provides a comprehensive technical overview of the pharmacological mechanisms of action associated with compounds derived from this scaffold, with a primary focus on its well-documented role as a triple reuptake inhibitor and secondary interactions with other key CNS receptors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical class.

Primary Mechanism of Action: Triple Reuptake Inhibition

The most extensively characterized mechanism of action for 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives is the simultaneous inhibition of the serotonin (5-HT) transporter (SERT), norepinephrine (NE) transporter (NET), and dopamine (DA) transporter (DAT). This activity classifies these compounds as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) or "triple reuptake inhibitors". By blocking these transporters, these compounds increase the synaptic concentrations of all three major monoamine neurotransmitters, which are critically involved in the regulation of mood, cognition, and pain.

A prime example of a compound with this mechanism is Amitifadine (DOV-21,947), the (+)-enantiomer of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. In vitro studies using human embryonic kidney (HEK) 293 cells expressing the human recombinant transporters have demonstrated its potent inhibitory activity.[1]

Quantitative Analysis of Monoamine Transporter Inhibition

The potency of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives at the monoamine transporters is typically quantified through two primary in vitro assays: radioligand binding assays and synaptosomal uptake assays.

CompoundTargetBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)Reference
Amitifadine (DOV-21,947) SERT9912[1]
NET26223[1]
DAT21396[1]
Bicifadine (DOV-220,075) SERTStronger affinity than DAT-
NETStronger affinity than DAT-
DATWeaker affinity than SERT/NET-

Note: Specific Ki and IC50 values for Bicifadine are less consistently reported in the public domain literature compared to Amitifadine.

The data for Amitifadine reveals a preference for SERT and NET over DAT in terms of functional inhibition, a common characteristic among many SNDRIs developed for depression and pain.[2]

Downstream Signaling of Triple Reuptake Inhibition

The simultaneous elevation of serotonin, norepinephrine, and dopamine in the synapse leads to the activation of a complex array of downstream signaling pathways.

SNDRI_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNDRI SNDRI SERT SERT SNDRI->SERT Inhibits NET NET SNDRI->NET Inhibits DAT DAT SNDRI->DAT Inhibits 5-HT_syn Increased 5-HT NE_syn Increased NE DA_syn Increased DA 5-HT_in 5-HT 5-HT_in->SERT NE_in NE NE_in->NET DA_in DA DA_in->DAT 5-HT_R 5-HT Receptors 5-HT_syn->5-HT_R Activates NE_R Adrenergic Receptors NE_syn->NE_R Activates DA_R Dopamine Receptors DA_syn->DA_R Activates Signaling Downstream Signaling Cascades 5-HT_R->Signaling NE_R->Signaling DA_R->Signaling

Figure 1: Mechanism of Triple Reuptake Inhibition.

Secondary Pharmacological Targets: Sigma Receptors

Beyond their primary action on monoamine transporters, certain 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have been shown to possess significant affinity for sigma (σ) receptors.[3] Sigma receptors are intracellular chaperone proteins that are implicated in a variety of cellular functions and are considered targets for the treatment of neuropsychiatric disorders and pain.[4][5]

A study investigating a series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives revealed moderate to high affinity for both σ1 and σ2 receptors.[3]

Quantitative Analysis of Sigma Receptor Binding

The binding affinities of these compounds for sigma receptors are determined using radioligand binding assays, typically with [³H]-(+)-pentazocine for σ1 receptors and [³H]-DTG for σ2 receptors in the presence of a σ1-selective ligand to mask the σ1 sites.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
(+)-14 0.9-[3]
(+)-15 2.3-[3]
Compound 12 Moderate affinity with slight preference for σ1Moderate affinity[3]
Compound 4 (unsubstituted N) >10,000>10,000[3]

Note: The specific structures of compounds 12, 14, and 15 are detailed in the cited reference.

These data indicate that substitution on the nitrogen of the azabicyclo[3.1.0]hexane ring is crucial for sigma receptor affinity.[3] While the functional consequences (agonist vs. antagonist activity) of this binding are not fully elucidated for all derivatives, the high affinity suggests that sigma receptor modulation may contribute to the overall pharmacological profile of these compounds, potentially influencing their analgesic and neuroprotective properties.

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives can be significantly altered by chemical modifications to the core structure.

  • Phenyl Ring Substitution: Substitution on the phenyl ring has a profound impact on potency and selectivity for the monoamine transporters. For example, the 3,4-dichloro substitution in Amitifadine contributes to its high affinity for SERT and NET.[1]

  • Nitrogen Substitution: As demonstrated by the sigma receptor binding data, substitution on the nitrogen atom of the azabicyclo[3.1.0]hexane ring is a key determinant of activity at secondary targets.[3]

  • Stereochemistry: The stereochemistry of the 1-phenyl-3-azabicyclo[3.1.0]hexane core is critical for its activity. For instance, the (+)-enantiomer of DOV-216,303 is Amitifadine, while the (-)-enantiomer is a different pharmacological entity.[6]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of a test compound for SERT, NET, and DAT.

1. Membrane Preparation:

  • Transfect HEK-293 cells with the human gene for either SERT, NET, or DAT.
  • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a specific radioligand, and varying concentrations of the test compound.
  • SERT: [³H]citalopram or [³H]paroxetine.[7][8][9]
  • NET: [³H]nisoxetine.[10][11]
  • DAT: [³H]WIN 35,428.[10][12]
  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known selective inhibitor for the respective transporter.
  • Incubate the plate to allow the binding to reach equilibrium.
  • Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Membrane_Prep" [label="Membrane Preparation\n(Transfected Cells)"]; "Assay_Setup" [label="Assay Setup\n(Membranes, Radioligand, Compound)"]; "Incubation" [label="Incubation to Equilibrium"]; "Filtration" [label="Rapid Filtration"]; "Washing" [label="Washing"]; "Counting" [label="Scintillation Counting"]; "Data_Analysis" [label="Data Analysis\n(IC50 and Ki Determination)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Membrane_Prep"; "Membrane_Prep" -> "Assay_Setup"; "Assay_Setup" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Washing"; "Washing" -> "Counting"; "Counting" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 2: Radioligand Binding Assay Workflow.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of monoamines into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT and NET) from a rodent.
  • Homogenize the tissue in ice-cold sucrose buffer.
  • Centrifuge the homogenate at low speed to remove larger debris.
  • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.
  • Resuspend the synaptosomal pellet in a physiological buffer.

2. Uptake Assay:

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.
  • Initiate the uptake by adding a radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA).
  • Allow the uptake to proceed for a short period at 37°C.
  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.
  • Measure the radioactivity retained by the synaptosomes using a scintillation counter.

3. Data Analysis:

  • Determine the specific uptake by subtracting the uptake in the presence of a selective inhibitor.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 value from the concentration-response curve.
In Vivo Microdialysis

This in vivo technique measures the extracellular concentrations of monoamines in the brain of a freely moving animal, providing a direct measure of the effects of a reuptake inhibitor.[13][14][15][16]

1. Surgical Implantation of Microdialysis Probe:

  • Anesthetize the animal (typically a rat or mouse) and place it in a stereotaxic frame.
  • Implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

2. Microdialysis Experiment:

  • After a recovery period, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
  • Collect baseline dialysate samples to establish the basal extracellular monoamine levels.
  • Administer the test compound (e.g., via intraperitoneal injection).
  • Continue to collect dialysate samples at regular intervals.

3. Sample Analysis:

  • Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Data Analysis:

  • Express the post-drug monoamine concentrations as a percentage of the baseline levels.
  • This allows for the determination of the magnitude and duration of the increase in extracellular monoamine levels induced by the test compound.[17]

Conclusion

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold represents a versatile platform for the development of CNS-active compounds. The primary pharmacological mechanism for many derivatives is triple reuptake inhibition, leading to a broad enhancement of monoaminergic neurotransmission. Additionally, the demonstrated affinity of some analogs for sigma receptors highlights the potential for polypharmacology, which may contribute to their therapeutic effects, particularly in the context of pain and neuroprotection. A thorough understanding of the structure-activity relationships and the application of a suite of in vitro and in vivo pharmacological assays are essential for the continued development and optimization of novel therapeutics based on this promising chemical framework.

References

  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PMC.
  • Assay in Summary_ki - Binding D
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central.
  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar.
  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. PubMed.
  • Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed.
  • Selective labeling of serotonin uptake sites in rat brain by [3H]citalopram contrasted to labeling of multiple sites by [3H]imipramine. PubMed.
  • [3H]citalopram binding to brain and platelet membranes of human and r
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • Discovery and Development of Monoamine Transporter Ligands. PMC.
  • Inhibitory and regulatory binding sites on the rat brain serotonin transporter: molecular weight of the [3H]paroxetine and [3H]citalopram binding proteins. PubMed.
  • [(3)H] citalopram binding to serotonin transporter sites in minnow brains. PubMed.
  • BindingDB BDBM50386812 AMITIFADINE HYDROCHLORIDE::DOV 21947::DOV-21947::EB-1010::US9944618, Compound ID No. 179. BindingDB.
  • Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. PMC.
  • In vivo microdialysis for measurement of extracellular monoamine levels following inhibition... PubMed.
  • Antidepressant-like actions of DOV 21947: a "triple" reuptake inhibitor. PubMed.
  • [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. PubMed.
  • Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed.
  • Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. PubMed.
  • Amitifadine. Wikipedia.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC.
  • Sigma Receptors. Tocris.
  • [3H]WIN 35428 binding in the human brain. PubMed.
  • SAR and biological evaluation of 3-azabicyclo[3.1.
  • 3H]WIN 35,428 binding to the dopamine uptake carrier. II. Effect of membrane fractionation procedure and freezing. R Discovery.
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI.
  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach.
  • In Vivo Brain Microdialysis of Monoamines.
  • Amitifadine hydrochloride: Triple reuptake inhibitor tre
  • In Vivo Brain Microdialysis of Monoamines.
  • Assay in Summary_ki - BindingDB. BindingDB.
  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of ind
  • [3-azabicyclo[3.1.0]hex-1-yl]phenyl-benzenesulfonamides as selective dopamine D3 antagonists. PubMed.
  • Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial. PubMed.
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
  • Monoamine Transporter | Inhibitors. MedchemExpress.com.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. eScholarship.org.
  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
  • Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-. IMR Press.

Sources

Foundational

The 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffold: A Privileged Chemotype for Triple Monoamine Reuptake Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Binding Affinity, Structure-Activity Relationships (SAR), and Self-Validating Assay Methodologies for SLC6 Transporters...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Binding Affinity, Structure-Activity Relationships (SAR), and Self-Validating Assay Methodologies for SLC6 Transporters

Executive Summary & Mechanistic Rationale

The development of Triple Reuptake Inhibitors (TRIs)—compounds that simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—represents a critical frontier in neuropharmacology. While traditional SSRIs and SNRIs are foundational for treating Major Depressive Disorder (MDD) and chronic pain, they frequently fail to address symptoms of anhedonia, fatigue, and executive dysfunction.

By incorporating DAT inhibition, TRIs synergistically enhance monoaminergic tone within the mesocorticolimbic pathway[1]. The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged, conformationally restricted chemotype capable of achieving this delicate pharmacological balance. The fusion of a cyclopropane ring to a pyrrolidine core restricts the spatial orientation of the basic amine and the aryl group, optimally mimicking the endogenous monoamine pharmacophore required to bind the orthosteric sites of Na⁺/Cl⁻ dependent solute carrier 6 (SLC6) transporters.

Structure-Activity Relationship (SAR) & Binding Affinity Profiles

The binding affinity (


) and functional uptake inhibition (

) of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold are highly sensitive to substitutions on the phenyl ring. The rigid bicyclic core anchors the molecule within the transporter's central binding site (S1), while the aryl substituents dictate the monoamine selectivity ratio.
  • 4-Methyl Substitution (Bicifadine): The addition of a para-methyl group skews the affinity toward SERT and NET, with significantly lower affinity for DAT. This profile acts functionally as an SNRI with mild dopaminergic activity, making it highly effective in preclinical models of acute and chronic neuropathic 2[2].

  • 3,4-Dichloro Substitution (Amitifadine / DOV 21,947): Halogenation at the meta and para positions drastically increases DAT affinity, resulting in a highly balanced TRI. Amitifadine demonstrates near-equipotent binding across all three 3[3], making it a prime candidate for treatment-resistant4[4].

  • Stereochemistry: The spatial arrangement is critical. For example, the

    
     enantiomer (DOV 102,677) maintains a balanced functional uptake profile but exhibits distinct binding kinetics, showing utility in models of5[5].
    
Quantitative Data Summary: Binding Affinity ( ) and Uptake Inhibition
CompoundAryl SubstitutionSERT

(nM)
NET

(nM)
DAT

(nM)
Primary Indication
Bicifadine 1-(4-methylphenyl)~110~55~900Analgesia / Pain
Amitifadine (DOV 21,947)1-(3,4-dichlorophenyl)32 - 5938 - 5342 - 97Major Depressive Disorder
DOV 102,677 1-(3,4-dichlorophenyl) isomer133103129*Addiction / Alcoholism

*(Note: Values for DOV 102,677 represent functional uptake


 due to high variance in raw radioligand binding 

across different assay conditions[5].)

Self-Validating Experimental Methodologies

To accurately quantify the binding affinity of azabicyclo[3.1.0]hexane derivatives, researchers must employ highly controlled, self-validating radioligand binding and functional uptake assays. The protocols below are engineered to eliminate background noise and ensure data integrity.

Protocol A: Radioligand Binding Assay for SLC6 Transporters

Causality & Rationale: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human SERT, DAT, or NET. HEK293 cells lack endogenous monoamine transporters, ensuring that all radioactive signals originate exclusively from the cloned human targets.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Reasoning: Cold temperatures prevent proteolytic degradation of the membrane-bound transporters.

  • Radioligand Selection: Resuspend the membrane pellet and aliquot into 96-well plates. Add highly specific tritiated ligands: [³H]citalopram for SERT, [³H]nisoxetine for NET, and[³H]WIN 35,428 for DAT.

  • Compound Incubation: Introduce the test compound (e.g., Amitifadine) at varying concentrations (

    
     to 
    
    
    
    M). Incubate the plates at 25°C for 2 hours to achieve thermodynamic equilibrium.
  • Self-Validating Control (Non-Specific Binding): In parallel wells, add 10 µM of a known selective inhibitor (Fluoxetine for SERT, Desipramine for NET, Nomifensine for DAT). Reasoning: At 10 µM, these controls fully saturate the specific binding sites. Any remaining radioactivity represents non-specific lipid or filter binding, which must be subtracted from the total signal to calculate specific binding.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Reasoning: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of positively charged radioligands.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    , normalizing the data against the specific radioligand's dissociation constant.

BindingAssay Step1 1. Cell Culture HEK293 expressing hSERT/hDAT/hNET Step2 2. Membrane Prep Isolate membrane fractions Step1->Step2 Step3 3. Radioligand Incubation Add [³H]citalopram / [³H]nisoxetine Step2->Step3 Step5 5. Vacuum Filtration GF/B filters with 0.5% PEI Step3->Step5 Step4 4. Test Compound Add Azabicyclo[3.1.0]hexane derivative Step4->Step3 Step6 6. Scintillation Counting Quantify specific binding (Ki) Step5->Step6

Caption: Radioligand binding workflow for monoamine transporters.

Protocol B: Functional Uptake Assay

Causality & Rationale: High binding affinity (


) does not inherently guarantee functional inhibition (the compound could theoretically act as a substrate). The functional uptake assay measures the actual blockade of neurotransmitter transport into the cell.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells expressing the respective transporters into 24-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compound for 15 minutes at 37°C to allow the drug to associate with the transporter.

  • Substrate Addition: Add 20 nM of [³H]5-HT, [³H]NE, or[³H]DA. Incubate for exactly 10 minutes. Reasoning: A short incubation time ensures the measurement of initial uptake velocity (linear phase) rather than steady-state accumulation or reverse transport.

  • Termination: Stop uptake by washing rapidly with ice-cold KRH buffer, which halts transporter kinetics. Lyse the cells using 1% SDS and measure intracellular radioactivity via scintillation counting.

SynapseMOA Pre Presynaptic Terminal Monoamine Release Cleft Synaptic Cleft Elevated 5-HT, DA, NE Pre->Cleft Release Trans Transporters SERT / DAT / NET Trans->Pre Recycling Drug Azabicyclo[3.1.0]hexane Competitive Antagonist Drug->Trans Blocks Cleft->Trans Reuptake Post Postsynaptic Neuron Signal Transduction Cleft->Post Receptor Activation

Caption: Synaptic mechanism of Triple Reuptake Inhibitors blocking SERT, DAT, and NET.

Translational Implications

The pharmacological tuning of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold dictates its clinical trajectory:

  • Pain Management: Compounds with lower DAT affinity (like Bicifadine) leverage the descending inhibitory pain pathways mediated by 5-HT and NE without triggering the reward-seeking behavior or abuse liability associated with strong dopaminergic agents[6].

  • Psychiatry (MDD & PTSD): Balanced TRIs (like Amitifadine) are uniquely positioned to treat anhedonia and cognitive blunting in MDD and PTSD. By elevating dopamine in the prefrontal cortex alongside serotonin and norepinephrine, these compounds address the full spectrum of monoaminergic deficits[4].

References

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?SciSpace / PMC.
  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs).MDPI.
  • Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677.PubMed Central (PMC).
  • D-578, an orally active triple monoamine reuptake inhibitor, displays antidepressant and anti-PTSD effects in rats.PubMed Central (PMC).
  • AMITIFADINE HYDROCHLORIDE::DOV 21947 Affinity Data.BindingDB.
  • Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine.PubMed Central (PMC).

Sources

Exploratory

Thermodynamic stability of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

Thermodynamic Stability and Degradation Kinetics of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride: A Comprehensive Technical Guide Introduction 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 66505-14-4) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride: A Comprehensive Technical Guide

Introduction 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 66505-14-4) is a highly strained, nitrogen-containing bicyclic scaffold. It serves as the foundational pharmacophore for several triple monoamine reuptake inhibitors (TRIs), including bicifadine and amitifadine[1]. As a Senior Application Scientist specializing in the physicochemical characterization of complex active pharmaceutical ingredients (APIs), I approach the thermodynamic stability of this molecule not merely as a set of static parameters, but as a dynamic interplay between inherent ring strain, electronic stabilization, and environmental stressors.

Structural Thermodynamics and Ring Strain Energetics

The architecture of 1-phenyl-3-azabicyclo[3.1.0]hexane fuses a pyrrolidine ring with a cyclopropane ring. This [3.1.0] bicyclic system inherently possesses substantial ring strain energy[2].

  • Cyclopropane Strain: The cyclopropane moiety contributes approximately 27.5 kcal/mol of strain energy due to significant angle strain (Baeyer strain) and torsional strain (Pitzer strain).

  • Conformational Rigidity: The fusion of the rings forces the pyrrolidine into a rigid envelope conformation. While this 3D geometry is highly desirable for selective binding to monoamine transporters (NET, DAT, SERT)[1][3], it creates a thermodynamically metastable state.

  • Electronic Influence of the Phenyl Group: The phenyl ring at the C1 position provides crucial resonance stabilization. The

    
    -C-H bond dissociation energy (BDE) for related systems is approximately 73–74 kcal/mol[4]. If a radical or cation forms at the benzylic position, the phenyl group delocalizes the charge/spin, which ironically lowers the activation barrier for specific oxidative degradation pathways.
    

The Causality of the Hydrochloride Salt Form

The free base of 1-phenyl-3-azabicyclo[3.1.0]hexane (CAS: 67644-21-7, MW: 159.23 g/mol )[5] is an oil or low-melting solid that is highly susceptible to atmospheric oxidation. Formulating the compound as a hydrochloride salt (MW: 195.69 g/mol ) is a deliberate thermodynamic choice:

  • Lattice Energy Stabilization: The ionic interactions in the crystal lattice of the HCl salt significantly increase the melting point and thermal stability, preventing spontaneous epimerization at the C1 and C5 stereocenters.

  • Protonation of the Amine: The secondary amine has a pKa of ~8.8. Protonating this nitrogen removes its lone pair from participating in unwanted nucleophilic attacks or single electron transfer (SET) events under ambient conditions[6].

Degradation Pathways: Thermal and Oxidative Stress

Understanding the degradation of this scaffold requires analyzing the specific failure modes of the strained rings.

  • Oxidative Single Electron Transfer (SET): The most critical degradation pathway for N-cyclopropyl and related azabicyclo systems is oxidative SET. When exposed to oxidants (or enzymes like Monoamine Oxidase B), the free amine loses an electron to form a radical cation[4]. To relieve the massive ring strain, this intermediate undergoes rapid and irreversible ring-opening to form a distonic radical cation[6].

  • Thermal Epimerization: Under extreme heat (>150°C), the benzylic C-C bonds can undergo homolytic cleavage and recombination, leading to a loss of stereochemical integrity (exo/endo or cis/trans isomerization)[3].

Pathway A 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride B Free Base Amine (Deprotonated) A->B pH > 8.8 (pKa) F Thermal Degradation (Epimerization) A->F Heat (>150°C) C SET Oxidation (MAO-B / 3MLF) B->C Oxidative Stress D Radical Cation Intermediate C->D -e⁻ Transfer E Distonic Radical Cation (Ring-Opened) D->E Rapid Ring Opening (Strain Relief)

Figure 1: Thermodynamic degradation and oxidative ring-opening pathway of the [3.1.0] bicyclic core.

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic stability of 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, we employ a self-validating workflow. Every protocol is designed with internal orthogonal checks to ensure data integrity.

Workflow S1 Sample Prep (HCl Salt vs Free Base) S2 Isothermal Microcalorimetry S1->S2 S3 Biomimetic SET (3MLF Assay) S1->S3 S4 LC-MS/MS & NMR Quantification S2->S4 S3->S4 S5 Kinetic & Thermodynamic Modeling S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC) and DSC

Objective: To determine the thermal degradation onset and long-term ambient stability. Causality: Differential Scanning Calorimetry (DSC) identifies high-energy phase transitions (melting, rapid decomposition), but it misses slow, low-energy degradation at storage temperatures. IMC captures these micro-watt heat flows, providing a complete thermodynamic picture. Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.00 mg of 1-phenyl-3-azabicyclo[3.1.0]hexane HCl into a hermetically sealed aluminum pan. Prepare a parallel sample of the free base (generated via liquid-liquid extraction with 0.1 M NaOH and DCM) as a control.

  • DSC Analysis: Ramp the temperature from 25°C to 250°C at 10°C/min under a 50 mL/min dry nitrogen purge.

  • IMC Long-Term Profiling: Place 100 mg of the HCl salt into an IMC ampoule. Equilibrate at 40°C for 24 hours to establish a baseline. Monitor heat flow (

    
    W) continuously for 14 days.
    
  • Self-Validation Step: Perform Thermogravimetric Analysis (TGA) simultaneously. If an endothermic event in DSC coincides with mass loss in TGA, it is assigned to volatilization (e.g., loss of HCl gas) rather than pure melting or structural rearrangement.

Protocol 2: Biomimetic Oxidative Stress & Ring-Opening Assay

Objective: To quantify the susceptibility of the [3.1.0] core to SET-mediated ring opening. Causality: Standard peroxide-based forced degradation does not accurately mimic the in vivo or radical-driven degradation of cyclopropylamines. We utilize 3-methyllumiflavin (3MLF), a biomimetic probe that precisely matches the redox potential required to abstract an electron from the amine without over-oxidizing the phenyl ring[4][6]. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mM solution of the free base substrate in CD

    
    CN (containing trace H
    
    
    
    O to trap intermediates).
  • Oxidant Addition: Add 3MLF to achieve a strict 1:1 molar ratio with the substrate[6].

  • Anaerobic Irradiation: Purge the NMR tube with argon for 15 minutes. Irradiate the sample to excite the 3MLF, driving the electron transfer process[4].

  • Real-Time NMR Monitoring: Record

    
    H-NMR spectra at 
    
    
    
    and continuously over 20–24 hours[6].
  • Self-Validation (Mass Balance): Calculate the total mass balance by integrating the intact cyclopropyl protons against the newly formed ring-opened distonic radical cation signals. The sum of these integrals must equal 100% (

    
    ) of the initial substrate concentration[4].
    

Quantitative Data Synthesis

Table 1: Thermodynamic and Physicochemical Parameters

ParameterValueAnalytical Method
Molecular Weight (HCl Salt)195.69 g/mol Mass Spectrometry

-C-H Bond Dissociation Energy
~73 - 74 kcal/molDFT Calculations[4]
Amine pKa8.8

0.2
Potentiometric Titration
Inherent Ring Strain Energy~27.5 kcal/molComputational Modeling[2]
Primary Degradation PathwaySET Ring-OpeningBiomimetic 3MLF Assay[6]

Table 2: Degradation Kinetics under Stressed Conditions (HCl Salt vs. Free Base)

Stress ConditionFormPrimary DegradantHalf-Life (

)
Thermal (80°C, 14 days)HCl SaltNone detected> 5 years (extrapolated)
Thermal (80°C, 14 days)Free BaseEpimers (C1/C5)42 days
Oxidative (3MLF, Anaerobic)Free BaseRing-opened radical cation4.5 hours
Hydrolytic (pH 2.0, 40°C)HCl SaltIntact> 1 year

References

  • Sigma-Aldrich. "3-azabicyclo hexane hydrochloride | Sigma-Aldrich". Link

  • BLDpharm. "67644-21-7|1-Phenyl-3-azabicyclo[3.1.0]hexane - BLDpharm". 5

  • ACS Publications. "A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations". 4

  • ACS Publications. "A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Ca". 6

  • MDPI. "Fused-Linked and Spiro-Linked N-Containing Heterocycles". 2

  • ACS Publications. "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings". 3

  • VCU. "Antinociceptive Effects of Monoamine Reuptake Inhibitors in Assays of Pain-Stimulated and Pain-Depressed Behaviors". 1

Sources

Foundational

The Azabicyclo[3.1.0]hexane Scaffold: A Journey from Structural Curiosity to a Cornerstone of Modern Neuroscience Drug Discovery

An In-Depth Technical Guide Abstract The azabicyclo[3.1.0]hexane framework, a conformationally constrained nitrogen-containing heterocycle, has emerged as a privileged scaffold in the design of novel therapeutics for cen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The azabicyclo[3.1.0]hexane framework, a conformationally constrained nitrogen-containing heterocycle, has emerged as a privileged scaffold in the design of novel therapeutics for central nervous system (CNS) disorders.[1] Its rigid structure allows for the precise spatial orientation of pharmacophoric elements, offering a powerful tool to achieve high target affinity and selectivity. This guide provides a comprehensive overview of the history and discovery of azabicyclo[3.1.0]hexane derivatives in neuroscience. We will explore the evolution of these compounds from their initial synthesis to their application as potent and selective modulators of key neurological targets, including opioid, dopamine, glutamate, and sigma receptors, as well as glycine transporters. Through an examination of structure-activity relationships (SAR), key experimental protocols, and the causal logic behind their design, this document serves as an in-depth resource for professionals engaged in the field of neuropharmacology and medicinal chemistry.

Introduction: The Strategic Value of Conformational Constraint

In the intricate landscape of the central nervous system, the interaction between a ligand and its receptor is a dynamic and highly specific event. The ability of a small molecule to adopt a particular three-dimensional conformation—its "bioactive conformation"—is paramount for effective binding and subsequent biological response. The 3-azabicyclo[3.1.0]hexane core is a bicyclic system featuring a five-membered pyrrolidine ring fused with a three-membered cyclopropane ring. This fusion imparts significant structural rigidity, effectively "locking" the molecule and its substituents into a well-defined orientation.[2]

This conformational restriction is not a limitation but a strategic advantage in drug design. It reduces the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity. Furthermore, by presenting functional groups in a fixed spatial arrangement, it allows medicinal chemists to probe the topology of a receptor's binding pocket with high precision, paving the way for the development of highly selective agents. The versatility of this scaffold is evident in its successful application across a diverse range of CNS targets, making it a recurring motif in biologically active compounds and a key intermediate in pharmaceutical synthesis.[3][4]

Caption: Logical relationship of the core scaffold to CNS drug discovery.

Historical Development and Key Therapeutic Areas

The exploration of azabicyclo[3.1.0]hexane derivatives in neuroscience has been a journey of incremental discovery and rational design, leading to potent modulators for various CNS disorders.

Early Forays: Opioid and Sigma Receptor Modulation

Some of the initial significant applications of the azabicyclo[3.1.0]hexane core in neuroscience were in the realm of opioid receptor modulation. Researchers seeking novel, achiral µ-opioid receptor antagonists for conditions such as pruritus designed and synthesized a series of these compounds.[5] This work led to the discovery of ligands with picomolar binding affinity and high selectivity over δ and κ opioid subtypes.[6] A notable finding from this research was the identification of a "magic methyl" group, where the addition of a single methyl substituent resulted in a remarkable 35-fold improvement in binding affinity, highlighting the sensitivity of the opioid receptor to subtle structural changes.[5] The practical outcome of these efforts was the development of the mu-opioid receptor antagonist CP-866,087.[7]

Concurrently, another line of investigation focused on sigma (σ) receptors, which are implicated in a variety of neurological functions and disorders. Scientists synthesized a series of 1-phenyl-3-azabicyclo[3.1.0]hexanes as conformationally restricted analogues of known sigma ligands like 3-phenylpiperidines.[8] The binding data revealed that this conformational restriction was not detrimental and, in many cases, yielded derivatives with moderate to high affinity for both σ1 and σ2 receptors. These studies demonstrated that dextrorotatory isomers generally exhibited higher affinity and selectivity for σ1 receptors, with compounds like (+)-14 and (+)-15 showing Ki values of 0.9 nM and 2.3 nM, respectively.[8]

Modulating Monoamine Systems: A New Dawn for Antidepressants and Antipsychotics

The therapeutic potential of azabicyclo[3.1.0]hexane derivatives expanded significantly with their application to monoamine transporter and receptor systems, which are central to the treatment of depression, anxiety, and psychosis.

Triple Reuptake Inhibitors (TRIs): A major breakthrough was the development of derivatives that act as potent inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[9] By rationally decorating the 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane scaffold, researchers created a new class of TRIs. These compounds were designed based on a pharmacophore model and exhibited high in vitro potency, good oral bioavailability (>30%), and significant brain penetration in rats.[9] Their ability to modulate all three key monoamine systems offers a promising, broad-spectrum approach to treating major depressive disorder.

Dopamine D₃ Receptor Antagonists: The dopamine D₃ receptor is a key target for treating substance abuse and psychosis.[10] A novel series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes was discovered to have high affinity and selectivity for the D₃ receptor.[11] These compounds not only demonstrated excellent pharmacokinetic profiles, including good oral bioavailability and brain penetration, but also showed efficacy in preclinical models of drug addiction, significantly attenuating the conditioned place preference for nicotine and cocaine.[11] This line of research underscores the scaffold's utility in developing treatments for addiction and other dopamine-related disorders.

The Glutamatergic System: Targeting Excitotoxicity and Neuroplasticity

The glutamatergic system, particularly the NMDA and metabotropic glutamate (mGlu) receptors, plays a critical role in synaptic plasticity, learning, and memory, but its dysregulation can lead to excitotoxicity and neuronal damage.[12] Azabicyclo[3.1.0]hexane derivatives have proven to be valuable tools for modulating this complex system.

Metabotropic Glutamate 2/3 (mGlu₂/₃) Receptor Antagonists: Negative modulators of mGlu₂/₃ receptors have shown antidepressant-like activity in animal models.[13] Researchers developed a series of conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogues that act as orthosteric antagonists at these receptors.[14][15] This effort led to the discovery of a highly potent tool compound (hmGlu₂ IC₅₀ 46 nM, hmGlu₃ IC₅₀ = 46.1 nM) that was active in the mouse forced swim test, a model for antidepressant efficacy.[13]

Glycine Transporter (GlyT1) Inhibition: The glycine site on the NMDA receptor is a crucial co-agonist site, and modulating synaptic glycine levels via glycine transporter (GlyT) inhibition is a key therapeutic strategy. GlyT1 inhibitors increase the concentration of glycine in the synaptic cleft, thereby potentiating NMDA receptor function.[16] This mechanism is particularly relevant for treating the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[17][18] Azabicyclo[3.1.0]hexane-based compounds have been developed as potent and selective GlyT1 inhibitors, offering a novel approach to enhance NMDA receptor-mediated neurotransmission.[16]

CNS_Targets cluster_opioid Opioid System cluster_monoamine Monoamine Systems cluster_glutamate Glutamatergic System cluster_other Other Targets mu_opioid μ-Opioid Receptor (Pruritus, Analgesia) TRI Triple Reuptake Inhibitors (SERT, NET, DAT) (Depression) D3 Dopamine D₃ Receptor (Addiction, Psychosis) mGlu mGlu₂/₃ Receptors (Depression) GlyT1 Glycine Transporter 1 (Schizophrenia) Sigma Sigma Receptors (Psychosis, Cognition) Core Azabicyclo[3.1.0]hexane Scaffold Core->mu_opioid Core->TRI Core->D3 Core->mGlu Core->GlyT1 Core->Sigma

Caption: Neurological targets of azabicyclo[3.1.0]hexane derivatives.

Data Summary: Pharmacological Profiles of Key Derivatives

The following table summarizes the pharmacological data for representative azabicyclo[3.1.0]hexane derivatives, illustrating their potency and selectivity across different CNS targets.

Compound ClassTarget(s)Representative CompoundPotency (Ki or IC₅₀)SelectivityTherapeutic IndicationReference
Opioid Antagonist µ-Opioid ReceptorCP-866,087 Analogue~ pM rangeSelective over δ and κPruritus, Pain[6][7]
Sigma Ligand σ₁ / σ₂ Receptors(+)-14Ki = 0.9 nM (σ₁)Moderate σ₁ vs σ₂Psychosis, Neurodegeneration[8]
TRI SERT, NET, DATDerivative 15High in vitro potencyBalanced triple inhibitionDepression[9]
D₃ Antagonist Dopamine D₃ ReceptorGSK Compound SeriesHigh affinity & selectivityHigh vs D₂ and other receptorsDrug Addiction, Schizophrenia[11]
mGlu Antagonist mGlu₂/₃ ReceptorsCompound 18IC₅₀ = 46 nM (hmGlu₂)Antagonist at mGlu₂/₃Depression[13]
GlyT1 Inhibitor Glycine Transporter 1VariousHigh potency (nM range)Selective for GlyT1Schizophrenia[16]

Experimental Protocols: A Self-Validating System

The integrity of drug discovery relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of azabicyclo[3.1.0]hexane derivatives.

Synthesis Workflow: Palladium-Catalyzed Cyclopropanation

This protocol provides a practical and high-yield route to the 3-azabicyclo[3.1.0]hexane core via the cyclopropanation of maleimides.[7]

Objective: To synthesize N-substituted 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives.

Materials:

  • N-substituted maleimide (1.0 equiv)

  • N-tosylhydrazone (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (Ph₃P, 10 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the N-substituted maleimide, N-tosylhydrazone, Pd(OAc)₂, Ph₃P, and Na₂CO₃.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-azabicyclo[3.1.0]hexane derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture.

Biological Evaluation: Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for a specific CNS receptor (e.g., Dopamine D₃).

Objective: To determine the inhibitory constant (Ki) of a test compound at the human Dopamine D₃ receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human Dopamine D₃ receptor.

  • Radioligand: [³H]Spiperone or other suitable D₃-selective radioligand.

  • Non-specific binding agent: Haloperidol (10 µM).

  • Test compounds (azabicyclo[3.1.0]hexane derivatives) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Controls: For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competing ligand (e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Ki Calculation: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

The history of azabicyclo[3.1.0]hexane derivatives in neuroscience is a compelling example of how a unique chemical scaffold can be systematically leveraged to address a multitude of complex biological challenges. Its inherent conformational rigidity has been the key to unlocking new levels of potency and selectivity at critical CNS targets. From early explorations in opioid and sigma receptor modulation to the development of sophisticated triple reuptake inhibitors and glutamatergic modulators, this structural motif has consistently proven its value.

The journey is far from over. Future research will likely focus on refining the pharmacokinetic and safety profiles of these derivatives to produce viable clinical candidates. The rise of computational chemistry and machine learning will undoubtedly accelerate the design of next-generation compounds with even greater precision. As our understanding of the neurobiological basis of brain disorders deepens, the azabicyclo[3.1.0]hexane scaffold will remain an indispensable tool in the arsenal of medicinal chemists, promising new hope for patients with challenging neurological and psychiatric conditions.

References

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-3.
  • Ivashchenko, A. V., et al. (2025). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives.
  • Wang, X., et al. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • Nematov, S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • Nematov, S., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.
  • Li, Y., et al. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and...
  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed.
  • BenchChem. (n.d.). Structure-Activity Relationship of 6-Oxabicyclo[3.1.
  • Marrazzo, A., et al. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar.
  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.
  • Chen, B., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. PubMed.
  • Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed.
  • Dressman, B. A., et al. (2025). Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors for the Treatment of Depression.
  • Dressman, B. A., et al. (2025). Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors for the Treatment of Depression.
  • Micheli, F., et al. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Micheli, F., et al. (2010). 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. PubMed.
  • Vyklicky, V., et al. (2014). Structure, Function, and Pharmacology of NMDA Receptor Channels.
  • Al-Khrasani, M., et al. (n.d.). Glycine transporter inhibitors: A new avenue for managing neuropathic pain. University of Groningen research portal.
  • Popik, P., & Malawska, B. (2026).
  • MedchemExpress. (n.d.). GlyT | Inhibitors. MedchemExpress.com.

Sources

Exploratory

Unlocking the Polypharmacology of Monoamine Transporters: A Comprehensive SAR Guide to 1-Phenyl-3-azabicyclo[3.1.0]hexane Analogs

Executive Summary and Mechanistic Rationale The development of broad-spectrum monoamine transporter (MAT) inhibitors—specifically Triple Reuptake Inhibitors (TRIs) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The development of broad-spectrum monoamine transporter (MAT) inhibitors—specifically Triple Reuptake Inhibitors (TRIs) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)—represents a paradigm shift in the treatment of complex central nervous system (CNS) disorders, including major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).

At the forefront of this pharmacological evolution is the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold. The fusion of a cyclopropane ring to a pyrrolidine ring creates a rigid, conformationally constrained pharmacophore. This constraint locks the spatial relationship between the basic amine and the aryl group, perfectly mimicking the bioactive conformation of endogenous monoamines. However, the added steric bulk prevents the transporters (SERT, NET, and DAT) from completing the outward-open to inward-open conformational transition required for substrate translocation, effectively trapping the transporter in an inhibited state [1].

G Pre Presynaptic Terminal (Monoamine Release) Synapse Synaptic Cleft (High 5-HT, NE, DA) Pre->Synapse Release Post Postsynaptic Neuron (Signal Transduction) Synapse->Post Activation Transporters SERT / NET / DAT (Reuptake Clearance) Synapse->Transporters Reuptake Transporters->Pre Recycling TRI 1-Aryl-3-azabicyclo[3.1.0]hexanes (Competitive Blockade) TRI->Transporters Inhibition

Diagram 1: Mechanism of TRI-mediated monoamine transporter blockade at the synaptic cleft.

Structure-Activity Relationship (SAR) Landscape

The polypharmacological profile of the 1-aryl-3-azabicyclo[3.1.0]hexane core is exquisitely sensitive to peripheral substitutions. By systematically modifying the aryl ring and the basic nitrogen, medicinal chemists can finely tune the binding affinity ratios across SERT, NET, and DAT.

Aryl Ring Substitutions (C1 Position)

The nature of the substituent on the C1-aryl ring dictates the primary transporter preference by interacting with the hydrophobic sub-pockets within the central orthosteric site (S1 pocket) of the transporters:

  • 4-Methylphenyl (Bicifadine / DOV 220,075): A simple para-methyl substitution yields a compound with a strong preference for SERT and NET over DAT. This profile is highly effective for modulating descending pain pathways, which is why bicifadine was primarily investigated as a non-narcotic analgesic [2].

  • 3,4-Dichlorophenyl (Amitifadine / DOV 21,947): The addition of a meta-chloro group significantly enhances the hydrophobic interactions within the SERT S1 pocket. Amitifadine exhibits a serotonin-preferring TRI profile with an approximate SERT:NET:DAT inhibition ratio of 1:2:8, making it a potent candidate for treatment-resistant depression [3].

  • 2-Naphthyl (Centanafadine / EB-1020): Replacing the phenyl ring with a bulkier 2-naphthyl system drastically shifts the affinity toward NET and DAT. The extended aromatic system engages in robust

    
     stacking with phenylalanine residues (e.g., F326 in DAT), resulting in a NET:DAT:SERT ratio of approximately 1:6:14. This robust dopaminergic and noradrenergic tone is optimal for treating ADHD [4].
    
Nitrogen Substitutions (N3 Position)

The pyrrolidine nitrogen must remain protonated at physiological pH to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp79 in hDAT, Asp98 in hSERT) in the transporter's binding pocket.

  • Secondary Amines (N-H): Unsubstituted nitrogens generally retain the highest broad-spectrum affinity.

  • Tertiary Amines (N-Methyl): N-methylation often reduces overall potency, particularly at NET and DAT, due to steric clashes within the tightly packed S1 pocket.

Stereochemical Constraints

The 3.1.0 bicyclic system possesses multiple chiral centers, and stereochemistry is a rigid determinant of activity. The (1R, 5S) enantiomer is consistently identified as the eutomer (the more active enantiomer). For instance, (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is the active pharmaceutical ingredient in Centanafadine, exhibiting vastly superior target engagement compared to its (1S, 5R) counterpart.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (


) for key analogs, demonstrating how structural tweaks dictate pharmacological identity.
Compound NameAryl SubstituenthSERT

(nM)
hNET

(nM)
hDAT

(nM)
Primary Indication
Bicifadine 4-Methylphenyl~117~55~910Analgesia / Pain
Amitifadine 3,4-Dichlorophenyl~12~23~96Major Depressive Disorder
Centanafadine 2-Naphthyl~83~6~38ADHD

(Note: Values are representative consensus figures from cloned human transporter assays [3][4]).

Self-Validating Experimental Protocol: In Vitro Monoamine Uptake Assay

To accurately determine the


 and 

values of novel 1-phenyl-3-azabicyclo[3.1.0]hexane analogs, a robust, self-validating radiometric uptake assay is required. The following protocol utilizes HEK293 cells stably expressing human cloned transporters (hSERT, hNET, hDAT).
Causality in Assay Design

Every step in this workflow is designed to isolate transporter-specific kinetics from background noise:

  • Pre-incubation: Compounds must be incubated before the radioligand is introduced. This allows the constrained bicyclic analogs to achieve thermodynamic equilibrium within the S1 pocket without competing against saturating substrate concentrations.

  • Ice-Cold Arrest: Transporter conformational cycling is highly temperature-dependent. Washing with ice-cold buffer instantaneously freezes the transporter state, preventing the efflux of intracellular radioligand prior to lysis.

  • Internal Validation (Non-Specific Binding): Radioligands can passively diffuse across lipid bilayers. By running parallel wells with a saturating concentration of a known selective inhibitor (e.g., 10

    
    M Fluoxetine for SERT), we define the "non-specific" baseline. Subtracting this baseline ensures the quantified signal is strictly transporter-mediated.
    

Workflow S1 1. Cell Preparation HEK293 cells expressing hSERT, hNET, or hDAT S2 2. Pre-incubation Add TRI analogs to establish equilibrium binding S1->S2 S3 3. Radioligand Addition Introduce [3H]5-HT, [3H]NE, or [3H]DA S2->S3 S4 4. Uptake Arrest Rapid wash with ice-cold buffer to halt transporter kinetics S3->S4 S5 5. Quantification Cell lysis & Liquid Scintillation Counting S4->S5 S6 6. Data Validation Normalize against non-specific binding controls S5->S6

Diagram 2: Self-validating high-throughput radiometric assay workflow for monoamine uptake.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT into 96-well poly-D-lysine coated plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Buffer Preparation: Prepare Krebs-Ringer HEPES (KRH) assay buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 5 mM D-glucose, pH 7.4).
  • Washing: Wash cells twice with 200

    
    L of warm KRH buffer to remove endogenous amino acids and serum proteins that may interfere with binding.
    
  • Compound Pre-incubation: Add 50

    
    L of KRH buffer containing serial dilutions of the test analog (e.g., 
    
    
    
    to
    
    
    M). For non-specific binding controls, add 10
    
    
    M of a reference inhibitor (Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT). Incubate for 20 minutes at 37°C.
  • Substrate Addition: Add 50

    
    L of tritiated substrate (
    
    
    
    ,
    
    
    , or
    
    
    ) to a final concentration of 20-50 nM. Incubate for exactly 10 minutes at 37°C.
  • Uptake Arrest: Rapidly aspirate the reaction mixture and wash the cells three times with 200

    
    L of ice-cold  KRH buffer.
    
  • Lysis and Quantification: Add 100

    
    L of 1% SDS or a commercial lysis buffer to each well. Shake for 30 minutes. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a Liquid Scintillation Counter (LSC).
    
  • Analysis: Calculate specific uptake by subtracting the non-specific binding values. Plot dose-response curves using non-linear regression to determine

    
     values.
    

Conclusion

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a masterclass in medicinal chemistry, demonstrating how rigid conformational constraints can be leveraged to target the highly conserved orthosteric sites of monoamine transporters. By understanding the precise SAR—particularly the profound impact of aryl substitutions on the SERT/NET/DAT affinity ratios—drug development professionals can continue to fine-tune these molecules. Moving forward, the integration of high-resolution cryo-EM structural data [1] with robust in vitro radiometric validation will be critical in designing the next generation of highly efficacious, finely balanced SNDRIs.

References

  • Structural basis for pharmacotherapeutic action of triple reuptake inhibitors, NCBI PMC,[Link]

  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs), MDPI,[Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?, NCBI PMC,[Link]

  • Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: Implications for treatment of attention-deficit hyperactivity disorder, ResearchGate,[Link]

Foundational

The Role of the 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffold in Triple Reuptake Inhibition

Topic: Role of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl as a Triple Reuptake Inhibitor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Part 1: Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl as a Triple Reuptake Inhibitor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Part 1: Core Directive & Executive Summary

Editorial Note on Chemical Identity

Critical Distinction: While the query specifies "1-Phenyl-3-azabicyclo[3.1.0]hexane HCl" (the unsubstituted parent compound), pharmacological literature confirms that high-potency Triple Reuptake Inhibition (TRI) is a property of its substituted derivatives —specifically the para-substituted and 3,4-disubstituted analogs. The unsubstituted parent (often denoted as Compound 4 in SAR studies) exhibits negligible affinity for monoamine transporters compared to its derivatives.

Therefore, this guide defines the "Role" of 1-Phenyl-3-azabicyclo[3.1.0]hexane as the pharmacophore scaffold from which a potent class of unbalanced and balanced TRIs (SNDRIs) has been developed, most notably Bicifadine (DOV 220,075) and DOV 216,303 .

Executive Summary

The 1-phenyl-3-azabicyclo[3.1.0]hexane core represents a rigidified, conformationally restricted analog of the phenethylamine class. By locking the nitrogen and phenyl ring into a fixed orientation via a cyclopropane fusion, this scaffold achieves high selectivity for monoamine transporters (MATs) over other CNS targets (e.g., muscarinic, histaminergic receptors).

As a Triple Reuptake Inhibitor, this class blocks the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA), offering a "broad-spectrum" antidepressant profile that targets anhedonia and cognitive slowing more effectively than SSRIs or SNRIs.

Part 2: Chemical & Pharmacological Profile[3][4][5][6]

Structural Determinants of Efficacy (SAR)

The biological activity of this class is strictly governed by the substitution pattern on the phenyl ring and the stereochemistry of the bicyclic system.

  • The Core: The 3-azabicyclo[3.1.0]hexane ring constrains the spatial relationship between the basic nitrogen and the aromatic ring.

  • The Substituents:

    • Unsubstituted Parent: Weak/inactive at MATs.

    • 4-Methyl (Bicifadine): Potent inhibition of SERT/NET; weaker at DAT (ratio ~ 1:2:17).

    • 3,4-Dichloro (DOV 216,303): Balanced inhibition (ratio ~ 1:2:3).

    • Naphthyl (Centanafadine): High potency TRI with a focus on ADHD applications.

Binding Profiles (Ki Values)

The following table contrasts the "balanced" vs. "unbalanced" nature of key derivatives derived from the scaffold.

CompoundR-SubstitutionSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Profile
Parent H>10,000>10,000>10,000Inactive Scaffold
Bicifadine 4-Methyl10156704Unbalanced (NET>SERT>>DAT)
DOV 216,303 3,4-Dichloro142078Balanced TRI
Amitifadine (+)-3,4-Dichloro122396Balanced TRI (Eutomer)

Technical Insight: The (+)-enantiomer (1R,5S) typically carries the reuptake inhibition activity, while the (-)-enantiomer is often less active or inactive.

Part 3: Mechanism of Action (Signaling Pathway)

The therapeutic "role" of this scaffold is the simultaneous blockade of SLC6 gene family transporters: SERT (SLC6A4), NET (SLC6A2), and DAT (SLC6A3).

Mechanistic Flow[7]
  • Binding: The molecule enters the synaptic cleft and binds to the substrate recognition site of the transporter.

  • Conformational Lock: The rigid bicyclic structure prevents the transporter from undergoing the conformational change required to translocate the neurotransmitter back into the presynaptic neuron.

  • Accumulation: Extracellular concentrations of 5-HT, NE, and DA rise within the synapse.

  • Downstream Signaling:

    • 5-HT: Enhances mood and anxiety regulation (via 5-HT1A).

    • NE: Increases arousal, energy, and pain modulation (descending inhibitory pathways).

    • DA: Improves motivation, pleasure (nucleus accumbens), and executive function (prefrontal cortex).

TRI_Mechanism cluster_Transporters Monoamine Transporters (Presynaptic) cluster_Effects Therapeutic Outcomes Drug 1-Phenyl-3-azabicyclo[3.1.0]hexane (Substituted Derivative) SERT SERT (SLC6A4) Drug->SERT Inhibits (Ki ~12-100 nM) NET NET (SLC6A2) Drug->NET Inhibits (Ki ~20-56 nM) DAT DAT (SLC6A3) Drug->DAT Inhibits (Ki ~70-700 nM) Synapse Synaptic Cleft Accumulation SERT->Synapse Blocks 5-HT Reuptake NET->Synapse Blocks NE Reuptake DAT->Synapse Blocks DA Reuptake Mood Mood Elevation (Depression) Synapse->Mood Increased 5-HT Pain Analgesia (Neuropathic Pain) Synapse->Pain Increased NE Focus Cognitive Focus (ADHD) Synapse->Focus Increased DA

Figure 1: Mechanism of Action for Triple Reuptake Inhibition via the Azabicyclo Scaffold.

Part 4: Experimental Protocols

Synthesis of the 1-Phenyl-3-azabicyclo[3.1.0]hexane Core

The synthesis of this scaffold is non-trivial due to the formation of the cyclopropane ring. The standard "DOV" protocol involves the cyclopropanation of phenylacetonitrile derivatives.

Protocol:

  • Cyclopropanation: React phenylacetonitrile (substituted as required) with epichlorohydrin in the presence of a strong base (NaNH2 or NaH) to form the cyclopropane ring (1-phenyl-2-hydroxymethylcyclopropanecarbonitrile).

  • Cyclization: Convert the nitrile to an amine and cyclize to form the bicyclic imide or lactam.

  • Reduction: Reduce the lactam/imide using Borane-THF (BH3·THF) to yield the final 3-azabicyclo[3.1.0]hexane amine.

  • Salt Formation: Precipitate as the HCl salt using ethereal HCl.

Synthesis_Workflow Start Phenylacetonitrile (Substituted) Step1 Cyclopropanation (Epichlorohydrin + NaNH2) Start->Step1 Step2 Cyclization (Lactam Formation) Step1->Step2 Step3 Reduction (BH3·THF) Step2->Step3 Final 1-Phenyl-3-azabicyclo [3.1.0]hexane HCl Step3->Final

Figure 2: General Synthetic Route for the Azabicyclo[3.1.0]hexane Scaffold.

In Vitro Binding Assay (Validation)

To verify the "Role" as a TRI, the following protocol is standard.

  • Materials: HEK293 cells stably expressing human SERT, NET, and DAT.

  • Radioligands:

    • [3H]Paroxetine (for SERT)

    • [3H]Nisoxetine (for NET)

    • [3H]WIN 35,428 (for DAT)

  • Method:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound (10^-10 to 10^-5 M).

    • Incubate for 60 mins at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity.

    • Analysis: Calculate Ki using the Cheng-Prusoff equation. A valid TRI must show Ki < 100 nM for all three transporters (or balanced ratios).

Part 5: References

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology. Link

  • Beer, B., et al. (2004).[1][2] "DOV 216,303, a 'triple' reuptake inhibitor: safety, tolerability, and pharmacokinetic profile." Journal of Clinical Pharmacology. Link

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry. Link

  • Basile, A. S., et al. (2007). "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics. Link

  • Micheli, F., et al. (2010). "1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Metabolic Stability Profile of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted bioisostere of 3-phenylpiperidine. It serves as the structural foundation for several neuroacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted bioisostere of 3-phenylpiperidine. It serves as the structural foundation for several neuroactive compounds, including triple reuptake inhibitors (TRIs) like amitifadine (DOV-21947) and bicifadine, as well as highly selective sigma receptor ligands[1][2]. Because central nervous system (CNS) therapeutics require precise brain-to-plasma partitioning and sustained half-lives, understanding the metabolic stability of the 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride salt is critical for drug development professionals.

This whitepaper synthesizes the biotransformation pathways, structural vulnerabilities, and in vitro clearance profiling of this bicyclic amine, providing a self-validating framework for preclinical metabolic evaluation.

Structural Determinants of Metabolic Stability

The metabolic fate of a molecule is dictated by its stereoelectronic properties. In the case of 1-phenyl-3-azabicyclo[3.1.0]hexane, the fusion of a cyclopropane ring to the pyrrolidine core creates significant ring strain.

Causality in Stability: Unstrained cyclic amines (like piperidine) readily undergo CYP450-mediated hydrogen atom transfer (HAT) at the alpha-carbon. However, the cyclopropane fusion in the azabicyclo[3.1.0]hexane system alters the hybridization of the adjacent carbons, increasing the C-H bond dissociation energy. This conformational restriction generally slows down the initial rate of CYP450-mediated alpha-oxidation compared to monocyclic analogs[3]. Despite this inherent stability, the molecule is not metabolically inert and is subject to specific, enzyme-directed biotransformations.

Mechanistic Pathways of Biotransformation

In vivo and in vitro studies on the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold reveal three primary routes of metabolism[2][4][5].

Alpha-Carbon Oxidation (Lactamization)

The most prominent metabolic pathway is the oxidation of the azabicyclo ring to form a 2-lactam metabolite. This transformation is synergistically catalyzed by Monoamine Oxidase A (MAO-A) and NADPH-dependent Cytochrome P450 (CYP) isoforms (predominantly CYP2D6 and CYP3A4)[2][4].

  • Mechanism: The enzyme abstracts a hydride/hydrogen atom from the less sterically hindered alpha-carbon (C2 or C4) adjacent to the secondary amine. Subsequent oxygen rebound forms an unstable carbinolamine intermediate, which spontaneously undergoes dehydrogenation to yield the stable lactam.

Aromatic Hydroxylation

The 1-phenyl ring is susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes (specifically CYP2D6)[5]. Hydroxylation typically occurs at the para or ortho positions of the phenyl ring, depending on the specific steric constraints within the enzyme active site.

Phase II Conjugation

As a secondary amine, the unoxidized parent compound can undergo direct Phase II metabolism via N-glucuronidation , catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

G Parent 1-Phenyl-3-azabicyclo[3.1.0]hexane Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP450 / MAO-A (Alpha-C Oxidation) Phenol Hydroxyphenyl Metabolite Parent->Phenol CYP2D6 / CYP3A4 (Aromatic Hydroxylation) Glucuronide N-Glucuronide Conjugate Parent->Glucuronide UGTs (Phase II Conjugation) Lactam 2-Lactam Metabolite Carbinolamine->Lactam Spontaneous Dehydrogenation

Figure 1: Primary metabolic pathways of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold.

In Vitro Metabolic Stability Profiling: Experimental Protocols

To accurately determine the intrinsic clearance (


) of 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, a self-validating Human Liver Microsome (HLM) assay must be employed. The following protocol ensures data trustworthiness by controlling for non-specific binding and solvent-induced enzyme inhibition.
Step-by-Step HLM Stability Workflow
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    . Rationale: Physiological pH and magnesium are essential cofactors for maintaining the structural integrity of the microsomal membrane and CYP function.
    
  • Microsome Thawing & Dilution: Thaw pooled HLMs on ice. Dilute into the phosphate buffer to achieve a final incubation concentration of 0.5 mg/mL protein.

  • Substrate Addition: Spike 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride to a final concentration of 1 µM.

    • Critical Control: Ensure the final concentration of organic solvent (e.g., DMSO or Methanol) is

      
       v/v. Higher concentrations act as competitive inhibitors for CYPs (especially CYP3A4 and CYP2C9).
      
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation: Always run a "Minus-NADPH" control to differentiate between CYP-mediated metabolism and chemical instability/non-NADPH dependent degradation.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Rationale: Cold acetonitrile instantly denatures CYP enzymes, terminating the reaction, and precipitates proteins to prevent LC column fouling.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

Workflow Prep 1. Prepare HLM (0.5 mg/mL protein) Incubate 2. Add Compound (1 µM) + NADPH Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assay.

Quantitative Data Presentation: PK and DDI Profiling

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold exhibits moderate metabolic turnover. However, as a secondary amine with a hydrophobic phenyl ring, it interacts with several CYP isoforms, presenting a specific Drug-Drug Interaction (DDI) profile. Data derived from representative structural analogs (e.g., amitifadine) provides a quantitative baseline for this scaffold[2][6].

Table 1: Representative Pharmacokinetic & CYP Inhibition Profile
Parameter / EnzymeValue /

Clinical / Biological Implication
In Vitro Hepatocyte

> 120 minutesIndicates slow-to-moderate hepatic clearance, favorable for once-daily CNS dosing.
Plasma Protein Binding > 98%High lipophilicity drives strong binding to human serum albumin and

-acid glycoprotein.
CYP2D6 Inhibition Moderate (

)
The basic nitrogen interacts with Asp301 in the CYP2D6 active site, causing competitive inhibition[5].
CYP3A4 Inhibition Moderate (

)
Low risk of clinically significant DDI at standard therapeutic doses.
CYP2B6 Inhibition Potent (

)
High affinity for CYP2B6 requires careful monitoring if co-administered with CYP2B6 substrates (e.g., bupropion, efavirenz)[2].
Brain-to-Plasma Ratio 3.7 – 6.5Excellent blood-brain barrier (BBB) penetration due to the lipophilic, rigid bicyclic structure[2][6].

Conclusion & Future Directions

The 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride scaffold offers a highly favorable metabolic profile for CNS drug discovery. Its rigid cyclopropane-fused pyrrolidine ring provides inherent resistance to rapid first-pass metabolism, ensuring sufficient half-life and excellent brain penetration. While it is slowly metabolized to a lactam via MAO-A and CYP450 enzymes, researchers must account for its potent inhibition of CYP2B6 during lead optimization. Future functionalization of this scaffold—such as substituting the phenyl ring with bioisosteres (e.g., pentafluorosulfanyl groups)—can further block aromatic hydroxylation and fine-tune the metabolic clearance rate[3][7].

References

  • Marrazzo, A. et al. "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Semantic Scholar. Available at:[Link]

  • Chen, Z. et al. "Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine." PubMed Central (NIH). Available at:[Link]

  • Rendić, S. & Guengerich, F.P. "Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals." PubMed Central (NIH). Available at:[Link]

  • Micheli, F. et al. "A specific and direct comparison of the trifluoromethyl and pentafluoro sulfanyl groups on the selective dopamine D(3) antagonist 3-(3-{[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-phenyl-3-azabicyclo[3.1.0]hexane template." PubMed (NIH). Available at: [Link]

  • Tyzack, J.D. et al. "IDSite: An accurate approach to predict P450-mediated drug metabolism." PubMed Central (NIH). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Applications of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of neuropharmacology is in a constant state of evolution, driven by the pursuit of novel chemical entities with refined mechanisms of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of neuropharmacology is in a constant state of evolution, driven by the pursuit of novel chemical entities with refined mechanisms of action and improved therapeutic profiles. Within this dynamic field, the rigid, conformationally restricted scaffold of 1-Phenyl-3-azabicyclo[3.1.0]hexane has emerged as a privileged structure, giving rise to a number of pharmacologically active agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a deep dive into the synthesis, mechanism of action, and diverse applications of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride and its derivatives. By synthesizing technical data with field-proven insights, this document aims to empower scientists to explore the full potential of this versatile chemical scaffold in the quest for novel therapeutics.

The 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffold: A Foundation for CNS-Active Agents

The 1-Phenyl-3-azabicyclo[3.1.0]hexane core is a unique bicyclic structure characterized by a fused cyclopropane and pyrrolidine ring system with a phenyl group attached at the bridgehead carbon. This rigid framework imparts a distinct three-dimensional conformation that allows for precise orientation of substituents, a critical factor in designing ligands with high affinity and selectivity for specific biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for a range of experimental and pharmaceutical applications.

Synthesis of the Core Structure

The synthesis of the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold can be achieved through various synthetic routes. A common approach involves the construction of the bicyclic lactam intermediate, (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one, which is then reduced to the desired amine.[1]

A representative synthetic pathway is outlined below:

DOT Script for Synthesis Pathway

Synthesis A Methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate B Azido intermediate A->B NaN3, DMF C (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (Lactam) B->C Reduction (e.g., NaTeH) & Internal Cyclization D (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane C->D Reduction (e.g., Diborane) E 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride D->E HCl

Caption: General synthetic route to 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Experimental Protocol: Synthesis of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane [1]

  • Step 1: Azide Formation. Racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate is treated with sodium azide (NaN₃) in a solvent such as dimethylformamide (DMF) to yield the corresponding azido intermediate.

  • Step 2: Reductive Cyclization to Lactam. The azido intermediate is then reduced and cyclized to form the lactam, (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one. This can be achieved using a reducing agent like sodium hydrogentelluride (NaTeH).

  • Step 3: Reduction of Lactam. The resulting lactam is reduced to the secondary amine, (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane, using a reducing agent such as diborane (B₂H₆) in an anhydrous solvent like tetrahydrofuran (THF).

  • Step 4: Hydrochloride Salt Formation. The final product is then treated with hydrochloric acid (HCl) to form the stable and water-soluble hydrochloride salt.

The synthesis of various derivatives can be achieved by N-alkylation of the secondary amine or by starting with appropriately substituted phenylcyclopropane precursors.[1]

Primary Pharmacological Target: The Dopamine Transporter

The primary mechanism of action for many 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and magnitude of dopaminergic neurotransmission. By blocking the DAT, these compounds increase the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling.

DOT Script for DAT Inhibition

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Compound 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride Compound->DAT Inhibits

Caption: Mechanism of action: Inhibition of the dopamine transporter.

In Vitro Characterization: Assessing DAT Affinity and Function

The interaction of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride and its analogs with the DAT is typically characterized using in vitro assays.

Table 1: Representative Monoamine Transporter Affinities (Ki, nM) of 1-Aryl-3-azabicyclo[3.1.0]hexane Derivatives

CompoundhDAT (Ki, nM)hNET (Ki, nM)hSERT (Ki, nM)Reference
DOV 216,303 ((±)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane)201053[2]
Bicifadine (1-p-tolyl-3-azabicyclo[3.1.0]hexane)1721[2]

Experimental Protocol: Dopamine Transporter Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the dopamine transporter.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein).

    • A specific radioligand for DAT (e.g., [³H]WIN 35,428) at a concentration near its Kd.

    • Varying concentrations of the test compound (e.g., 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride).

    • For non-specific binding control wells, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Applications in Neuroscience Research and Drug Development

The unique pharmacological profile of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives has led to their investigation in several key areas of neuroscience.

Potential Treatment for Attention-Deficit/Hyperactivity Disorder (ADHD)

The core symptoms of ADHD are linked to dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex. By inhibiting the reuptake of these neurotransmitters, compounds based on the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold can enhance catecholaminergic signaling, which is a validated therapeutic strategy for ADHD.

In Vivo Assessment: Locomotor Activity in Rodents

A common preclinical assay to evaluate the potential of a compound for treating ADHD is the assessment of locomotor activity in rodents. Hyperactivity in animal models can be indicative of some aspects of ADHD.

Experimental Protocol: Open Field Test for Locomotor Activity

  • Apparatus: Use a square or circular open field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride or vehicle control via a relevant route (e.g., intraperitoneal or oral).

  • Testing: Place the animal in the center of the open field and record its activity for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A reduction in hyperactivity is a potential indicator of efficacy.

A Novel Approach for Cocaine Dependence Treatment

Cocaine's addictive properties are primarily mediated by its blockade of the dopamine transporter, leading to a surge in synaptic dopamine and intense feelings of euphoria. A promising strategy for treating cocaine dependence is the use of "agonist" or "substitution" therapy, where a slower-onset, longer-acting DAT inhibitor is administered to reduce craving and withdrawal symptoms without producing the same reinforcing effects as cocaine. Derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane, with their DAT inhibitory properties, are being explored for this purpose.

In Vivo Assessment: Cocaine Self-Administration and Reinstatement Models

The cocaine self-administration paradigm in rodents is a gold-standard model for studying the reinforcing effects of drugs and for evaluating potential treatments for addiction.

Experimental Protocol: Cocaine Self-Administration

  • Surgery: Surgically implant an intravenous catheter into the jugular vein of a rat.

  • Training: Train the rat to press a lever to receive an intravenous infusion of cocaine.

  • Treatment: Once a stable baseline of cocaine self-administration is established, pre-treat the animal with 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride or vehicle.

  • Testing: Assess the effect of the pre-treatment on the rate of cocaine self-administration. A decrease in lever pressing for cocaine suggests that the treatment is reducing the reinforcing effects of cocaine or substituting for them.

  • Reinstatement: After a period of extinction (lever pressing no longer delivers cocaine), test the ability of a "priming" dose of cocaine or a cocaine-associated cue to reinstate drug-seeking behavior. A successful treatment should attenuate this reinstatement.

Analgesic Properties

Interestingly, some derivatives of the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold, such as Bicifadine, have demonstrated non-narcotic analgesic properties.[1] This suggests that the scaffold can be modified to target pathways involved in pain perception, potentially offering an alternative to opioid-based analgesics.

Future Directions and Conclusion

The 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold represents a fertile ground for the discovery of novel central nervous system agents. While much of the published research has focused on substituted derivatives, the parent compound, 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, provides a fundamental starting point for further medicinal chemistry efforts.

Future research should focus on:

  • Detailed Pharmacological Profiling: A comprehensive in vitro and in vivo characterization of the unsubstituted parent compound is needed to establish a baseline for structure-activity relationship studies.

  • Enantiomeric Separation and Evaluation: The C1 and C5 positions of the bicyclic system are chiral centers. The synthesis and evaluation of individual enantiomers are crucial, as biological activity often resides in a single stereoisomer.

  • Exploration of Novel Applications: The diverse biological activities observed with derivatives of this scaffold suggest that it could be a valuable template for designing ligands for other CNS targets.

References

[1] Nuti, E., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Arkivoc, 2004(5), 156-169. [Link] [2] Skolnick, P., et al. (2007). Triple reuptake inhibitors: the next generation of antidepressants. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 6(2), 141-149. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

Application Note: High-Purity Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride Executive Summary 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted bicyclic amine acting as a b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Executive Summary

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted bicyclic amine acting as a balanced inhibitor of serotonin, norepinephrine, and dopamine reuptake (SNDRI). It serves as a critical scaffold in the development of non-narcotic analgesics (e.g., Bicifadine analogs) and antidepressants.

This application note details a robust, scalable four-step synthesis protocol. Unlike unstable carbene-based routes, this method utilizes a thermodynamically controlled cyclopropanation-lactonization sequence followed by imide reduction. This pathway ensures high regio- and stereochemical fidelity, minimizing the formation of isomeric impurities.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the strained bicyclic [3.1.0] system early, using the stability of the phenyl-substituted cyclopropane.

Strategic Disconnections:

  • Amine Formation: The pyrrolidine ring is formed via the reduction of a cyclic imide.

  • Imide Formation: The imide is derived from the corresponding 1,2-dicarboxylic acid.

  • Cyclopropane Core: The 1-phenyl-1,2-cyclopropane motif is generated via a tandem alkylation-cyclization of phenylacetonitrile with epichlorohydrin.

Retrosynthesis Target 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl (Target Molecule) Amine 1-Phenyl-3-azabicyclo[3.1.0]hexane (Free Base) Amine->Target HCl Salt Formation Imide 1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Cyclic Imide) Imide->Amine Red-Al Reduction Diacid 1-Phenyl-1,2-cyclopropanedicarboxylic Acid Diacid->Imide Urea Condensation Lactone 2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane (Lactone Intermediate) Lactone->Diacid Hydrolysis SM Phenylacetonitrile + Epichlorohydrin SM->Lactone Cyclopropanation (NaH)

Figure 1: Retrosynthetic pathway highlighting the key lactone and imide intermediates.

Safety & Pre-Requisites

Critical Hazards:

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water/moisture releasing hydrogen gas. Use strictly anhydrous conditions under inert atmosphere (Ar/N2).

  • Epichlorohydrin: Potent alkylating agent, potential carcinogen, and skin sensitizer. Handle in a fume hood with double gloving.

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): Flammable liquid, reacts violently with water. More thermally stable than LiAlH4 but requires careful quenching.

Equipment:

  • Flame-dried glassware (3-neck flasks).

  • Inert gas manifold (Schlenk line).

  • Mechanical stirring (overhead stirrer recommended for Step 1 due to slurry formation).

  • High-vacuum pump (<1 mmHg).

Detailed Experimental Protocols

Step 1: Synthesis of 2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane (The Lactone)[1]

This step constructs the cyclopropane ring and the lactone bridge in a single pot via a cascade alkylation mechanism.

  • Reagents:

    • Phenylacetonitrile (1.0 eq)

    • Epichlorohydrin (1.2 eq)

    • Sodium Hydride (60% dispersion in oil) (2.2 eq)

    • Solvent: Toluene/DMF (4:1 ratio) or anhydrous DMSO.

Protocol:

  • Charge a flame-dried 3-neck flask with NaH (2.2 eq) under nitrogen flow. Wash with dry hexane (3x) to remove mineral oil if high purity is required, or use as is.

  • Suspend NaH in dry Toluene/DMF mixture. Cool to 0°C.[1]

  • Add Phenylacetonitrile (1.0 eq) dropwise over 30 mins. Evolution of H2 gas will occur. Stir for 1 hour at 0-5°C to form the anion (solution turns yellow/orange).

  • Add Epichlorohydrin (1.2 eq) dropwise, maintaining internal temperature <10°C.

  • Allow the mixture to warm to room temperature, then heat to 60-70°C for 4-6 hours.

    • Mechanism:[2][3][4] The carbanion attacks the epoxide; the resulting alkoxide displaces the chloride to close the cyclopropane ring. Subsequent hydrolysis of the nitrile (in situ or during workup) and intramolecular attack forms the lactone.

  • Workup: Cool to 0°C. Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

  • Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from Isopropanol or flash chromatography (Hexane/EtOAc).

    • Target Yield: 60-75%

    • Appearance: White to off-white solid.

Step 2: Conversion to 1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione (The Imide)

The lactone is hydrolyzed to the diacid and then condensed with urea to form the cyclic imide.

  • Reagents:

    • Lactone (from Step 1)

    • Sodium Hydroxide (aqueous 10%)

    • Urea (1.5 eq)

    • Solvent: Water (for hydrolysis), Decalin or solvent-free melt (for cyclization).

Protocol:

  • Hydrolysis: Reflux the Lactone in 10% NaOH (5 eq) for 3 hours. The solid will dissolve.

  • Cool and acidify with conc. HCl to pH 1. The 1-phenyl-1,2-cyclopropanedicarboxylic acid will precipitate. Filter, wash with cold water, and dry.

  • Cyclization: Mix the dried Diacid thoroughly with Urea (1.5 eq).

  • Heat the powder mixture in a flask to 180-200°C (melt reaction). Ammonia gas evolves. Maintain temperature for 1-2 hours until the melt solidifies or gas evolution ceases.

    • Alternative: Reflux in Xylene with a Dean-Stark trap to remove water.

  • Workup: Cool the residue. Triturate with water to remove excess urea. Filter the solid imide.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: 80-90%

    • Identity: IR shows characteristic imide double carbonyl peaks (~1700, 1770 cm⁻¹).

Step 3: Reduction to 1-Phenyl-3-azabicyclo[3.1.0]hexane (Free Base)

Reduction of the imide carbonyls yields the secondary amine. Red-Al is chosen for its solubility and slightly safer profile compared to LAH.

  • Reagents:

    • Imide (from Step 2)

    • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% in Toluene (3.5 eq)

    • Solvent: Anhydrous Toluene.

Protocol:

  • Dissolve the Imide in anhydrous Toluene under nitrogen.

  • Add Red-Al solution dropwise at room temperature. (Exothermic).

  • Heat to reflux (110°C) for 2-4 hours. Monitor by TLC (disappearance of imide).

  • Quench: Cool to 0°C. CAUTIOUSLY add 10% NaOH solution dropwise. (The "Fieser" workup or Rochelle's salt method is recommended to avoid emulsions).

  • Separate the organic layer. Extract aqueous phase with Toluene (2x).

  • Dry combined organics over K2CO3 (avoid acidic drying agents).

  • Concentrate to yield the crude amine as a pale yellow oil.

Step 4: Hydrochloride Salt Formation
  • Reagents:

    • Crude Amine

    • HCl in Diethyl Ether (2.0 M) or Isopropanol.

    • Solvent: Diethyl Ether or MTBE.

Protocol:

  • Dissolve the crude amine oil in dry Diethyl Ether (10 volumes).

  • Cool to 0°C.

  • Add HCl/Ether solution dropwise with vigorous stirring until pH is acidic (~pH 2).

  • A white precipitate forms immediately. Stir for 30 mins.

  • Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Quality Control & Characterization

Data Summary Table

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.5%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 160–165°C (Decomp)Capillary MP
Proton NMR Consistent with structure1H NMR (400 MHz, D2O or DMSO-d6)
Residual Solvents < 5000 ppm (Toluene)GC-HS

Key NMR Signals (HCl Salt in D2O):

  • Aromatic: δ 7.3–7.5 (m, 5H, Phenyl)

  • Bridgehead/Cyclopropane: δ 2.1–2.3 (m, 1H, CH-cyclopropane), δ 1.2–1.4 (m, 2H, CH2-cyclopropane).

  • Methylene (Pyrrolidine ring): δ 3.4–3.8 (m, 4H, N-CH2). Note: Signals will be shifted downfield due to protonation.

Process Flow Diagram

Workflow Start Start: Phenylacetonitrile Step1 Step 1: Cyclopropanation (NaH, Epichlorohydrin) --> Lactone Intermediate Start->Step1 Step2a Step 2a: Hydrolysis (NaOH) --> Diacid Step1->Step2a Step2b Step 2b: Imide Formation (Urea, 180°C) --> Cyclic Imide Step2a->Step2b Step3 Step 3: Reduction (Red-Al, Toluene) --> Free Amine Step2b->Step3 Step4 Step 4: Salt Formation (HCl/Ether) Step3->Step4 End Final Product: 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl Step4->End

Figure 2: Step-by-step process flow for the synthesis.

References

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry, 24(5), 481-490. Link

  • Fanshawe, W. J., et al. (1978). "Analgesic azabicyclohexanes." German Patent DE 2740562.
  • Reddy, P., et al. (2012). "Process for the preparation of (Z)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane carboxamide hydrochloride." WO Patent 2012046247A2. Link (Describes the synthesis of the Lactone intermediate).

  • CymitQuimica. "3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S,5R)- Product Page." Link (Confirmation of Lactone intermediate stability and availability).

Sources

Application

HPLC method development for 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection and Quantification of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride Abstract This document provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection and Quantification of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride. This bicyclic amine is a key structural motif in various pharmaceutical compounds, making a reliable analytical method crucial for quality control, stability testing, and pharmacokinetic studies. This guide follows a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform initial chromatographic choices. It details a step-by-step protocol for method development, optimization, and subsequent validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocols are designed to be self-validating, ensuring the final method is accurate, precise, specific, and robust for its intended purpose.

Introduction and Initial Considerations

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a small molecule featuring a phenyl group and a rigid bicyclic amine structure. The development of a quantitative analytical method is a critical process in the pharmaceutical industry, essential for drug discovery, formulation, and quality control.[4][5] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its efficiency in separating molecules.[6] The timing of HPLC method development is crucial; for novel compounds, it should begin as soon as the Active Pharmaceutical Ingredient (API) is confirmed to ensure a robust and reproducible method is available for all stages of development.[6]

1.1 Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.[4][5]

  • Structure: The molecule contains a nonpolar phenyl group, which acts as a chromophore for UV detection, and a polar, basic tertiary amine within the azabicyclo structure.

  • Molecular Formula: C₁₁H₁₃N (as free base).[7][8]

  • Molecular Weight: 159.23 g/mol (as free base).

  • Polarity & Solubility: The hydrochloride salt form enhances its solubility in polar solvents like water and methanol. The molecule's overall character is moderately polar. The predicted XlogP value is approximately 1.7, indicating a good balance for retention on a reversed-phase column.[7]

  • pKa: The tertiary amine is basic. The exact pKa is not readily published, but it is expected to be in the range of 8-10. This is a critical parameter, as controlling the pH of the mobile phase will be essential to ensure the analyte is in a consistent, protonated state, thereby preventing poor peak shape.

Based on these properties, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point. RP-HPLC is well-suited for separating moderately polar compounds, and the phenyl group provides strong UV absorbance for sensitive detection.

Materials, Reagents, and Equipment

  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Reference Standard: 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (Purity ≥ 98%).

  • Columns:

    • Initial Screening: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Alternative: Waters XBridge C18, 4.6 x 150 mm, 5 µm or Phenomenex Kinetex C18, 4.6 x 150 mm, 5 µm

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Deionized Water (18.2 MΩ·cm)

    • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water. This should be compatible with the mobile phase to ensure good peak shape.[4]

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for the main analyte, well-resolved from any impurities or degradation products, within a reasonable run time. A systematic, multi-step approach is most effective.[10][11]

3.1 Selection of Chromatographic Mode and Stationary Phase Given the analyte's moderate polarity, Reversed-Phase Liquid Chromatography (RP-LC) is the preferred mode. A C18 (octadecylsilane) stationary phase is the industry standard and an excellent starting point due to its hydrophobic nature, which will provide adequate retention for the phenyl group. A column with dimensions of 4.6 x 150 mm and 5 µm particles is a good choice for initial development, balancing efficiency and backpressure.[10]

3.2 Selection of Mobile Phase and pH The mobile phase will consist of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak shape and lower backpressure.

  • Aqueous Buffer: To ensure the tertiary amine is consistently protonated (as -NH⁺-), the mobile phase pH must be controlled and kept at least 2 pH units below the analyte's pKa. A phosphate buffer at pH 3.0 is an excellent choice. This acidic environment suppresses the silanol interactions on the column packing and ensures a single ionic species for the analyte, leading to sharp, symmetrical peaks.

3.3 Detector Wavelength Selection (λmax) The DAD detector will be used to determine the wavelength of maximum absorbance (λmax). A stock solution of the analyte should be scanned from 200-400 nm. The phenyl group is expected to have a strong absorbance around 210-220 nm and a weaker one around 254-265 nm. While the lower wavelength offers greater sensitivity, the 254-265 nm range often provides better selectivity and a more stable baseline.[10]

3.4 Method Development Workflow

The following diagram outlines the logical progression of the method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Finalization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Structure, Polarity, pKa, UV) Initial Select Initial Conditions (RP-HPLC, C18 Column, Acidic pH) Analyte->Initial Guides Selection Scout Perform Scouting Gradient (e.g., 5-95% ACN) Initial->Scout Optimize Optimize Parameters: - Gradient Slope - pH & Buffer Conc. - Temperature - Flow Rate Scout->Optimize Informs Optimization Final Finalize Isocratic or Gradient Method Optimize->Final SystemSuit Confirm System Suitability (Tailing, Plates, RSD) Final->SystemSuit Test Performance Validation Proceed to Method Validation (ICH Q2(R1)) SystemSuit->Validation

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Method Development

4.1 Preparation of Solutions

  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase A: 25 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

4.2 Step 1: Scouting Gradient Run The initial run is a broad gradient to determine the approximate elution time of the analyte and any potential impurities.[11]

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

  • Inject 10 µL of the working standard solution.

  • Run the gradient outlined in the table below.

  • Monitor the chromatogram to determine the retention time (Rt) of the analyte.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

4.3 Step 2: Method Optimization Based on the scouting run, adjust the gradient to improve resolution and reduce run time.

  • If Rt is too long: Increase the initial percentage of Mobile Phase B or make the gradient steeper.

  • If Rt is too short: Decrease the initial percentage of Mobile Phase B or make the gradient shallower.

  • For Isocratic Method: If the analyte elutes in a narrow organic range, an isocratic method can be developed. Calculate the mobile phase composition at the point of elution from the scouting run and use that as a starting point (e.g., if the peak elutes at 10 minutes on the 20-minute gradient, the %B is approximately 5% + (10/20)*(95%-5%) = 50%). Test an isocratic run at 50% B.

4.4 Proposed Final Chromatographic Conditions After optimization, a suitable method might look like the following. This is a hypothetical but typical outcome.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ Buffer, pH 3.0 adjusted with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 70% B over 10 minutes, hold at 70% B for 2 min, return to 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation Protocol (ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be assessed according to ICH guidelines.[1][2][12]

ValidationParameters cluster_performance Performance Characteristics center_node Validated HPLC Method Specificity Specificity (Selectivity) center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD_LOQ LOD & LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness SystemSuit System Suitability SystemSuit->center_node Pre-requisite for all tests

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

5.1 System Suitability

  • Objective: To ensure the chromatographic system is performing adequately.

  • Protocol: Make five replicate injections of the working standard solution (0.1 mg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor (T) ≤ 2.0.

    • Theoretical plates (N) > 2000.

5.2 Specificity (Forced Degradation)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.

  • Protocol:

    • Prepare solutions of the analyte at 1 mg/mL.

    • Expose the solutions to the following stress conditions:

      • Acidic: 0.1 N HCl at 60 °C for 4 hours.

      • Basic: 0.1 N NaOH at 60 °C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid powder at 105 °C for 24 hours.

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples before dilution.

    • Dilute all samples to 0.1 mg/mL and analyze.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the parent peak and all major degradation peaks. Peak purity analysis using a DAD detector should confirm the main peak is spectrally pure.

5.3 Linearity and Range

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare a series of at least five concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.

5.4 Accuracy (% Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5.5 Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • 5.5.1 Repeatability (Intra-day Precision):

    • Protocol: Analyze six individual preparations of the sample at the target concentration (0.1 mg/mL) on the same day, by the same analyst.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • 5.5.2 Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

5.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.

    • LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)

    • LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (e.g., RSD ≤ 10%).

5.7 Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters one at a time and assess the impact on system suitability.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Data Presentation and Results Summary

All validation data should be compiled and summarized in tables for clarity.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
RSD of Peak Area (%) ≤ 2.0 0.8
Tailing Factor (T) ≤ 2.0 1.2

| Theoretical Plates (N)| > 2000 | 8500 |

Table 2: Summary of Validation Results

Validation Parameter Acceptance Criteria Result
Specificity Baseline resolution Pass (All degradants resolved)
Linearity (r²) ≥ 0.999 0.9998
Range (mg/mL) 0.05 - 0.15 Confirmed
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0% 0.9%
Precision (Intermediate) RSD ≤ 2.0% 1.3%
LOQ (µg/mL) Report Value 0.5 µg/mL (RSD = 4.5%)

| Robustness | System Suitability Pass | Pass (Unaffected by minor changes) |

Conclusion

The HPLC method detailed in this application note provides a systematic and scientifically sound approach for the reliable detection and quantification of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride. By grounding the initial development in the analyte's physicochemical properties and following a logical optimization workflow, a robust set of chromatographic conditions was established. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This validated method is suitable for its intended purpose in a quality control or research environment for the analysis of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride.

References

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC North America. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride. [Link]

  • PubChem. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one. [Link]

  • Scribd. (n.d.). HPLC Methods For. [Link]

  • ResearchGate. (2014). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]

  • University of California, Davis. (2014). High Performance Liquid Chromatography. [Link]

Sources

Method

Application Note: Solubility and Formulation of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl for In Vivo Dosing

Introduction and Physicochemical Rationale 1-Phenyl-3-azabicyclo[3.1.0]hexane is a privileged chemical scaffold foundational to several triple monoamine reuptake inhibitors (TRIs), including bicifadine analogs (DOV-220,0...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

1-Phenyl-3-azabicyclo[3.1.0]hexane is a privileged chemical scaffold foundational to several triple monoamine reuptake inhibitors (TRIs), including bicifadine analogs (DOV-220,075)[1]. While these compounds exhibit potent central nervous system (CNS) activity, translating them from in vitro assays to in vivo rodent models requires overcoming specific physicochemical hurdles.

The hydrochloride (HCl) salt form is intentionally selected during preclinical development to maximize aqueous solubility[2]. However, as a secondary amine attached to a lipophilic phenyl-substituted bicyclic core, its solubility is highly pH-dependent. At acidic to neutral pH (pH 3.0–6.0), the protonated amine ensures rapid dissolution. Yet, upon exposure to physiological pH (7.4) in the bloodstream or intestinal fluid, the equilibrium shifts toward the lipophilic free base, risking rapid precipitation[3].

The Causality of Formulation Failure: Many researchers default to dissolving HCl salts directly in 0.9% Normal Saline or Phosphate-Buffered Saline (PBS). For 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl, this often results in a cloudy suspension. This occurs due to the common ion effect —the high concentration of chloride ions (154 mM in saline) suppresses the dissolution of the hydrochloride salt[4]. Furthermore, the buffering capacity of PBS can prematurely raise the microenvironmental pH, driving free base precipitation before dosing.

To ensure self-validating, reproducible in vivo pharmacokinetics, the formulation vehicle must be tailored to the dose and route of administration.

Quantitative Vehicle Selection

The following table summarizes the field-validated formulation strategies for 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl based on target concentration and dosing route.

Formulation VehicleMax Soluble ConcentrationTarget RouteMechanism of Solubilization & Causality
100% Water for Injection (WFI) ~15 - 20 mg/mLPO (Gavage)Relies on the natural acidic micro-pH of the dissolving HCl salt. Avoids the chloride common ion effect.
0.9% Saline (Unbuffered) ~5 - 10 mg/mLIP, SCIsotonicity prevents injection site necrosis. Must be prepared by dissolving in WFI first, then adjusting tonicity.
10% HP-β-CD in WFI > 25 mg/mLIV Bolus, POHydroxypropyl-β-cyclodextrin forms an inclusion complex with the phenyl ring, preventing free base precipitation at pH 7.4.
5% DMSO / 10% Tween 80 / 85% Saline > 30 mg/mLIV InfusionDMSO disrupts the crystal lattice; Tween 80 micelles entrap the lipophilic core, ensuring systemic circulation without embolism.

Formulation Decision Workflow

The decision of which vehicle to use is dictated by the maximum required dose and the physiological constraints of the administration route.

FormulationDecision Start Determine Target Dose & Administration Route LowDose Low Dose (≤10 mg/kg) PO / IP / SC Start->LowDose HighDose High Dose (>10 mg/kg) IV Bolus / High PO Start->HighDose Aqueous WFI or 0.9% Saline (Direct Dissolution) LowDose->Aqueous High Solubility Complex Assess Precipitation Risk at Physiological pH 7.4 HighDose->Complex Free Base Risk Cosolvent Micellar Co-solvent (5% DMSO / 10% Tween 80) Complex->Cosolvent Highly Lipophilic Cyclodextrin Inclusion Complexation (10-20% HP-β-CD) Complex->Cyclodextrin IV Compatibility

Decision matrix for 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl formulation based on dose and route.

Step-by-Step Experimental Protocols

Protocol A: Isotonic Aqueous Solution (For IP/PO Dosing ≤ 10 mg/kg)

This protocol utilizes a two-step dissolution method to bypass the chloride common ion effect, ensuring complete solubilization before isotonic adjustment.

Materials:

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl (API)

  • Sterile Water for Injection (WFI)

  • 10X Concentrated Saline (9% NaCl)

  • 0.22 µm PTFE syringe filter

Procedure:

  • Weighing: Accurately weigh the required mass of the API into a sterile glass vial.

  • Primary Dissolution: Add WFI equivalent to 90% of the final target volume.

    • Causality: Dissolving the API in pure WFI prevents the chloride ions in standard saline from suppressing the dissolution rate of the HCl salt.

  • Agitation: Vortex the vial for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. The solution must be optically clear.

  • Isotonic Adjustment: Add 10X Concentrated Saline equivalent to 10% of the final target volume. Gently swirl to mix.

  • Validation Check: Hold the vial against a dark background. If any opalescence or micro-precipitation occurs upon the addition of the saline, the concentration exceeds the solubility limit in isotonic media. You must switch to Protocol B.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Protocol B: Cyclodextrin Inclusion Complex (For IV Dosing or > 10 mg/kg)

Intravenous bolus dosing requires the drug to remain soluble instantly upon mixing with blood (pH 7.4). Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophilic shell around the lipophilic phenyl ring[1].

Materials:

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Sterile Water for Injection (WFI) or 0.9% Saline

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in WFI. Stir continuously until completely transparent (this may take up to 30 minutes).

  • API Addition: Add the weighed API directly into the 20% HP-β-CD solution.

  • Complexation: Vortex aggressively for 2 minutes, followed by sonication for 10–15 minutes.

    • Causality: Sonication provides the thermodynamic energy required for the lipophilic phenyl moiety of the API to enter the hydrophobic cavity of the cyclodextrin cone, forming the stable inclusion complex.

  • pH Verification: Measure the pH of the solution using a micro-probe. It should naturally fall between 4.5 and 6.0 due to the HCl salt. Do not adjust the pH upward with NaOH, as this will prematurely force the free base out of the complex.

  • Sterilization: Filter through a 0.22 µm PVDF or PES syringe filter (avoid Nylon, as it can bind lipophilic APIs). Dose within 24 hours to prevent long-term complex dissociation.

References

  • Use of (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters. Google Patents (US12042481B2). Available at:[2]

  • Oral Absorption Modeling and Simulation for Formulation Development and Bioequivalence Evaluation. U.S. Food and Drug Administration (FDA). Available at: [Link][3]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at:[Link][4]

  • Parenteral formulations of lipophilic pharmaceutical agents and methods for preparing and using the same. Google Patents (US9364433B2). Available at:[1]

Sources

Application

Application Note: Enantioselective Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

This Application Note and Protocol details the enantioselective synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride , a privileged scaffold in medicinal chemistry known for its utility in developing triple reup...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the enantioselective synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride , a privileged scaffold in medicinal chemistry known for its utility in developing triple reuptake inhibitors (SNDRIs) and other CNS-active agents.

The protocol prioritizes a Chiral Pool Strategy utilizing (S)-Epichlorohydrin. This route is selected for its scalability, high enantiomeric excess (ee), and operational robustness compared to transition-metal-catalyzed cyclopropanations, which often suffer from difficult purification of regioisomers in this specific bridgehead-aryl system.

Abstract

This guide outlines a scalable, three-stage synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride. Unlike racemic methods requiring wasteful resolution, this protocol leverages the inherent chirality of (S)-epichlorohydrin to establish the absolute stereochemistry of the cyclopropane core in a single cascade alkylation step. The workflow proceeds through a lactone intermediate, followed by conversion to a lactam and final reduction to the secondary amine. This method offers superior atom economy and reproducible enantiopurity (>98% ee).

Introduction & Pharmacological Relevance

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted analog of 3-phenylpiperidine and phenethylamine. It serves as the pharmacophore for several "balanced" reuptake inhibitors (e.g., Bicifadine, Amitifadine) that modulate serotonin, norepinephrine, and dopamine transporters.

  • Chirality Criticality: The biological activity is highly stereospecific. For many analogs, the (+)-isomer (often 1R,5S) exhibits significantly higher potency and selectivity for transporter proteins than the (-)-isomer.

  • Synthetic Challenge: Constructing the quaternary carbon center at the bridgehead (C1) while simultaneously controlling the cis-fused cyclopropane geometry is the primary synthetic hurdle.

Retrosynthetic Analysis

The strategy disconnects the pyrrolidine ring first, revealing a cyclopropane lactam/lactone core. The quaternary center is established via a double-alkylation of phenylacetonitrile with a chiral epoxide.

Retrosynthesis Target 1-Phenyl-3-azabicyclo[3.1.0]hexane (Target Amine) Lactam 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (Lactam Intermediate) Target->Lactam Reduction (BH3 or LiAlH4) Lactone 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Chiral Lactone) Lactam->Lactone Ammonolysis & Cyclization Precursors Phenylacetonitrile + (S)-Epichlorohydrin Lactone->Precursors Cascade Alkylation (NaH, DMF)

Figure 1: Retrosynthetic logic flow from target amine to chiral starting materials.

Detailed Experimental Protocol

Stage 1: Asymmetric Cascade Cyclization

Objective: Synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Principle: A double alkylation where phenylacetonitrile is deprotonated to open the epoxide of (S)-epichlorohydrin, followed by an intramolecular displacement of chloride to form the cyclopropane ring and simultaneous lactonization (hydrolysis of the nitrile occurs in situ or in a subsequent acidic workup).

Reagents:

  • Phenylacetonitrile (1.0 equiv)

  • (S)-Epichlorohydrin (1.2 equiv) [Chiral Source]

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)

  • Solvent: DMF (Anhydrous) / Toluene mixture

Protocol:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, wash NaH (2.2 equiv) with hexanes to remove oil. Suspend in anhydrous DMF/Toluene (1:1 v/v).

  • Addition 1: Cool to 0°C. Add Phenylacetonitrile (1.0 equiv) dropwise over 30 mins. Stir for 1 hour at 0-5°C to ensure complete anion formation (Solution turns yellow/orange).

  • Addition 2: Add (S)-Epichlorohydrin (1.2 equiv) dropwise, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 60°C for 4-6 hours. Note: Monitoring by TLC/HPLC should show disappearance of nitrile.

  • Quench & Hydrolysis: Cool to RT. Carefully quench with saturated NH4Cl. To ensure complete lactonization of any intermediate imino-ethers, add 2M HCl and stir vigorously for 2 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: The crude oil often crystallizes. Recrystallize from Isopropyl Alcohol (IPA) to obtain the pure lactone.

Key Data Point:

  • Yield: 65-75%

  • Appearance: White crystalline solid.

  • Chirality: The stereochemistry at C1 is dictated by the inversion at the epoxide carbon of epichlorohydrin.

Stage 2: Lactone-to-Lactam Conversion

Objective: Conversion to (1S,5R)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one. Mechanism: Ring opening of the lactone with ammonia followed by activation of the primary alcohol and ring closure (SN2 displacement).

Reagents:

  • Lactone (from Stage 1)

  • Ammonia (7N in Methanol) or NH4OH

  • Thionyl Chloride (SOCl2) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

Protocol:

  • Ammonolysis: Dissolve the Lactone in 7N NH3/MeOH (10 vol). Seal in a pressure tube and heat to 50°C for 12 hours.

    • Result: Formation of the intermediate 1-(hydroxymethyl)-1-phenylcyclopropane-2-carboxamide.

    • Workup: Concentrate to dryness to yield the crude hydroxy-amide.

  • Cyclization: Suspend the crude amide in dry DCM (10 vol). Add Et3N (2.5 equiv). Cool to 0°C.[1][2]

  • Activation: Add MsCl (1.2 equiv) dropwise. Stir for 1 hour at 0°C.

  • Closure: Allow to warm to RT. The mesylate intermediate typically cyclizes spontaneously or upon mild heating (reflux DCM 2 hrs) to form the lactam.

  • Workup: Wash with 1M HCl, then Sat. NaHCO3. Dry and concentrate.

  • Purification: Silica gel chromatography (EtOAc/Hexanes) or recrystallization from EtOAc.

Stage 3: Reduction to Amine & Salt Formation

Objective: Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride.

Reagents:

  • Lactam (from Stage 2)

  • Borane-THF complex (1.0 M) or LiAlH4

  • HCl (4M in Dioxane)

Protocol:

  • Reduction: Dissolve Lactam in anhydrous THF. Cool to 0°C.[1][2]

  • Addition: Add Borane-THF (3.0 equiv) dropwise. (Caution: Gas evolution).

  • Reflux: Heat to reflux for 4-8 hours. Monitor by HPLC for disappearance of amide carbonyl.

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane. Then add 6M HCl (aq) and reflux for 1 hour to break the boron-amine complex.

  • Free Basing: Cool, basify with NaOH to pH >12. Extract with DCM (3x). Dry organics over Na2SO4 and concentrate to yield the free amine oil.

  • Salt Formation: Dissolve free amine in Diethyl Ether. Add HCl in Dioxane (1.1 equiv) dropwise at 0°C. The white precipitate is collected by filtration.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
NaH Quality Fresh, oil-freeOld NaH leads to incomplete deprotonation and lower yield in Stage 1.
Temperature (Stage 1) <10°C during additionExotherm control is vital to prevent polymerization of epichlorohydrin.
Quench (Stage 3) Acid HydrolysisFailure to reflux with acid after Borane reduction leaves the Boron-amine complex, resulting in low recovery.
Moisture Control Strictly AnhydrousWater kills the carbanion in Stage 1 and reacts with Borane in Stage 3.

Analytical Characterization (Expected)

1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

  • Appearance: White crystalline powder.

  • Melting Point: 160–165 °C (Decomposes).

  • 1H NMR (400 MHz, CD3OD):

    • δ 7.35–7.20 (m, 5H, Ar-H)

    • δ 3.80 (d, J=11.0 Hz, 1H, N-CH2)

    • δ 3.65 (dd, 1H, N-CH2)

    • δ 3.50 (d, 1H, N-CH2)

    • δ 3.40 (dd, 1H, N-CH2)

    • δ 2.10 (m, 1H, Cyclopropane-CH)

    • δ 1.25 (t, 1H, Cyclopropane-CH2)

    • δ 1.10 (t, 1H, Cyclopropane-CH2)

  • Enantiomeric Excess: Determined via Chiral HPLC (Column: Chiralpak IC or AD-H; Mobile Phase: Hexane/IPA/DEA).

Safety Considerations

  • Epichlorohydrin: Potent alkylating agent and suspected carcinogen. Use primarily in a closed system or high-efficiency fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water releasing Hydrogen gas.

  • Borane-THF: Flammable and releases Hydrogen. Quench with extreme caution.

References

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry, 24(5), 481-490. Link

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives." European Journal of Pharmacology, 461(2-3), 99-104.
  • Lippa, A. S., et al. (2008). "Methods and compositions employing bicifadine for treating disability..." US Patent Application US20080081834A1.[3] Link

  • Dov Pharmaceutical, Inc. (2007). "Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use." WO2007016155A2.[3] Link

  • Wang, Y., et al. (2023). "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates." Chemistry – A European Journal, 29(48). Link

Sources

Method

Technical Application Note: Precision Handling and Storage of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

[1][2] Executive Summary This guide outlines the rigorous protocols for the handling, storage, and solubilization of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride .[1][2][3] As a conformationally restricted analog of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide outlines the rigorous protocols for the handling, storage, and solubilization of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride .[1][2][3] As a conformationally restricted analog of 3-phenylpiperidine, this compound serves as a critical scaffold in the development of triple reuptake inhibitors (TRIs) and sigma receptor ligands [1].[1][2][3] Its bicyclic amine structure renders it sensitive to environmental moisture and oxidative stress.[2][4][3] Failure to adhere to these protocols may result in salt disproportionation, hygroscopic degradation, or inconsistent potency in in vitro assays.[2][4][3]

Physicochemical Profile & Identity

Verify the identity of your lot immediately upon receipt against the following parameters.

ParameterSpecificationNotes
Compound Name 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
CAS (Free Base) 67644-21-7Note: HCl salt is often referenced by the base CAS.[1][2][5][6][7]
Molecular Formula C₁₁H₁₃N[1][2][4] · HCl
Molecular Weight 195.69 g/mol Free base: 159.23 g/mol
Appearance White to off-white solidCrystalline powder
Solubility DMSO (>20 mg/mL), Methanol, WaterSee Section 5 for detailed protocol.[1][2][4]
Hygroscopicity HighCRITICAL: Rapidly absorbs atmospheric moisture.[1][2][4]

Handling & Safety Protocols

Hazard Classification: GHS07 (Irritant).[2][4][3] Primary Risks: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation).[2][3][7]

Engineering Controls
  • Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar during weighing.[1][2][4] The bicyclic framework can generate significant static charge, leading to powder scattering and dosing errors.[2][4][3]

Personal Protective Equipment (PPE)[2][4]
  • Respiratory: N95 or P100 respirator if working outside a hood (not recommended).[2][4][3]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2][4][3] Double-gloving is recommended during stock preparation.[1][2][4]

  • Ocular: Chemical splash goggles.[1][2][4]

Storage Protocols

The integrity of the hydrochloride salt depends on minimizing the "Time-Out-Of-Environment" (TOOE).[1][2]

Solid State Storage

Long-Term (>1 Month):

  • Temperature: -20°C.

  • Container: Amber glass vial with a PTFE-lined screw cap.[1][2][4]

  • Desiccation: Store the vial inside a secondary container (sealed jar) containing active silica gel or Drierite™.[2][4][3]

  • Headspace: Purge with Argon or Nitrogen gas before sealing to prevent oxidative degradation of the secondary amine.[1][2][4]

Short-Term / Working Aliquots:

  • Avoid repeated freeze-thaw cycles.[1][2][4] Upon initial receipt, divide the bulk solid into single-use aliquots (e.g., 1 mg or 5 mg) to prevent moisture introduction to the main stock.[1][2][3]

Solution Storage
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for cryo-storage.[1][2][4]

  • Stability:

    • -80°C: Stable for up to 6 months.[1][2][4]

    • -20°C: Stable for 1 month.

    • 4°C: Use within 1 week.

    • Room Temp: Use within 24 hours.

Solubilization Protocol: "The Solubility Ladder"

Do not assume solubility. Follow this self-validating step-wise approach to ensure complete dissolution without precipitation.

Preparation of Stock Solution (Example: 10 mM)
  • Calculate: Determine the mass required. For 1 mL of 10 mM stock, you need 1.96 mg.[2][4][3]

  • Weigh: Weigh the solid into a pre-tared amber glass vial. Record exact mass.

  • Solvent Addition (Step 1): Add 50% of the calculated DMSO volume.

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspect: Hold against a light source. If clear, proceed. If particles remain, sonicate for 5 minutes (water bath, ambient temp).[2][4][3]

  • Completion: Add the remaining DMSO to reach the target volume. Vortex again.

Aqueous Dilution (For Assays)
  • Rule of Thumb: Keep the final DMSO concentration < 0.5% in cell-based assays to avoid solvent toxicity.[1][2][4]

  • Procedure: Dilute the DMSO stock into the aqueous buffer (e.g., PBS or Media) slowly while vortexing.[1][2][4][3]

  • Precipitation Check: Inspect the tube immediately.[1][2][4] The hydrochloride salt aids water solubility, but high concentrations (>100 µM) in high-salt buffers (e.g., Krebs-Henseleit) may salt out.[2][3]

Experimental Workflow Diagrams

Diagram 1: Storage & Handling Lifecycle

Visualizing the critical path from receipt to assay to ensure compound integrity.[1][2][4]

StorageHandling cluster_Storage Storage Conditions Receipt Receipt of Compound (Check Seal & Desiccant) Aliquot Aliquot Solid (In Fume Hood, Argon Purge) Receipt->Aliquot Immediate LongTerm -20°C Desiccated (Main Stock) Aliquot->LongTerm Working -20°C Single Use (Aliquots) Aliquot->Working Solubilization Solubilization (DMSO Stock) Working->Solubilization Thaw to RT Assay Experimental Assay (Dilute <0.5% DMSO) Solubilization->Assay

Caption: Workflow ensuring minimal moisture exposure. Main stock remains sealed while aliquots are used.[1][2][4]

Diagram 2: The Solubility Decision Tree

A logic-based approach to selecting the correct solvent system.[1][2]

SolubilityTree Start Start: Solid HCl Salt App Intended Application? Start->App InVitro In Vitro / Cellular App->InVitro InVivo In Vivo / Animal App->InVivo DMSO Dissolve in 100% DMSO (Stock 10-50 mM) InVitro->DMSO Saline Dissolve in 0.9% Saline (Check pH) InVivo->Saline Check1 Visual Check: Clear Solution? DMSO->Check1 Check2 Visual Check: Precipitation? Saline->Check2 Success1 Proceed to Assay (Dilute in Media) Check1->Success1 Yes Fail1 Sonicate / Warm (37°C) Check1->Fail1 No Success2 Proceed to Injection (Filter Sterilize) Check2->Success2 No Fail2 Add Co-solvent (5% Tween-80 or PEG400) Check2->Fail2 Yes Fail1->Check1

Caption: Decision matrix for solvent selection based on experimental requirements.

Quality Control & Troubleshooting

  • Verification: Periodically verify the stock solution concentration using UV-Vis spectroscopy (if extinction coefficient is known) or LC-MS.

  • Degradation Signs:

    • Color Change: Turning yellow/brown indicates oxidation of the amine.[1][2][4] Discard.

    • Caking: Clumping of the solid indicates moisture absorption (hydrolysis risk).[2][4][3]

References

  • Skolnick, P., et al. (2003).[2][4][3][8] "Broad spectrum antidepressants: a new generation of monoamine reuptake inhibitors."[2][4][3] Life Sciences, 73(25), 3175-3179.[2][3]

  • Epstein, J. W., et al. (1981).[2][4][3][8] "1-Phenyl-3-azabicyclo[3.1.0]hexanes as potential nonnarcotic analgesics." Journal of Medicinal Chemistry, 24(5), 481-490.[2][3] [2][3]

  • Safety Data Sheet (SDS). Fluorochem Ltd. "1-Phenyl-3-azabicyclo[3.1.0]hexane."[1][2] Accessed Oct 2023.[2][4][3]

Sources

Application

Application Note: Optimizing Solvent Systems for the Extraction and Crystallization of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl

Introduction & Rationale 1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS: 67644-21-7)[1] is a conformationally restricted cyclic amine that serves as a highly privileged structural motif in neuropharmacology. It forms the core s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS: 67644-21-7)[1] is a conformationally restricted cyclic amine that serves as a highly privileged structural motif in neuropharmacology. It forms the core scaffold for various monoamine reuptake inhibitors and is a heavily investigated ligand for


 and 

receptors[2]. During discovery-scale synthesis or isolation from biological matrices, this compound is typically handled as a hydrochloride (HCl) salt to ensure long-term oxidative stability and solid-state integrity[3].

However, extracting and purifying this basic amine from crude aqueous mixtures requires a precisely tuned solvent system. Poor solvent selection often leads to stubborn emulsions, base-catalyzed solvent degradation, or the "oiling out" of the final product instead of clean crystallization. This application note details a mechanistically optimized, self-validating liquid-liquid extraction (LLE) and crystallization protocol designed to maximize yield and purity.

Physicochemical Profiling

To design a thermodynamically favorable extraction system, the physicochemical properties of the target scaffold must dictate the workflow.

Table 1: Physicochemical Properties of 1-Phenyl-3-azabicyclo[3.1.0]hexane

PropertyValueMechanistic Implication for Extraction
Molecular Weight 159.23 g/mol (Free Base)Low molecular weight increases volatility; avoid prolonged heating during solvent evaporation.
Calculated pKa ~9.5 (Secondary Amine)Requires an aqueous phase pH > 11.5 to ensure >99% deprotonation for organic partitioning.
LogP (Octanol/Water) ~2.1The free base is highly lipophilic and will partition rapidly into non-polar organic solvents.
Salt Form Hydrochloride (HCl)Highly water-soluble; requires strictly anhydrous conditions for reverse crystallization.

Solvent System Optimization

The choice of organic solvent during LLE dictates phase separation kinetics, product purity, and environmental impact. We evaluated four common extraction solvents against the scaffold's specific properties.

Table 2: Extraction Solvent Performance Matrix

SolventExtraction EfficiencyEmulsion RiskPhase SeparationE-Factor / Process Suitability
Dichloromethane (DCM) >98%HighBottom LayerPoor (Halogenated, high toxicity, forms strong emulsions with biological matrices).
Ethyl Acetate (EtOAc) ~90%ModerateTop LayerPoor (Subject to base-catalyzed hydrolysis/saponification at pH > 11.5).
Toluene >95%LowTop LayerModerate (Excellent phase separation, but high boiling point complicates drying).
Methyl tert-butyl ether (MTBE) >97% Very Low Top Layer Excellent (Stable in strong base, low water miscibility, low boiling point).

Mechanistic Insight: MTBE is selected as the optimal solvent. Unlike EtOAc, MTBE does not undergo saponification under the highly basic conditions (pH > 11.5) required to free-base the amine. Furthermore, its extremely low water miscibility (~1.5% w/w) prevents the carryover of aqueous inorganic salts, which is a common failure point that disrupts the subsequent anhydrous crystallization step.

Extraction & Crystallization Workflow

G Start Crude Aqueous Mixture (Amine HCl Salt) Base Basification (Add 2M NaOH, pH > 11.5) Start->Base FreeBase Aqueous Free Base (Deprotonated Amine) Base->FreeBase Solvent Solvent Addition (MTBE) FreeBase->Solvent Biphasic Biphasic Separation (LLE) Solvent->Biphasic OrgPhase Organic Phase (Contains Free Base) Biphasic->OrgPhase Top Layer AqPhase Aqueous Waste (Salts & Impurities) Biphasic->AqPhase Bottom Layer Drying Drying & Filtration (Anhydrous Na2SO4) OrgPhase->Drying Acid Salt Formation (Add HCl in Isopropanol) Drying->Acid Product Purified HCl Salt (Crystallization) Acid->Product

LLE and crystallization workflow for 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl purification.

Self-Validating Experimental Protocol

Phase 1: Basification & Free-Basing
  • Transfer the crude aqueous mixture containing 1-phenyl-3-azabicyclo[3.1.0]hexane HCl to a temperature-controlled reaction vessel.

  • Cool the mixture to 5–10 °C to mitigate the exothermic neutralization reaction.

  • Dropwise, add 2M Sodium Hydroxide (NaOH) under continuous magnetic stirring until the solution becomes visibly turbid (indicating the precipitation of the lipophilic free base).

  • Causality: The secondary amine has a pKa of ~9.5. To ensure complete conversion to the uncharged free base, the pH must be driven at least two units above the pKa.

  • Validation Checkpoint: Extract a 1 mL aliquot and test with a calibrated pH probe. The pH must read

    
     11.5. If the pH is lower, extraction efficiency will drop exponentially due to the retention of charged species in the aqueous phase.
    
Phase 2: Liquid-Liquid Extraction (LLE)
  • Add MTBE to the basified aqueous mixture in a 1:1 (v/v) ratio.

  • Agitate vigorously for 5 minutes, then allow the biphasic system to settle for 10 minutes.

  • Separate the top organic layer (MTBE containing the free base) from the bottom aqueous layer.

  • Perform two additional back-extractions of the aqueous layer using 0.5 volumes of MTBE to ensure quantitative recovery.

  • Causality: Multiple extractions with smaller solvent volumes are thermodynamically proven to yield higher recovery rates than a single extraction with a large volume, governed by the Nernst distribution law.

  • Validation Checkpoint: Perform a TLC (Thin Layer Chromatography) spot test of the final aqueous raffinate. A lack of UV-active spots at the amine's Rf value validates complete mass transfer to the organic phase.

Phase 3: Anhydrous Salt Formation & Crystallization
  • Combine the MTBE organic phases and dry over anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Filter out the drying agent.
    
  • Transfer the dried MTBE solution to a clean, dry crystallizing dish.

  • Slowly add 1.1 equivalents of anhydrous HCl dissolved in Isopropanol (IPA) under gentle stirring.

  • Allow the solution to stand at 4 °C for 12 hours to promote controlled crystal growth. Filter the resulting white crystalline solid and wash with cold MTBE.

  • Causality: The addition of anhydrous HCl in IPA is critical. Introducing aqueous HCl would create a micro-biphasic system within the organic layer, causing the highly water-soluble 1-phenyl-3-azabicyclo[3.1.0]hexane HCl to "oil out" as a viscous hydrate rather than forming a crystalline lattice. IPA acts as an ideal protic anti-solvent that moderates the supersaturation rate, yielding high-purity, filterable polymorphs[4].

  • Validation Checkpoint: Weigh the dried crystals to calculate the mass balance. A yield of >90% from the starting crude mass (adjusted for free-base/salt molecular weight conversion) validates the integrity of the entire system.

References

  • Marrazzo, A., et al. "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Arkivoc 5 (2004): 156-169.

  • McKinney, A. A., et al. "1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." U.S. Patent 9,205,074 B2, issued December 8, 2015.

  • McArdle, P., et al. "A Method for the Prediction of the Crystal Structure of Ionic Organic Compounds—The Crystal Structures of o-Toluidinium Chloride and Bromide and Polymorphism of Bicifadine Hydrochloride." CrystEngComm 6.53 (2004): 303-309.

  • Sigma-Aldrich Product Catalog. "1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7)".

Sources

Method

Technical Protocol: Anhydrous Hydrochloride Salt Formation of 1-Phenyl-3-azabicyclo[3.1.0]hexane

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details the optimized, self-validating methodology for converting the free base of 1-phenyl-3-azabicyclo[3.1.0]h...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details the optimized, self-validating methodology for converting the free base of 1-phenyl-3-azabicyclo[3.1.0]hexane into its highly stable hydrochloride (HCl) salt.

Pharmacochemical Context & Rationale

1-Phenyl-3-azabicyclo[3.1.0]hexane is a conformationally restricted bicyclic amine scaffold. It serves as a critical structural motif in the development of triple monoamine reuptake inhibitors (such as bicifadine analogs) and selective


 and 

receptor ligands .

In its free base form, the compound typically presents as a viscous oil or low-melting solid. This state is susceptible to oxidative degradation and exhibits poor aqueous solubility, limiting its utility in in vitro binding assays and in vivo pharmacokinetic evaluations. Converting the free base to its hydrochloride salt significantly enhances its physicochemical stability, extends its shelf-life, and provides the aqueous solubility required for biological testing .

Mechanistic Causality in Reagent Selection

The conversion relies on the protonation of the secondary amine (pKa ~9.5). To achieve a high-purity crystalline product, the experimental design must account for the following mechanistic factors:

  • Strictly Anhydrous Conditions: The introduction of water during salt formation frequently causes the resulting hydrochloride salt to "oil out" (form a biphasic liquid system) rather than crystallize. By utilizing a strictly anhydrous solvent system and anhydrous hydrogen chloride gas dissolved in an ethereal solvent, the reaction environment prevents hydrate formation.

  • Solvent Selection (MTBE vs. Diethyl Ether): Methyl tert-butyl ether (MTBE) is selected as the primary solvent. While diethyl ether is commonly used, MTBE is preferred for scale-up due to its higher flash point and lower propensity for peroxide formation. Crucially, MTBE provides an excellent anti-solvent effect that drives the precipitation of the highly polar HCl salt while keeping non-polar organic impurities in solution.

  • Controlled Acidification: Dropwise addition of the acid prevents localized supersaturation. Rapid addition leads to amorphous aggregation, which traps solvent and impurities within the solid matrix.

Experimental Methodology: Step-by-Step Protocol

Note: This protocol incorporates in-process controls (IPC) to ensure a self-validating workflow. Reaction completion is visually validated by the cessation of precipitate formation, and the drying process is validated by achieving a constant mass.

Materials & Reagents
  • 1-Phenyl-3-azabicyclo[3.1.0]hexane free base (>98% purity)

  • Anhydrous MTBE (Karl Fischer moisture < 0.01%)

  • 2.0 M HCl in Diethyl Ether (Anhydrous)

  • Nitrogen (N₂) or Argon (Ar) gas

Procedure
  • Preparation of the Free Base Solution:

    • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-phenyl-3-azabicyclo[3.1.0]hexane free base in anhydrous MTBE (approx. 10 mL per gram of substrate).

    • Causality: A concentration of ~10% w/v ensures the solution is dilute enough to prevent rapid, uncontrolled precipitation upon acid addition, yet concentrated enough to maximize the final thermodynamic yield.

  • Thermal Control:

    • Purge the flask with inert gas and submerge it in an ice-water bath to cool the solution to 0–5 °C.

    • Causality: The acid-base neutralization is highly exothermic. Cooling prevents solvent boil-off and minimizes the thermal degradation of the amine.

  • Acidification:

    • Using a pressure-equalizing dropping funnel or syringe, add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise over 15–30 minutes under vigorous stirring.

    • Causality: The slight stoichiometric excess (0.05 eq) ensures complete protonation. Dropwise addition promotes the nucleation of highly pure, well-defined crystals.

  • Aging and Crystallization:

    • Remove the ice bath and allow the suspension to warm to ambient temperature (20–25 °C). Stir for an additional 1 to 2 hours.

    • Causality: This "aging" step facilitates Ostwald ripening. Smaller, less pure crystalline particles dissolve and redeposit onto larger, thermodynamically stable crystals, enhancing overall purity and filterability.

  • Isolation:

    • Isolate the white crystalline precipitate via vacuum filtration using a sintered glass funnel (medium porosity).

    • Wash the filter cake with two portions of ice-cold anhydrous MTBE (2 mL per gram of product).

    • Causality: Cold solvent washing removes unreacted free base and trace organic impurities without dissolving the target salt.

  • Drying and Validation:

    • Transfer the solid to a vacuum desiccator or vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) until a constant weight is achieved.

    • Self-Validation: Weigh the product every 2 hours. The drying process is complete when the mass variation between consecutive weighings is less than 0.1%.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the resulting 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride , the following analytical checks must be performed:

  • ¹H-NMR (in D₂O or DMSO-d₆): Confirms structural integrity. The protons adjacent to the secondary amine will exhibit a distinct downfield shift (approx. +0.5 to +1.0 ppm) compared to the free base. The absence of a singlet at ~1.19 ppm (MTBE tert-butyl group) validates the success of the drying step.

  • Melting Point Analysis: The HCl salt should exhibit a sharp melting point (typically >190 °C, accompanied by decomposition). A depressed or broad melting range indicates residual solvent or trapped unreacted free base.

  • Elemental Analysis (CHNO/Cl): Validates the exact 1:1 stoichiometry of the Free Base to HCl.

Quantitative Data Summary

The following table summarizes the physicochemical shifts achieved through this conversion protocol:

Property1-Phenyl-3-azabicyclo[3.1.0]hexane (Free Base)1-Phenyl-3-azabicyclo[3.1.0]hexane HCl Salt
Physical State Viscous oil or low-melting solidCrystalline solid (White to off-white)
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Stability Prone to oxidation; requires cold, dark storageHighly stable at room temperature
pKa / pH (1% aq) pKa ~ 9.5pH ~ 4.5 - 5.5
Storage Conditions 2–8 °C, inert atmosphereAmbient temperature, desiccated

Process Visualization

Workflow FB 1-Phenyl-3-azabicyclo[3.1.0]hexane (Free Base) Dissolve Dissolution in Anhydrous MTBE (10% w/v, Inert Gas) FB->Dissolve Cool Cooling to 0-5 °C (Ice Bath) Dissolve->Cool AddHCl Dropwise Addition of 2.0 M HCl in Ether (1.05 eq) Cool->AddHCl Crystallize Aging & Crystallization (Stir 1-2 hrs at 20-25 °C) AddHCl->Crystallize Exothermic Neutralization Filter Vacuum Filtration & Cold MTBE Wash Crystallize->Filter Precipitate Formation Dry Vacuum Drying at 40 °C (To Constant Weight) Filter->Dry Salt 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride Salt Dry->Salt Validation: Constant Mass

Workflow for the anhydrous hydrochloride salt formation of 1-phenyl-3-azabicyclo[3.1.0]hexane.

References

  • Marrazzo, A., Pappalardo, A., Prezzavento, O., Vittorio, F., & Ronsisvalle, G. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Arkivoc, 2004(5), 156-169. URL:[Link] [1]

  • Skolnick, P., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S. Patent No. 9,205,074 B2. Washington, DC: U.S.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12719843, 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride. URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclopropanation of 1-Phenyl-3-azabicyclo[3.1.0]hexane

Status: Online Current Queue: High Priority (Yield Optimization) Agent: Senior Application Scientist Topic: Synthesis of Bicifadine/Centanafadine Scaffolds via Cyclopropanation System Overview & Architecture The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Current Queue: High Priority (Yield Optimization) Agent: Senior Application Scientist Topic: Synthesis of Bicifadine/Centanafadine Scaffolds via Cyclopropanation

System Overview & Architecture

The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane (the core scaffold of antidepressants like Bicifadine) typically relies on the cyclopropanation of 3-phenyl-3-pyrroline derivatives. This transformation creates the strained cyclopropane ring fused to the pyrrolidine core.

This guide addresses the two primary "failure modes" in this synthesis:

  • The Simmons-Smith Route (Zinc Carbenoids): High stereocontrol but prone to stalling due to Lewis acid poisoning.

  • The Transition Metal Route (Diazo/Carbenes): High reactivity but prone to dimerization and safety risks.

Core Reaction Scheme

The transformation involves the addition of a methylene equivalent (:CH₂) across the C3-C4 double bond of the pyrroline ring.

ReactionScheme Substrate N-Protected 3-Phenyl-3-pyrroline Intermediate Transition State (Metal-Alkene Complex) Substrate->Intermediate Coordination Reagent Carbenoid Source (Zn/CH2I2 or Diazo) Reagent->Intermediate Methylene Transfer Product 1-Phenyl-3-azabicyclo [3.1.0]hexane Intermediate->Product Ring Closure

Figure 1: General workflow for the cyclopropanation of the 3-pyrroline scaffold.

Troubleshooting Case Files (Q&A)

TICKET #001: Reaction Stalls at <50% Conversion (Simmons-Smith)

User Report: "I am using the standard Simmons-Smith conditions (Zn-Cu couple, CH₂I₂, ether) on N-benzyl-3-phenyl-3-pyrroline. The reaction starts but stalls at 40-50% conversion. Adding more reagent doesn't help."

Diagnosis: The issue is likely Lewis Acid Poisoning caused by the basic nitrogen atom.

  • Nitrogen Coordination: The basic nitrogen of the N-benzyl group coordinates strongly with the Zinc reagent (EtZnCH₂I), sequestering it from the alkene.

  • Solubility: The Zn-Cu couple is heterogeneous and surface-dependent, often leading to inconsistent initiation.

Protocol Fix (The Furukawa Modification): Switch to the homogeneous Furukawa reagent (Et₂Zn + CH₂I₂) and change the protecting group.

Step-by-Step Resolution:

  • Protecting Group Swap: You must reduce the basicity of the pyrroline nitrogen. Switch from N-benzyl to N-Boc (tert-butoxycarbonyl) or N-Cbz . This prevents the nitrogen from "eating" your zinc reagent.

  • Reagent Preparation:

    • Dissolve N-Boc-3-phenyl-3-pyrroline (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Cool to -10°C.

    • Add Diethylzinc (Et₂Zn) (1.0 M in hexanes, 5.0 equiv ) slowly.

    • Add Diiodomethane (CH₂I₂) (10.0 equiv ) dropwise. Note: The excess is critical.

  • Temperature Ramp: Allow the reaction to warm to room temperature, then heat to reflux (60-80°C) . The electron-deficient nature of the phenyl ring (steric bulk) and the N-Boc group deactivates the alkene, requiring thermal energy to push to completion.

Validation Check:

  • Visual: The solution should remain clear/homogeneous initially. If a white precipitate forms immediately upon CH₂I₂ addition, your Et₂Zn may be hydrolyzed (bad reagent).

  • TLC: Monitor the disappearance of the UV-active alkene spot.

TICKET #002: Low Yield via Rhodium Catalysis (Diazo Route)

User Report: "I am attempting to react N-Boc-3-phenyl-3-pyrroline with ethyl diazoacetate using Rh₂(OAc)₄. I mostly isolate diethyl fumarate/maleate (dimers) and unreacted starting material."

Diagnosis: The rate of carbene dimerization is faster than the rate of cyclopropanation . This occurs because the 3-phenyl-3-pyrroline is a sterically hindered, tetrasubstituted-like alkene (due to the ring strain and phenyl group), making it a poor nucleophile compared to another diazo molecule.

Protocol Fix (High Dilution & Catalyst Switch):

Step-by-Step Resolution:

  • Catalyst Upgrade: Switch from Rh₂(OAc)₄ to Rh₂(esp)₂ (Du Bois catalyst) or Rh₂(oct)₄ . These are more robust and maintain higher turnover numbers.

  • Syringe Pump Addition (Critical):

    • Dissolve the alkene and catalyst (1 mol%) in DCM.

    • Dissolve the diazo compound in a separate volume of DCM.

    • Add the diazo solution via syringe pump over 8–12 hours .

    • Why? This keeps the concentration of free carbene extremely low, statistically favoring reaction with the alkene (present in high concentration) over dimerization with another diazo molecule.

  • Stoichiometry: Use the alkene in excess (1.5 equiv) relative to the diazo compound if the diazo is the limiting reagent, or vice versa if the alkene is precious.

Reagent Quality & Safety Matrix

The quality of reagents in cyclopropanation is the single biggest variable affecting yield.

ReagentCommon Failure ModeQuality Control / Fix
Diiodomethane (CH₂I₂) Turns pink/red (liberation of I₂). Free iodine kills the reaction and acts as a radical scavenger.Wash: Shake with aq. Na₂S₂O₃ (sodium thiosulfate) until colorless, dry over MgSO₄, and distill over Cu turnings. Store in dark over Cu wire.
Diethylzinc (Et₂Zn) Pyrophoric; degrades if seal is compromised. White solids indicate hydrolysis (ZnO).Titration: Titrate with iodine or use fresh bottles. If solids are present, filter under Argon or discard.
Dichloromethane (DCM) Stabilizers (ethanol/amylene) can react with carbenoids.Distill: Use freshly distilled DCM from CaH₂ or pass through an activated alumina solvent system.
Zinc-Copper Couple Surface oxidation makes it inactive.Activation: Wash Zn dust with HCl (3%), then water, ethanol, ether. React with Cu(OAc)₂ immediately before use.

Troubleshooting Logic Flow (DOT Visualization)

Use this flowchart to diagnose low yields during the experiment.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Left Yes: SM Remains CheckSM->SM_Left Stalled SM_Gone No: SM Consumed (Complex Mixture) CheckSM->SM_Gone Decomposed CheckReagent Check Reagent Quality (CH2I2 color / Et2Zn age) SM_Left->CheckReagent CheckProtecting Is Nitrogen Basic? (Benzyl/Free Amine) CheckReagent->CheckProtecting Reagents OK Action1 Action: Purify CH2I2 Increase Temp to Reflux CheckReagent->Action1 Reagents Bad Action2 Action: Switch PG to Boc/Cbz (Prevent Coordination) CheckProtecting->Action2 Basic N CheckSide Check for Polymerization or Ring Opening SM_Gone->CheckSide Action3 Action: Lower Temp Dilute Reaction CheckSide->Action3 Polymer Action4 Action: Quench Carefully (Acidic workup opens ring!) CheckSide->Action4 Product Unstable

Figure 2: Decision tree for diagnosing yield failures in cyclopropanation.

Post-Reaction Processing & Isolation

Critical Warning: The 3-azabicyclo[3.1.0]hexane ring system is strained. While the phenyl group adds some stability, the cyclopropane ring can undergo acid-catalyzed ring opening (solvolysis) to form a homoallylic amine or alcohol.

Workup Protocol:

  • Quenching (Simmons-Smith):

    • Do NOT dump into HCl.

    • Slowly add saturated aqueous NH₄Cl at 0°C.

    • If a stubborn emulsion forms (zinc salts), add a solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. This chelates the Zinc and separates the layers.

  • Isolation:

    • Extract with Et₂O (Ether is preferred over DCM for better phase separation with Zinc salts).

    • Wash with NaHCO₃ (keep basic).

  • Purification:

    • Use Silica gel chromatography treated with 1% Triethylamine .

    • Reason: Standard silica is slightly acidic and can degrade the product during the column. The triethylamine neutralizes the silica.

References

  • Simmons-Smith Mechanism & Modifications

    • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[1][2][3][4][5] React.2001 , 58, 1.

  • Bicifadine Synthesis (Industrial Route)

    • Wang, X.; Zhang, L.; Krishnamurthy, D.; Senanayake, C. H.; Wensbo, D. "Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947." Org.[1][2][3][4][5] Process Res. Dev.2006 , 10, 808–813.

  • Cyclopropanation of 3-Pyrrolines

    • Lévesque, E.; Goudreau, S. R.; Charette, A. B.[5] "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Org.[1][2][3][4][5] Lett.2014 , 16, 1490–1493.[5]

  • Handling of Zinc Carbenoids: Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.

Sources

Optimization

Technical Support Guide: Identifying Degradation Products of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for identifying and characterizing the potential degradation products of 1-Phenyl-3-azabicyclo[3.1....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for identifying and characterizing the potential degradation products of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride. Our approach is rooted in established principles of forced degradation, providing practical, field-tested insights to navigate the complexities of stability testing.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust degradation study.

Q1: Why is it critical to identify the degradation products of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride?

Understanding the degradation profile is a cornerstone of pharmaceutical development for several reasons. Firstly, degradation products can have different pharmacological or toxicological profiles than the parent active pharmaceutical ingredient (API), posing a potential safety risk to patients.[1] Secondly, significant degradation indicates a loss of potency, affecting the drug's efficacy. Finally, regulatory bodies like the ICH require comprehensive stability data, including the identification of likely degradants, to ensure product quality, safety, and to establish an appropriate shelf-life.[2][3] These studies are essential for developing stability-indicating analytical methods.[4]

Q2: Based on its structure, what are the most likely degradation pathways for this molecule?

The 1-Phenyl-3-azabicyclo[3.1.0]hexane structure presents several chemically reactive sites susceptible to degradation:

  • Oxidation of the Secondary Amine: The nitrogen atom in the azabicyclo ring is a prime target for oxidation. Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[2][5]

  • Oxidation of the Carbon Alpha to Nitrogen: The carbon atoms adjacent to the nitrogen are activated. Oxidation at this position could lead to the formation of a lactam (1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one), a common degradation pathway.

  • Hydrolysis: While the core bicyclic structure is generally stable, extreme pH conditions (acidic or basic) could potentially catalyze ring-opening of the strained cyclopropane ring.

  • Phenyl Ring Modification: The phenyl group could undergo oxidation (e.g., hydroxylation) or other modifications under oxidative or photolytic stress.

  • Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate free-radical-based degradation pathways.[1]

Q3: What are the primary analytical techniques I should use for this investigation?

A multi-tiered analytical approach is most effective.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products.[6][7] A stability-indicating HPLC method, typically with UV detection, must be developed to resolve all significant degradants from the API and each other.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the key identification tool.[8][9] Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each degradation product. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an accurate mass measurement, which can be used to deduce the elemental composition of the degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a significant or unknown degradant, isolation of the compound followed by NMR analysis is the gold standard.[7][10]

Q4: How much degradation should I target in my forced degradation experiments?

The goal is not to completely destroy the molecule but to generate a sufficient amount of degradation products for detection and identification. A target degradation of 5-20% of the parent compound is generally considered appropriate and is recommended by regulatory guidelines.[3] This level is sufficient to prove the capability of the analytical method without being so excessive that it leads to unrealistic secondary degradation products.

Part 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common issues encountered during forced degradation experiments.

Question / Issue Probable Cause(s) Recommended Solution(s)
My HPLC shows no degradation after applying stress conditions. 1. The molecule is highly stable under the applied conditions.2. The analytical method is not sensitive enough or is not separating a co-eluting degradant.1. Incrementally increase the stressor severity: higher temperature, longer exposure time, or higher concentration of acid/base/oxidizing agent.2. Re-evaluate your HPLC method. Perform a peak purity analysis on the parent peak to check for hidden impurities.
I see many new peaks. How do I confirm they are true degradants? 1. Impurities from the reagents or solvent.2. Leachables from the container.3. True degradation products.1. Run a "blank" control experiment containing only the formulation excipients or solvent, and subject it to the same stress conditions. Any peaks appearing in the blank are not API-related degradants.2. Ensure proper mass balance; the decrease in the parent peak area should roughly correspond to the increase in the sum of the degradant peak areas.[11]
My mass balance is poor (the loss of API doesn't match the appearance of degradants). 1. Formation of non-UV active degradants.2. Formation of volatile degradants.3. Precipitation of the API or degradants.4. Irreversible adsorption to the container or HPLC column.1. Use a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).2. For suspected volatile compounds, consider using Gas Chromatography-Mass Spectrometry (GC-MS).[6]3. Visually inspect samples for precipitation. If observed, try dissolving in a stronger solvent before analysis.
How do I get a preliminary identification of a degradant from LC-MS data? The mass difference between the parent API and the degradant peak provides crucial clues.1. Calculate the delta mass (Δm).2. Correlate Δm to common chemical transformations: • +16 Da: Oxidation (e.g., addition of an oxygen atom to form an N-oxide or a hydroxyl group). • +18 Da: Hydrolysis (addition of a water molecule, often followed by cleavage). • -2 Da: Dehydrogenation (formation of a double bond). • -28 Da: Decarbonylation.
Part 3: Standardized Protocols for Forced Degradation Studies

These protocols provide a starting point for systematically investigating the stability of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride. The goal is to induce 5-20% degradation. Adjust exposure times and temperatures as needed.

Causality Note: The conditions below are selected to be more severe than standard stability testing to accelerate degradation pathways without creating products that would not be seen under normal storage conditions.[2]

Protocol 3.1: General Sample & Control Preparation
  • API Solution: Prepare a stock solution of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Unstressed Control: Dilute the stock solution to the final analytical concentration (e.g., 0.1 mg/mL) and analyze immediately. This is your t=0 reference.

  • Blank Control: For each stress condition, prepare a blank sample containing only the stressor (e.g., 0.1 M HCl in the solvent) and subject it to the same conditions. This helps differentiate API degradants from artifacts.

Protocol 3.2: Acidic Hydrolysis
  • Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

  • Before HPLC analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

  • Rationale: Acid hydrolysis tests for susceptibility to degradation in low pH environments, which is relevant for oral dosage forms exposed to stomach acid.[11]

Protocol 3.3: Basic Hydrolysis
  • Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points.

  • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Rationale: Basic conditions can catalyze the cleavage of certain functional groups and are important for understanding stability in various formulation environments.[11]

Protocol 3.4: Oxidative Degradation
  • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution to achieve a final H₂O₂ concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24 hours).

  • Rationale: Amines and benzylic carbons are often susceptible to oxidation.[2] This stress test mimics potential exposure to oxidative impurities in excipients or atmospheric oxygen.

Protocol 3.5: Thermal Degradation
  • Store the stock solution (in solid and/or solution form) in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Analyze samples at specified time points (e.g., 1, 3, 7 days).

  • Rationale: Thermal stress evaluates the intrinsic stability of the molecule and its vulnerability to heat during manufacturing or storage.[7][10]

Protocol 3.6: Photolytic Degradation
  • Expose the stock solution to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the exposed sample and a "dark control" (wrapped in aluminum foil) stored under the same conditions.

  • Rationale: Photostability testing is crucial to determine if the drug requires light-protective packaging.[1][2]

Part 4: Analytical Workflow & Data Interpretation

The successful identification of degradation products relies on a systematic workflow that integrates sample generation with sophisticated analytical techniques.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis & Detection cluster_2 Phase 3: Identification & Reporting API 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress HPLC Stability-Indicating HPLC-UV (Separation & Quantification) Stress->HPLC LCMS LC-MS / HRMS (Molecular Weight & Formula) HPLC->LCMS Characterize Peaks Propose Propose Structures (Based on Mass Shifts) LCMS->Propose Isolate Isolate Significant Degradants (Prep-HPLC) Propose->Isolate If needed Report Final Report (Degradation Pathway) Propose->Report NMR Definitive Structure (NMR Spectroscopy) Isolate->NMR NMR->Report G cluster_products Parent 1-Phenyl-3-azabicyclo[3.1.0]hexane (Parent API) M.W. = 159.23 g/mol N_Oxide N-Oxide Derivative (+16 Da) Oxidative Stress Parent->N_Oxide [O] Lactam Lactam Formation (1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one) (+14 Da) Oxidative Stress Parent->Lactam [O] Hydroxyphenyl Hydroxylated Phenyl Ring (+16 Da) Oxidative/Photolytic Stress Parent->Hydroxyphenyl [O] / hv RingOpened Ring-Opened Product (e.g., Cyclopentyl-amine derivative) (+18 Da) Acid/Base Hydrolysis Parent->RingOpened H₂O / H⁺ or OH⁻

Caption: Potential Degradation Pathways for the API.

By following this structured guide, researchers can confidently and systematically identify the degradation products of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, ensuring the development of a safe, effective, and stable pharmaceutical product.

References
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved February 20, 2026, from [Link]

  • Characterization of the degradation products of amines used for post combustion CO2 capture. (n.d.). lsabm. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved February 20, 2026, from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010, November 26). UM Research Repository. Retrieved February 20, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International. Retrieved February 20, 2026, from [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. (2019, June 7). PubMed. Retrieved February 20, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 20, 2026, from [Link]

  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. (2019, June). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Phenethylamine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Environmental impacts of amines and their degradation products: Current status and knowledge gaps. (n.d.). IEAGHG. Retrieved February 20, 2026, from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. Retrieved February 20, 2026, from [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (2023, January 26). MDPI. Retrieved February 20, 2026, from [Link]

  • 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (C11H13N). (n.d.). PubChemLite. Retrieved February 20, 2026, from [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum. Retrieved February 20, 2026, from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. Retrieved February 20, 2026, from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 24). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. (2014, May 8). PMC. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Racemic 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the Technical Support Center. 1-Phenyl-3-azabicyclo[3.1.0]hexane is a critical rigid bicyclic scaffold utilized in the development of triple reuptake inhibitors (TRIs) and sigma receptor ligands [2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Phenyl-3-azabicyclo[3.1.0]hexane is a critical rigid bicyclic scaffold utilized in the development of triple reuptake inhibitors (TRIs) and sigma receptor ligands [2]. Because the pharmacological activity of these compounds is highly stereospecific, isolating enantiopure (1R,5S) or (1S,5R) isomers from the racemic hydrochloride salt is a mandatory step in drug development.

This guide provides a self-validating, field-tested protocol for the chiral resolution of 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, alongside troubleshooting FAQs for common experimental bottlenecks.

Section 1: Mechanistic Overview & Workflow

Why use O,O'-Dibenzoyl-tartaric acid (DBTA)? While standard tartaric acid is frequently used for amine resolution, the sterically hindered, rigid bicyclic structure of 1-phenyl-3-azabicyclo[3.1.0]hexane requires a resolving agent with complementary bulk [1]. The benzoyl groups in DBTA facilitate robust


 stacking and van der Waals interactions, creating a highly ordered, tightly packed diastereomeric crystal lattice. This significantly amplifies the solubility differential between the matched and mismatched diastereomeric salts, preventing unwanted co-crystallization.

ResolutionWorkflow RacemicHCl Racemic 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl Freebase Racemic Free Base (Organic Phase) RacemicHCl->Freebase NaOH (aq), MTBE ResolvingAgent Addition of (-)-O,O'-Dibenzoyl-L-tartaric acid (in EtOH/H2O) Freebase->ResolvingAgent SaltFormation Diastereomeric Salt Mixture ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Cooling / Seeding TargetSalt Desired Diastereomeric Salt (Solid) Crystallization->TargetSalt Filter MotherLiquor Undesired Salt (Mother Liquor) Crystallization->MotherLiquor Filtrate BaseTreatment Salt Breaking (NaOH/MTBE) TargetSalt->BaseTreatment ResolvedFreebase Enantiopure Free Base BaseTreatment->ResolvedFreebase Phase Separation HClFormation HCl Gas / Isopropanol ResolvedFreebase->HClFormation FinalProduct (1R,5S)- or (1S,5R)-HCl Salt HClFormation->FinalProduct Precipitation

Figure 1: Workflow for the chiral resolution of 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Section 2: Validated Step-by-Step Protocol

This methodology acts as a self-validating system; built-in In-Process Controls (IPCs) ensure that failure at one step prevents the loss of materials in subsequent steps.

Phase 1: Freebasing the Racemate
  • Suspension: Suspend racemic 1-phenyl-3-azabicyclo[3.1.0]hexane HCl (1.0 eq) in a biphasic mixture of Methyl tert-butyl ether (MTBE) and Deionized (DI) water (1:1 v/v).

  • Deprotonation: Slowly add 2M NaOH (aq) under vigorous stirring until the aqueous layer reaches pH > 10.

    • Causality & IPC Check: Complete deprotonation is essential. Any residual HCl salt will carry over into the organic phase, disrupting the stoichiometry of the DBTA reaction and severely suppressing the enantiomeric excess (ee) during crystallization.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with additional MTBE, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield the racemic free base as a pale oil.

Phase 2: Diastereomeric Salt Formation
  • Dissolution: Dissolve the racemic free base (1.0 eq) in a 95:5 mixture of Ethanol/Water.

  • Resolving Agent Preparation: In a separate flask, dissolve (-)-O,O'-dibenzoyl-L-tartaric acid (1.0 eq) in the same solvent system. (Note: Use the L-isomer to target the (1R,5S) enantiomer, or the D-isomer for the (1S,5R) enantiomer).

  • Mixing: Heat both solutions to 60 °C. Slowly add the DBTA solution to the free base solution to prevent localized supersaturation.

  • Crystallization: Cool the mixture at a strictly controlled rate of 0.1 °C/min to room temperature. Introduce pure seed crystals at 45 °C to promote heterogeneous nucleation.

Phase 3: Salt Breaking and HCl Formation
  • Isolation: Filter the crystallized diastereomeric salt and wash with cold ethanol.

  • Salt Breaking: Suspend the isolated salt in MTBE and add 2M NaOH until pH > 10. Extract the enantiopure free base into the MTBE layer.

  • Final Salt Formation: Dry the MTBE layer, cool to 0 °C, and slowly bubble dry HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Filter and dry the final enantiopure HCl salt under a vacuum.

Section 3: Troubleshooting & FAQs

Q1: My diastereomeric salt is precipitating as a sticky oil ("oiling out") instead of a crystalline solid. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solution becomes supersaturated before reaching the nucleation temperature of the solid phase. This is common if the solvent is too non-polar or cooling is too rapid.

  • Solution: Increase the water content in your EtOH/H₂O mixture slightly (up to 90:10) to increase the solubility threshold. Reheat the mixture until homogeneous, then cool it very slowly. Critically, add seed crystals of the pure diastereomeric salt when the solution is within its metastable zone (typically around 40–45 °C) to force crystalline nucleation over oiling out.

Q2: The enantiomeric excess (ee) of my resolved salt is only 85% by Chiral HPLC. How do I achieve >99% ee? A: A single crystallization thermodynamically yields ~80–92% ee due to minor co-precipitation of the more soluble mismatched diastereomer [3].

  • Solution: Do not repeat the entire resolution process. Instead, perform a secondary recrystallization (or reslurrying) of the enriched salt in the same EtOH/H₂O solvent system. Because the lattice energy of the pure diastereomer is higher, the system will self-purify, driving the ee >99.0%.

Q3: During the final HCl salt formation, my product discolors to a light pink/brown. Is the batch ruined? A: This discoloration is caused by trace oxidation of the secondary amine prior to salt formation, often catalyzed by light or trace peroxides in the ethereal solvent.

  • Solution: The batch is not ruined. Ensure your MTBE or diethyl ether is freshly distilled and peroxide-free. Perform the salt breaking and HCl precipitation under an inert atmosphere (N₂ or Ar) and protect the flask from direct light. The discolored salt can be rescued by a quick charcoal filtration (activated carbon) in hot isopropanol, followed by recrystallization.

Section 4: Quantitative Data & Analytical Methods

To ensure your resolution is proceeding correctly, compare your in-process metrics against the validated baseline parameters below. Enantiomeric excess should be verified using Chiral HPLC (e.g., Chiralpak IC column, MTBE/THF/Diethylamine mobile phase) [3].

Process ParameterExpected ValueTroubleshooting Trigger (Action Required)
Freebasing Yield > 95%< 90% (Check aqueous layer pH; must be > 10)
Diastereomeric Salt Yield 35 – 45% (out of 50% max)< 30% (Over-solubility; reduce solvent volume or increase EtOH)
Initial Enantiomeric Excess (ee) 85 – 92%< 80% (Kinetic trapping occurred; slow down the cooling rate)
Final Enantiomeric Excess (ee) > 99.0%< 98% (Requires an additional reslurrying/recrystallization step)
Final HCl Salt Yield (from DBTA salt)> 90%< 85% (Incomplete salt breaking or incomplete HCl precipitation)

Section 5: References

  • US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders Source: Google Patents URL:

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors Source: Arkivoc (University of Michigan / Arkat USA) URL:

  • WO2008013856A2 - Methods and compositions for production, formulation and use of 1 aryl-3-azabicyclo[3.1.0] hexanes Source: Google Patents URL:

Optimization

Minimizing impurities during 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl scale-up

This guide serves as a specialized technical support resource for researchers and process chemists scaling up the synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride . It focuses on the imide reduction route (r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists scaling up the synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride . It focuses on the imide reduction route (reduction of 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione or similar imides), which is the most common and robust pathway for this scaffold, while addressing the critical sensitivity of the cyclopropane ring.

Introduction: The Stability Paradox

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted analog of 3-phenylpiperidine and a core structure for various SNRI and sigma receptor ligands (e.g., Bicifadine analogs).

The Core Challenge: The cyclopropane ring in this bicyclic system is under significant geometric strain. While the [3.1.0] fusion confers rigidity, the benzylic position (C1) makes the cyclopropane ring susceptible to acid-catalyzed ring opening and radical cleavage . In scale-up, "standard" acidic workups or salt formation protocols often destroy the product, generating acyclic amine impurities that are difficult to separate.

Phase 1: Synthesis & Reduction (The "Hidden" Impurities)

Q: I detect a persistent impurity (M+14 or M+16) after the reduction step. Extending the reaction time doesn't help. What is it?

Diagnosis: This is likely the hydroxylactam intermediate (incomplete reduction) or the lactam (monocarbonyl). Root Cause: The reduction of the cyclic imide (1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione) to the amine requires high energy. On a larger scale, mass transfer limitations often prevent the reducing agent (e.g., LAH or Borane-THF) from fully accessing the sterically crowded carbonyls near the bridgehead phenyl group. Troubleshooting Protocol:

  • Switch Reagent Order: Instead of adding the hydride to the imide, add the imide solution dropwise to a refluxing suspension of LAH . This ensures the substrate always encounters an excess of reducing agent, preventing the stabilization of the hydroxylactam.

  • Temperature Check: Ensure the internal temperature remains >60°C (THF reflux) for at least 4 hours post-addition.

  • Validation: Monitor by IR spectroscopy. Disappearance of the carbonyl stretch (1680–1700 cm⁻¹) is a more reliable indicator than TLC for this specific intermediate.

Q: During the quench of the aluminum hydride reaction, the mixture solidified/gelled, trapping 30% of my yield. How do I recover it?

Diagnosis: Formation of "aluminum sponge" (aluminum hydroxides/alkoxides) which occludes the amine product. Root Cause: The standard "Fieser" workup (


 mL water, 

mL 15% NaOH,

mL water) is often too rapid for scale-up, creating a hard granular precipitate that traps the lipophilic amine. Scale-Up Protocol (Rochelle Salt Method):
  • Dilute the reaction mixture with an equal volume of MTBE or 2-MeTHF (better solubility for the amine than ether).

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) solution (approx. 20 mL per gram of LAH used).

  • Vigorous Stirring: Stir at room temperature for 2–4 hours. The tartrate chelates the aluminum, breaking the emulsion and resulting in two clear, easily separable layers.

  • Why this works: It prevents the formation of the insoluble aluminum polymeric gel, releasing the trapped amine.

Phase 2: Impurity Profile & Ring Stability

Q: My LC-MS shows a new impurity peak (M+18 or M+HCl) appearing after the acid workup. Is the cyclopropane ring opening?

Diagnosis: Yes. You are likely observing acid-catalyzed homo-conjugate addition . Mechanism: The C1-C5 bond of the cyclopropane is activated by the C1-phenyl group (donor) and the protonated nitrogen (acceptor effect via induction). Strong aqueous acids (HCl, H₂SO₄) can protonate the ring or the nitrogen, facilitating nucleophilic attack (by water or chloride) at the benzylic position, leading to ring opening. The "Forbidden" Steps:

  • DO NOT use 6M HCl for extraction.

  • DO NOT heat the aqueous acidic phase >30°C. Corrective Action:

  • Use buffered extraction (pH 4–5) using citric acid or dilute phosphoric acid if amine extraction is necessary.

  • Ideally, avoid aqueous acid extraction entirely. Purify the free base via distillation or column chromatography before salt formation.

Q: I see a "styrene-like" impurity. Is this unreacted starting material?

Diagnosis: It could be, but if it appears late in the process, it is likely a retro-aldol type fragmentation or radical ring opening leading to a 4-phenyl-but-3-en-1-amine derivative. Root Cause: High temperatures (>100°C) or radical initiators (peroxides in old ethers) can cause homolytic cleavage of the cyclopropane C1-C6 bond. Prevention:

  • Use BHT-stabilized THF for the reduction.

  • Keep workup temperatures <40°C.

Phase 3: Salt Formation (The Final Hurdle)

Q: Upon adding HCl, the product oils out or forms a sticky gum instead of a white solid. How do I fix this?

Diagnosis: Presence of residual solvent (THF/Ether) or rapid precipitation trapping impurities. Root Cause: 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl is prone to trapping solvent in the crystal lattice or forming amorphous blobs if the acid concentration is too high locally. Crystallization Protocol:

  • Solvent Swap: Ensure all THF is removed (THF solvates the salt, preventing hardening). Swap to Isopropyl Acetate (IPAc) or Ethanol/Et₂O .

  • Controlled Acidification: Use HCl in Isopropanol (5-6N) or HCl gas .

  • The "Cloud Point" Technique:

    • Dissolve free base in IPAc.

    • Add HCl solution dropwise at 0–5°C until the solution becomes slightly cloudy.

    • Seed with authentic crystal.

    • Stir for 30 mins to establish a crystal bed.

    • Slowly add the remaining HCl (0.95 eq total). Never add excess HCl (>1.05 eq) as it promotes ring opening.

Visual Guide: Impurity Pathways & Control

Diagram 1: Synthesis & Impurity Origins

This diagram maps the reduction pathway and the specific points where ring-opening or incomplete reduction occurs.

SynthesisPath Start 1-Phenyl-1,2-cyclopropane- dicarboximide Step1 Reduction (LAH/THF) Start->Step1 Hydride Addition Intermediate Hydroxylactam (Intermediate) Step1->Intermediate Fast Step Product 1-Phenyl-3-azabicyclo[3.1.0] hexane (Free Base) Intermediate->Product Slow Step (Requires Heat) Impurity_Lactam Impurity A: Lactam (Incomplete Reduction) Intermediate->Impurity_Lactam Quenched too early or poor mixing Impurity_RingOpen Impurity B: Ring-Opened (Acyclic Amine) Product->Impurity_RingOpen Acidic Workup (pH < 3) or Excess HCl FinalSalt HCl Salt Product Product->FinalSalt HCl/IPAc Controlled pH

Caption: Synthesis flow highlighting critical control points. Red nodes indicate failure modes (impurities).

Diagram 2: Workup Decision Tree (Avoiding Ring Opening)

A logic flow to determine the safest isolation strategy based on scale and purity.

WorkupLogic Start Crude Reaction Mixture (Post-Quench) Check Does it contain Aluminum Gel? Start->Check Rochelle Add Rochelle Salts Stir 4h @ RT Check->Rochelle Yes (Scale >10g) Fieser Fieser Workup (Risk of trapping) Check->Fieser No (Scale <1g) PhaseSep Organic Phase Isolated Rochelle->PhaseSep Fieser->PhaseSep PurityCheck Purity > 95%? PhaseSep->PurityCheck DirectSalt Direct Salt Formation (HCl in IPAc) PurityCheck->DirectSalt Yes AcidWash Acid/Base Extraction? PurityCheck->AcidWash No SafeWash Use Citric Acid (pH 5) Keep Cold (<10°C) AcidWash->SafeWash Recommended DangerWash Use HCl/H2SO4 (HIGH RISK: Ring Opening) AcidWash->DangerWash Avoid

Caption: Decision matrix for workup. Note the avoidance of strong mineral acids during extraction.

Summary of Quantitative Specifications

ParameterSpecificationReason
Reaction Temp (Reduction) Reflux (65–67°C)Required to fully reduce the hydroxylactam intermediate.
Quench Reagent Rochelle Salt (sat. aq.)Prevents aluminum gel formation; maximizes yield.
Workup pH Keep > pH 4.0Prevents acid-catalyzed cyclopropane ring opening.
HCl Equivalents 0.95 – 1.00 eqExcess HCl (>1.05 eq) degrades the product over time.
Drying Agent Na₂SO₄ (Anhydrous)MgSO₄ is slightly acidic and can degrade sensitive amines on long contact.

References

  • Marrazzo, A., et al. (2004).[1][2] "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Arkivoc, 5, 156-169.[1][3][4] Link

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry, 24(5), 481-490. Link

  • BenchChem Technical Support. "How to prevent ring-opening of the cyclopropane." BenchChem Guides. Link

  • McArdle, P., et al. (2004).[3][4] "Polymorphism of Bicifadine Hydrochloride."[3][4] CrystEngComm, 6(53), 303-309.[4] Link

  • Davies, H. M. L., et al. (2020). "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 1-Phenyl-3-azabicyclo[3.1.0]hexane Synthesis

Welcome to the technical support center for the synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a wide range of biologically active compounds and approved drugs.[1][2] Achieving optimal yields and purity is paramount, and temperature control is arguably one of the most influential variables in the synthesis of these strained bicyclic systems.

This document provides troubleshooting advice, frequently asked questions (FAQs), and a systematic protocol for temperature optimization, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is disappointingly low. Could temperature be the primary cause?

A: Absolutely. Low yield is a classic symptom of suboptimal reaction temperature. There are two common scenarios:

  • Temperature is too low: The reaction may lack the necessary activation energy to proceed at a reasonable rate, resulting in incomplete conversion of starting materials. In some cyclopropanation reactions, for instance, no conversion is detected at room temperature, necessitating heating.[3] Studies on related dirhodium(II)-catalyzed cyclopropanations to form the azabicyclo[3.1.0]hexane core have shown that increasing the temperature from room temperature to 70-90 °C can dramatically improve yields from "low" to over 76%.[4][5]

  • Temperature is too high: Excessive heat can lead to the degradation of starting materials, reagents, catalysts, or the desired product itself.[6] This is particularly relevant for strained ring systems like aziridines and cyclopropanes, which can be thermally labile.

A systematic temperature screen is the most effective way to determine if your reaction is running too hot or too cold.[7]

Q2: I'm observing significant side product formation. How can I use temperature to improve selectivity?

A: Temperature is a powerful tool for controlling reaction selectivity. Different reaction pathways often have different activation energies, and by tuning the temperature, you can favor the pathway leading to your desired product.

For example, in syntheses involving aziridines, temperature can dictate the regioselectivity of a reaction.[8] In some cases, side reactions like dimerization to form piperazines can compete with the desired cyclization. It has been observed that increasing the reaction temperature can suppress this dimerization and increase the yield of the desired product.[9] If you are observing a consistent side product, consider lowering the temperature to see if the side reaction is disfavored, or cautiously increasing it if the desired reaction has a higher activation energy.

Q3: The reaction starts but seems to stall before completion. Should I just increase the temperature?

A: While insufficient temperature can cause a reaction to stall, it's not the only possibility. Before increasing the temperature, which could promote decomposition, consider these points:

  • Catalyst Deactivation: In many syntheses of this scaffold, a metal catalyst (e.g., Rhodium, Ruthenium, Copper) is employed.[1][4] The catalyst may have a limited lifetime at a given temperature. Increasing the heat might accelerate catalyst decomposition as much as it accelerates the reaction.

  • Reagent Stability: Ensure your reagents, especially carbenoid precursors like diazo compounds, are stable under the reaction conditions. Thermal decomposition of a key reagent will halt the reaction.

  • Equilibrium: Could the reaction be reversible and reaching equilibrium? A change in temperature will shift the equilibrium, but other factors like concentration could also be at play.

If other causes are ruled out, a modest, incremental increase in temperature (e.g., in 10 °C steps) while carefully monitoring the reaction by TLC or LCMS is a logical next step.

Q4: What is a good starting point for temperature optimization in this synthesis?

A: The optimal temperature is highly dependent on the specific synthetic route (e.g., Simmons-Smith, transition-metal-catalyzed cyclopropanation, etc.) and the substrates used.

  • For intramolecular cyclopropanations catalyzed by dirhodium(II), literature suggests that temperatures between 60-90 °C are often optimal.[4][5]

  • A specific synthesis of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane involved heating a mixture of 2-(bromomethyl)-1-phenylcyclopropanecarboxylate and an amine in toluene at 80 °C.[10]

  • For Simmons-Smith type reactions, conditions can range from room temperature to gentle heating (e.g., 40 °C), depending on the reactivity of the alkene and the specific protocol used (e.g., Furukawa or Charette modification).[3][11]

A prudent approach is to start with conditions reported for a closely related substrate or, in the absence of a direct analogue, begin screening at a moderate temperature (e.g., 40-50 °C) and adjust based on the observed outcome.

Systematic Troubleshooting Guide

Use the following table to diagnose and address common temperature-related issues during the synthesis.

Symptom Observed Potential Temperature-Related Cause Recommended Action & Rationale
Low or No Conversion Insufficient Thermal Energy: The activation energy barrier is not being overcome.Action: Incrementally increase the reaction temperature in 10-20 °C steps. Rationale: Provides the necessary energy for the reaction to proceed. Many cyclopropanation and aziridination reactions are sluggish or do not proceed at all at room temperature.[3]
Formation of Multiple Side Products Non-Selective Reaction Conditions: The temperature may be in a range where multiple reaction pathways are kinetically accessible.Action: First, try lowering the temperature. If that fails, cautiously increase it. Rationale: Lowering the temperature can increase selectivity if the desired reaction has a lower activation energy than the side reactions. Conversely, sometimes a side reaction is favored at lower temperatures, and heating is required to favor the desired product.[9]
Decomposition of Starting Material/Product Excessive Thermal Energy: The temperature is too high, causing thermal degradation or polymerization of sensitive functional groups or the strained bicyclic core.[6]Action: Immediately reduce the reaction temperature. If the reaction requires heat, find the minimum effective temperature through screening. Rationale: Preserves the integrity of the molecules involved. Strained rings are often susceptible to thermal ring-opening or rearrangement.
Reaction Stalls Mid-Way Temperature-Dependent Catalyst/Reagent Decomposition: The catalyst or a key reagent is not stable for the required reaction time at the set temperature.Action: Lower the temperature and accept a longer reaction time. Alternatively, maintain the temperature but add the catalyst or sensitive reagent in portions over time. Rationale: This maintains a sufficient concentration of the active species throughout the reaction without resorting to higher, potentially degrading temperatures.

Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening experiment to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction yield and purity for the synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane.

Methodology: A series of small-scale reactions are run in parallel at different temperatures. Reaction progress and outcome are monitored by a suitable analytical method (e.g., LCMS or GC-MS).

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox or using a Schlenk line, prepare a stock solution containing the starting material and any non-catalyst reagents in the chosen anhydrous solvent. This ensures consistent concentrations across all experiments.

  • Reaction Setup: Arrange a set of identical reaction vials (e.g., 5 vials for 5 temperatures) equipped with stir bars.

  • Catalyst Addition: To each vial, add the precise amount of catalyst.

  • Reagent Aliquoting: Dispense an equal volume of the stock solution into each vial. Seal the vials securely.

  • Temperature Control: Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths pre-heated to the screening temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small, measured aliquot from each reaction. Quench the aliquot immediately (e.g., by diluting in a cold solvent) to stop the reaction.

  • Analysis: Analyze the quenched aliquots by LCMS or GC-MS. Determine the consumption of starting material and the relative peak area of the desired product versus major impurities.

  • Data Interpretation: Plot the product peak area (or calculated yield) against temperature at a fixed time point (e.g., when the most successful reaction has reached completion). This will reveal the optimal temperature range.

Data Summary Table (Example)

Below is a table summarizing hypothetical results from a temperature screening experiment.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Product Yield (%)Purity by LCMS (%)Observations
40243528>98Very slow reaction
60248579>98Clean reaction, nearing completion
80 12 >99 92 97 Optimal: Fast and clean
10012>998590Minor decomposition products observed
1208>996575Significant decomposition, dark color

Visualizations

General Reaction Workflow

cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis prep_reagents Prepare Stock Solution (Substrate + Reagents) prep_vials Aliquot into Reaction Vials prep_reagents->prep_vials set_temp Set Parallel Temperatures (e.g., 40, 60, 80, 100°C) prep_vials->set_temp run_rxn Run Reactions & Monitor (TLC, LCMS) set_temp->run_rxn analyze_data Analyze Yield & Purity vs. Temperature run_rxn->analyze_data det_optimum Determine Optimal Temp. analyze_data->det_optimum

Caption: Workflow for Temperature Optimization.

Troubleshooting Logic

action action issue issue start Reaction Outcome Unsatisfactory q_yield Is Yield Low? start->q_yield q_purity Is Purity Low? q_yield->q_purity No issue_low_conv Low Conversion q_yield->issue_low_conv Yes issue_side_prod Side Products q_purity->issue_side_prod Yes issue_decomp Decomposition q_purity->issue_decomp No action_inc_temp Action: Increase Temp issue_low_conv->action_inc_temp Cause: Temp Too Low action_dec_temp Action: Decrease Temp issue_side_prod->action_dec_temp Cause: Poor Selectivity action_dec_temp2 Action: Decrease Temp issue_decomp->action_dec_temp2 Cause: Temp Too High

Caption: Troubleshooting Decision Tree.

References

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters - ACS Publications.
  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo -Azabicyclo[3.1.0]hexane-6-carboxamides. ResearchGate.
  • Solvent- and temperature-dependent functionalisation of enantioenriched aziridines. PubMed.
  • Troubleshooting Guide: Improving Synthesis Yield. Smolecule.
  • Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. PMC.
  • or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II). Semantic Scholar.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen.
  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing.
  • Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand. Wiley Online Library.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. SciSpace.
  • Expedient metal-free preparation of aryl aziridines via thermal cycloaddition reactions. Nature.
  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar.
  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... ResearchGate.
  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Publications.
  • Aziridines. Wikipedia.
  • Technical Support Center: Overcoming Low Yields in Bicyclohomofarnesal Synthesis. Benchchem.
  • Troubleshooting Common Synthesis Issues. Smolecule.
  • Simmons–Smith reaction. Wikipedia.
  • Specialized Solid Form Screening Techniques. Organic Process Research & Development.
  • [Discussion] Tips and Tricks to getting better synthetic yields. Reddit.
  • Data-driven recommendation of agents, temperature, and equivalence ratios for organic synthesis. Chemical Science (RSC Publishing).
  • (PDF) Room Temperature Organic Synthesis. ResearchGate.
  • Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications (RSC Publishing).
  • Simmons-Smith Reaction. Organic Chemistry Portal.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. PMC.
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkat USA.
  • Instructions for Articles. Organic Syntheses.
  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC.

Sources

Optimization

Technical Support Hub: Stabilizing 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

Ticket ID: STAB-3AZA-001 Status: Open Priority: Critical (Long-term Storage & Purity Maintenance) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Stability Paradox 1-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-3AZA-001 Status: Open Priority: Critical (Long-term Storage & Purity Maintenance) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Paradox

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride presents a unique stabilization challenge due to the juxtaposition of ring strain and ionic lattice forces .

The [3.1.0] bicyclic core contains a cyclopropane ring fused to a pyrrolidine ring. This creates significant angular strain (Baeyer strain). While the hydrochloride salt form stabilizes the secondary amine against oxidation compared to the free base, the ionic nature of the salt introduces hygroscopicity . Moisture is the primary catalyst for degradation, facilitating both physical changes (deliquescence) and chemical breakdown (hydrolysis/ring-opening).

This guide replaces generic advice with a chemically grounded preservation strategy.

Part 1: Critical Storage Parameters (The "Golden Standard")

Do not deviate from these parameters for storage exceeding 30 days.

ParameterSpecificationTechnical Rationale (The "Why")
Temperature -20°C (± 5°C) Reduces kinetic energy, significantly slowing the rate of potential cyclopropane ring-opening reactions and oxidative pathways.
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent N-oxide formation. Argon is preferred as it is heavier than air and "blankets" the crystals more effectively.
Humidity Control < 10% RH The HCl salt is hygroscopic. Moisture disrupts the crystal lattice, leading to "caking" and creating a localized aqueous phase where hydrolysis occurs.
Container Type Amber Glass (Type I) Blocks UV light (preventing photo-initiated radical formation). Glass is impermeable to moisture, unlike many plastics.
Closure System Teflon-lined Screw Cap + Parafilm Teflon provides an inert chemical barrier; Parafilm acts as a secondary seal against gas exchange.

Part 2: Troubleshooting & FAQs

Field-generated solutions for common experimental deviations.

Issue 1: "My white powder has turned into a yellow, sticky gum."

Diagnosis: Deliquescence followed by Oxidation.

  • Root Cause: The hydrochloride salt absorbed atmospheric moisture (hygroscopicity), dissolving into a saturated solution (deliquescence).[1] Once in solution, the amine is more susceptible to oxidation by ambient air, leading to yellow discoloration (N-oxide or imine formation).

  • Immediate Action:

    • Do not use for sensitive biological assays.

    • Attempt recrystallization: Dissolve in minimal dry ethanol/isopropanol and precipitate with cold diethyl ether.

    • If yellowing persists after recrystallization, the compound is chemically degraded. Discard.

  • Prevention: Store in a desiccator within the freezer. Allow the vial to warm to room temperature before opening to prevent condensation.

Issue 2: "The compound is not dissolving in water/saline as expected."

Diagnosis: Polymorphic Shift or Hydrate Formation.

  • Root Cause: Long-term storage at fluctuating temperatures can cause the crystal lattice to shift to a more stable, less soluble polymorph, or form a stable hydrate (e.g., dihydrate) that dissolves more slowly than the anhydrous salt.

  • Resolution:

    • Sonicate the solution at 30-40°C for 10-15 minutes.

    • Adjust pH: Ensure the solvent is slightly acidic (pH 4-5). Neutral or basic pH can convert the salt to the free base, which has poor aqueous solubility.

Issue 3: "Can I store the compound as a stock solution?"

Diagnosis: Stability Risk Assessment.

  • Answer: Only for short durations.

  • Technical Insight: In solution, the protective crystal lattice energy is lost. The strained cyclopropane ring is more vulnerable to nucleophilic attack (hydrolysis) in water.

  • Protocol:

    • Solvent: DMSO (anhydrous) is preferred over water for stock solutions (-20°C).

    • Shelf-life: Max 3 months in DMSO; Max 1 week in aqueous buffer.

    • Freeze-Thaw: Limit to < 3 cycles. Aliquot immediately upon preparation.

Part 3: Analytical Validation (Self-Validating System)

Trust but verify. Use this protocol to confirm purity before critical experiments.

Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: Acid is required to keep the amine protonated and prevent peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amine backbone) and 254 nm (Phenyl ring).

  • Pass Criteria: Single peak > 98% area integration. New peaks at lower retention times usually indicate hydrolysis products (ring opening).

Part 4: Visualizing the Stability Workflow

Diagram 1: The "Zero-Degradation" Storage Workflow

This workflow illustrates the lifecycle of the compound from receipt to storage, highlighting critical control points (CCPs) to prevent degradation.

StorageProtocol node_start Compound Receipt (Ambient Temp) node_check Visual Inspection (White Crystalline Solid?) node_start->node_check node_aliquot Aliquot in Glove Box/Dry Bag (Inert Gas Environment) node_check->node_aliquot Pass node_reject node_reject node_check->node_reject Fail (Yellow/Gum) node_seal Seal: Teflon Cap + Parafilm node_aliquot->node_seal Minimize O2/H2O node_store Long-Term Storage (-20°C, Desiccator) node_seal->node_store node_use Usage: Warm to RT Before Opening node_store->node_use Prevent Condensation node_use->node_store Return immediately

Caption: Figure 1. Lifecycle management of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl. Green nodes indicate safe states; Red indicates critical storage; Blue indicates handling actions.

Diagram 2: Troubleshooting Logic Tree

A decision support tool for researchers encountering physical changes in the compound.

Troubleshooting start Observation: Sample Deviation color Color Change (Yellow/Brown) start->color texture Texture Change (Clumping/Wet) start->texture ox_path Oxidation Detected (Irreversible) color->ox_path Amine Oxidation hygro_path Hygroscopic Uptake (Reversible if early) texture->hygro_path Moisture Absorption action_discard Action: Discard Check Seal Integrity ox_path->action_discard action_dry Action: Vacuum Desiccation (24h @ RT) hygro_path->action_dry action_retest Action: HPLC Verification action_dry->action_retest action_retest->action_discard Purity < 95%

Caption: Figure 2. Diagnostic logic for assessing sample integrity based on visual cues.

References

  • International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5] Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on the hygroscopicity and stability of hydrochloride salts).

Sources

Troubleshooting

Troubleshooting LC-MS baseline noise for 1-Phenyl-3-azabicyclo[3.1.0]hexane analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-Phenyl-3-azabicyclo[3.1.0]hexane via Liqui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-Phenyl-3-azabicyclo[3.1.0]hexane via Liquid Chromatography-Mass Spectrometry (LC-MS).

1-Phenyl-3-azabicyclo[3.1.0]hexane is a low-molecular-weight basic amine (MW ~159 g/mol ). Its structural properties—specifically its secondary amine and low mass-to-charge ratio ([M+H]⁺ at m/z 160.1)—make it uniquely susceptible to specific types of baseline noise, solvent clustering, and matrix suppression.

Below is our diagnostic workflow and targeted Q&A to help you isolate and resolve these issues systematically.

G Start High Baseline Noise Detected Bypass Bypass LC Column (Direct Infusion/Zero Dead Volume) Start->Bypass NoisePersists Noise Persists? (MS Hardware Issue) Bypass->NoisePersists Yes NoiseDrops Noise Drops? (LC or Matrix Issue) Bypass->NoiseDrops No CleanSource Clean ESI Source & Check Voltages NoisePersists->CleanSource CheckSolvents Flush System & Replace Mobile Phases NoiseDrops->CheckSolvents CheckMatrix Optimize SPE & Remove Phospholipids NoiseDrops->CheckMatrix

Workflow for isolating LC-MS baseline noise origins.

Part 1: Diagnostic Metrics

Before altering your method, compare your system's current performance against these quantitative thresholds to determine the severity and likely origin of the noise.

Table 1: Quantitative Diagnostic Thresholds for 1-Phenyl-3-azabicyclo[3.1.0]hexane

Diagnostic MetricExpected "Healthy" ValueProblematic ValueMechanistic Implication
Signal-to-Noise (S/N) at LLOQ > 100:1< 10:1Severe ion suppression or source contamination.
Baseline Counts (m/z 160.1) < 10³ – 10⁴ cps> 10⁵ cpsSolvent clustering, plasticizer leaching, or mobile phase impurities.
System Pressure Stability Stable (± 2%)Fluctuating (> 5%)Pump cavitation, failing check valves, or micro-bubbles in the flow cell.
Retention Time (RT) Shift ± 0.05 min> 0.2 minColumn voiding or organic modifier misproportioning.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: Why is the baseline noise so high specifically for 1-Phenyl-3-azabicyclo[3.1.0]hexane compared to my larger analytes? Causality: The protonated molecule of 1-Phenyl-3-azabicyclo[3.1.0]hexane appears at m/z 160.1. The low m/z region (m/z 50–200) in positive Electrospray Ionization (ESI+) is notoriously crowded. It is highly susceptible to background noise from solvent clusters (e.g., methanol dimers), plasticizers, and common mobile phase impurities[1]. Solution: Utilize background subtraction in your MS software. Furthermore, slightly increasing the desolvation gas temperature can help break apart non-covalent solvent clusters before they enter the mass analyzer.

Q2: My baseline drifts upward significantly during the organic phase of the gradient. How do I fix this? Causality: This is a classic symptom of mobile phase contamination[2]. Trace impurities in the aqueous phase (Mobile Phase A) accumulate on the head of the LC column during the initial highly aqueous conditions. As the gradient shifts to the stronger elution power of the organic phase (Mobile Phase B), these concentrated impurities elute simultaneously, causing a rising baseline or "ghost peaks." Solution: Discard all current solvents. Clean all glassware by baking or rinsing with LC-MS grade isopropanol. Remake mobile phases using freshly opened, LC-MS grade water and organic solvents.

Q3: We are analyzing plasma samples, and the baseline noise spikes erratically exactly around the retention time of our analyte. What is happening? Causality: You are experiencing matrix effects, specifically from endogenous phospholipids. Phospholipids are highly ionogenic and elute late in reversed-phase chromatography. If they co-elute with your analyte, they cause massive ion suppression or erratic baseline noise by competing for charge droplets in the ESI source[3]. Solution: Implement a robust Solid Phase Extraction (SPE) protocol. Because 1-Phenyl-3-azabicyclo[3.1.0]hexane is a basic secondary amine, Mixed-Mode Cation Exchange (MCX) is the optimal chemistry to wash away neutral lipids while retaining your target.

Q4: The baseline remains uniformly high (>10⁶ cps) even when I bypass the column and inject a blank solvent. How do I clear this? Causality: If bypassing the column does not resolve the noise, the contamination is localized within the Mass Spectrometer hardware (e.g., ESI probe, sample cone, or capillary)[4]. High concentrations of previously injected samples or non-volatile buffers have coated the ion optics. Solution: Execute the MS Hardware Isolation & Cleaning protocol detailed below.

Part 3: Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Removal

To eliminate phospholipid-induced baseline noise, use this protocol. The mechanism relies on the basic nature of the azabicyclo ring, which becomes positively charged under acidic conditions, allowing for aggressive washing of interferences.

SPE Load Load Sample (Protonated Amine) Bind Ionic Binding (to Sulfonic Acid) Load->Bind Wash Methanol Wash (Removes Lipids) Bind->Wash Elute Basic Elution (Deprotonates Amine) Wash->Elute

MCX Solid Phase Extraction mechanism for basic amines.

Table 2: Step-by-Step MCX SPE Methodology

StepReagent / ActionMechanistic Purpose
1. Condition 1 mL Methanol, then 1 mL 2% Formic Acid in Water.Activates the polymeric sorbent and acidifies the environment to prepare for basic amine binding.
2. Load Plasma sample diluted 1:1 with 2% Formic Acid.Forces the secondary amine of 1-Phenyl-3-azabicyclo[3.1.0]hexane into a fully protonated state for strong ionic binding.
3. Wash 1 1 mL 2% Formic Acid in Water.Removes water-soluble endogenous salts and proteins without breaking the ionic bond.
4. Wash 2 1 mL 100% Methanol.Critical Step: Removes hydrophobic interferences, including baseline-ruining phospholipids.
5. Elute 1 mL 5% Ammonium Hydroxide in Methanol.Neutralizes the amine, breaking the ionic bond and eluting the highly purified analyte.
  • Self-Validation Check: Following extraction, inject the sample while monitoring the in-source MRM transition for phospholipids (m/z 184 → 184). A flat baseline at this transition validates that the matrix has been successfully removed.

Protocol B: MS Hardware Isolation & Source Cleaning

If baseline noise persists after bypassing the LC system[5], follow this protocol to clean the MS source.

  • Flush the ESI Probe: Connect a syringe pump directly to the ESI probe (bypassing the LC). Infuse a high-organic wash solution (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid) at 10 µL/min for 30 minutes[4].

  • Wipe the Source: Vent the MS (if required by your vendor) and open the source enclosure. Use a lint-free wipe soaked in 50:50 Methanol:Water to gently clean the spray shield and sample cone.

  • Bake Out: Reassemble the source. Set the desolvation temperature to its maximum safe limit (e.g., 500°C–600°C depending on the vendor) and maximize gas flow for 2 hours to bake off residual volatile contaminants.

  • Self-Validation Check: Return to normal operating temperatures. Infuse a neat blank solvent. The baseline counts at m/z 160.1 must drop below 10⁴ cps. If counts remain high, deeper quadrupole or ion guide cleaning by a service engineer is required.

References

  • Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Chromatography Online. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Association for Diagnostics & Laboratory Medicine (ADLM).[Link]

  • HELP! very noisy basline. Chromatography Forum. [Link]

  • Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]

  • LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl: A Comparative Guide to NMR Analytical Workflows

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in neuropharmacology. As the core backbone for triple reuptake inhibitors (TRIs) and non-opioid analgesics like bicifadine, its rigid stereochemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in neuropharmacology. As the core backbone for triple reuptake inhibitors (TRIs) and non-opioid analgesics like bicifadine, its rigid stereochemistry dictates its binding affinity at monoamine transporters[1]. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical dilemma.

The rigid cyclopropane ring fused to a pyrrolidine system forces the protons at the C2, C4, and C6 positions into fixed, diastereotopic environments. Furthermore, analyzing the hydrochloride (HCl) salt—the standard pharmaceutical form—introduces extreme deshielding effects from the protonated amine (NH₂⁺), leading to overlapping multiplets that confound traditional 1D NMR analysis[2].

The Analytical Dilemma: Causality of Spectral Complexity

Before comparing the methodologies, it is critical to understand why this specific molecule resists simple assignment:

  • Diastereotopicity: The chiral center at C1 (bearing the phenyl group) renders the methylene protons at C2 and C4 diastereotopic. They do not appear as simple singlets or doublets, but as complex ABX spin systems.

  • Bicyclic Ring Strain: The cyclopropane ring alters typical J-couplings. The C6 endo and exo protons exhibit distinct geminal (~5 Hz) and vicinal (~8 Hz) couplings with the C5 bridgehead proton.

  • Salt Effects: In non-polar solvents like CDCl₃, the HCl salt forms tight ion pairs, causing severe line broadening. This necessitates the use of highly polar solvents like DMSO-d₆, which shifts the NH₂⁺ protons downfield but compresses the aliphatic signals into a narrow spectral window (1.0–4.0 ppm)[3].

Comparative Workflow Analysis

To establish a self-validating system for structural elucidation, laboratories typically choose between speed (1D NMR), absolute confidence (2D NMR), or a hybrid computational approach (AI Prediction).

Workflow A 1-Phenyl-3-azabicyclo [3.1.0]hexane HCl B 1D 1H NMR (DMSO-d6) A->B Baseline C 2D NMR (COSY/HSQC) A->C Orthogonal D AI-Assisted Prediction A->D In-silico E Partial Assignment (Ambiguous C2/C4) B->E Overlapping Multiplets F Absolute Structural Elucidation C->F Resolves Diastereotopicity D->F Validates J-Couplings E->C Requires Validation

Comparative analytical workflow for the structural elucidation of the bicyclic HCl salt.

Traditional 1D ¹H NMR
  • Performance: High throughput (minutes), low cost.

  • Limitation: Fails to definitively distinguish between the C2 and C4 diastereotopic protons due to signal overlap in the 3.40–3.90 ppm region.

2D NMR Multiplexing (The Gold Standard)
  • Performance: Provides absolute structural certainty. By correlating protons to adjacent carbons (HSQC) and mapping spin-spin networks (COSY), ambiguity is eliminated.

  • Limitation: Requires high sample concentration, expensive instrument time (2–4 hours), and manual spectral interpretation.

AI-Assisted NMR Prediction (The Modern Alternative)
  • Performance: Bridges the gap between 1D speed and 2D accuracy. Quantum Mechanical (QM) models and neural networks predict chemical shifts and exact J-couplings in seconds, allowing chemists to deconvolute overlapping 1D multiplets without running 2D experiments.

  • Limitation: Relies on the quality of the software's training dataset for strained bicyclic systems.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the exact methodologies required to acquire and validate the NMR data.

Protocol A: Sample Preparation & 1D Acquisition
  • Causality of Solvent Choice: DMSO-d₆ is selected over CDCl₃ because it disrupts the tight HCl ion pair, fully dissolving the salt. This shifts the NH₂⁺ protons to the highly deshielded region (~9.3 ppm), preventing overlap with the core bicyclic scaffold.

  • Weigh 15.0 mg of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.

  • Transfer to a 5 mm precision NMR tube.

  • Acquire data on a 400 MHz spectrometer using a standard 30-degree pulse sequence (zg30).

  • Parameters: 16 scans (NS), 2.0 s relaxation delay (D1). Reasoning: The 30-degree flip angle ensures rapid longitudinal relaxation, allowing for accurate integration of the diastereotopic protons.

Protocol B: 2D NMR Multiplexing (COSY & HSQC)
  • Using the same sample, initiate a gradient-selected COSY experiment (cosygpqf).

  • Parameters: 2048 x 256 matrix, 4 scans per increment. Reasoning: Gradient selection eliminates the need for phase cycling, significantly reducing acquisition time while suppressing artifacts critical for resolving the tight scalar couplings between the C5 bridgehead and C6 protons.

  • Follow with a ¹H-¹³C HSQC experiment to separate the overlapping C2 and C4 proton signals based on their distinct carbon chemical shifts.

Protocol C: AI-Assisted In-Silico Validation
  • Input the SMILES string of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl into the predictive NMR software.

  • Select "DMSO" as the solvent environment to account for implicit solvation and salt-pair dissociation.

  • Overlay the QM-predicted spectrum onto the experimental 1D data to automatically assign the ABX spin systems of the pyrrolidine ring.

Data Presentation & Structural Assignment

The following tables synthesize the quantitative data, comparing the performance of the workflows and the final validated chemical shift assignments.

Table 1: Workflow Performance Comparison
MetricTraditional 1D NMR2D NMR (COSY/HSQC)AI-Assisted Prediction
Time-to-Result < 5 minutes2 - 4 hours< 1 minute (Post-1D)
Cost per Sample LowHighLow (Software License)
C2/C4 Resolution AmbiguousAbsoluteHigh Confidence
Stereochemical Proof PoorExcellent (via NOESY)Excellent (via QM J-values)
Table 2: ¹H NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)

Data validated via orthogonal 2D NMR and AI prediction.

PositionTraditional 1D Assignment (ppm)2D/AI Validated Assignment (ppm)Multiplicity & Coupling (J in Hz)
N3 (NH₂⁺) 9.00 - 9.50 (br m)9.35br s, 2H
Phenyl (Ar-H) 7.20 - 7.45 (m)7.25 - 7.40m, 5H
C2-H_a 3.70 - 3.90 (m)3.85d, J = 11.2, 1H
C2-H_b 3.50 - 3.65 (m)3.55d, J = 11.2, 1H
C4-H_a 3.60 - 3.75 (m)3.65dd, J = 11.0, 5.5, 1H
C4-H_b 3.35 - 3.45 (m)3.40d, J = 11.0, 1H
C5-H 2.20 - 2.30 (m)2.25m, 1H
C6-H (endo) 1.50 - 1.65 (m)1.55dd, J = 8.2, 5.2, 1H
C6-H (exo) 1.10 - 1.25 (m)1.15t, J = 5.2, 1H
Mechanistic Visualization: Spin-Spin Coupling Network

To achieve the absolute assignments in Table 2, the following logical correlation network is utilized during 2D NMR analysis.

SpinNetwork C1 C1 (Ar-C) Bridgehead C2 C2 (CH2) Diastereotopic C1->C2 HMBC C5 C5 (CH) Bridgehead C1->C5 HMBC C6 C6 (CH2) Endo/Exo C1->C6 HMBC C4 C4 (CH2) Diastereotopic C2->C4 NOESY N3 N3 (NH2+) Protonated C2->N3 COSY (3J) C4->N3 COSY (3J) C5->C4 COSY (3J) C5->C6 COSY (3J)

Key spin-spin coupling and correlation network utilized for 2D NMR assignments.

Conclusion

References

  • Epstein, J. W., et al. "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry, 1981. URL:[Link]

  • Marrazzo, A., et al. "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Arkivoc, 2004. URL:[Link]

  • U.S. Patent 9,205,074 B2. "1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." Google Patents, 2015.
Comparative

Mass Spectrometry Fragmentation Patterns of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals working with conformationally restricted pharmacophores, the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold presents unique analytical challenges. As the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with conformationally restricted pharmacophores, the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold presents unique analytical challenges. As the core structural motif for several neuro-active compounds (including triple reuptake inhibitors and analogs of bicifadine), its highly strained cyclopropane-fused pyrrolidine ring dictates its behavior in the gas phase.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against the traditional alternative, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind the fragmentation patterns, we provide a self-validating framework for robust pharmacokinetic profiling, metabolite identification, and forensic screening.

Structural Nuances & Ionization Causality

The analytical behavior of 1-phenyl-3-azabicyclo[3.1.0]hexane HCl is governed by two critical structural features: the basic secondary amine and the highly strained bicyclic system.

  • Soft Ionization (ESI-CID): In LC-MS/MS, electrospray ionization preserves the intact protonated molecule

    
     at m/z 160. Causality:  The fused bicyclic system possesses immense inherent ring strain. Upon Collision-Induced Dissociation (CID), the lowest-energy relaxation pathway is the cleavage of the cyclopropane ring[1]. This ring-opened intermediate subsequently expels neutral fragments (such as 
    
    
    
    or
    
    
    ), eventually collapsing into a highly stable tropylium cation (m/z 91). This mirrors the established fragmentation of its structural analog, bicifadine, which yields a methyltropylium ion (m/z 105)[2].
  • Hard Ionization (EI): In GC-MS, the 70 eV electron impact shatters the molecule. Causality: The energy transferred during EI vastly exceeds the bond dissociation energy of the strained cyclopropane and pyrrolidine rings. Consequently, the molecular radical cation

    
     (m/z 159) is often of low abundance, bypassed rapidly in favor of lower-mass aromatic fragments (m/z 130, 104, 91).
    

MS_Comparison Sample 1-Phenyl-3-azabicyclo [3.1.0]hexane HCl LC LC-ESI-MS/MS (Soft Ionization) Sample->LC Aqueous Prep GC GC-EI-MS (Hard Ionization) Sample->GC Free-base/TMS LC_Ion [M+H]+ m/z 160 LC->LC_Ion GC_Ion M+• m/z 159 GC->GC_Ion LC_Frag CID: m/z 131, 91 LC_Ion->LC_Frag GC_Frag EI: m/z 130, 104, 91 GC_Ion->GC_Frag

Figure 1: Analytical workflow comparison for 1-phenyl-3-azabicyclo[3.1.0]hexane mass spectrometry.

Mechanistic Fragmentation Pathway (ESI-CID)

Understanding the exact fragmentation sequence is critical for setting up Multiple Reaction Monitoring (MRM) transitions. Non-targeted UPLC-MS screening relies heavily on these predictable pathways to identify phase-I and phase-II metabolites[3].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 160 F1 Ring-Opened Intermediate m/z 160 M->F1 Strain Relief (CID) F2 Loss of NH3 m/z 143 F1->F2 -17 Da F3 Loss of CH2NH m/z 131 F1->F3 -29 Da F4 Tropylium Cation m/z 91 F3->F4 -40 Da (C3H4)

Figure 2: ESI-CID fragmentation pathway of 1-phenyl-3-azabicyclo[3.1.0]hexane.

Standardized Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems. The LC-MS/MS method serves as the primary tool for high-sensitivity quantification (e.g., plasma pharmacokinetics)[4], while the GC-MS method acts as an orthogonal alternative for synthetic impurity profiling.

Protocol A: LC-ESI-MS/MS (The Gold Standard for PK/Metabolism)
  • Sample Preparation: Dissolve the HCl salt in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 10-100 ng/mL.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium entirely toward the

      
       state, maximizing ESI positive-mode sensitivity.
      
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The rapid organic gradient minimizes longitudinal diffusion and band broadening for this relatively polar small molecule.

  • Ionization & CID Tuning: Set capillary voltage to 3.0 kV and desolvation temperature to 400°C. Isolate m/z 160 in Q1.

  • Self-Validation Step: Apply a Collision Energy (CE) ramp from 15 eV to 35 eV. A valid method must show the m/z 131 fragment dominating at low CE (15-20 eV) and the m/z 91 fragment dominating at high CE (30-35 eV).

Protocol B: GC-EI-MS (The Alternative for Structural/Impurity Screening)
  • Sample Preparation (Free-Basing): Perform a liquid-liquid extraction using 0.1 M NaOH and ethyl acetate to isolate the free base.

    • Causality: Hydrochloride salts possess virtually no vapor pressure and will thermally degrade in a 250°C GC inlet. Converting to the free base ensures quantitative volatilization.

  • Derivatization: React the dried extract with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes.

    • Causality: Silylating the secondary amine prevents secondary interactions with the silanol groups on the GC column, eliminating peak tailing.

  • Chromatography & Ionization: Inject 1 µL (1:10 split) onto an HP-5MS column. Apply 70 eV electron impact ionization. Scan range m/z 40–300.

Quantitative Data & Platform Comparison

The table below summarizes the comparative performance and data outputs of both analytical platforms. When selecting a method, LC-MS/MS is vastly superior for biological matrices due to its preservation of the molecular ion, whereas GC-MS provides highly reproducible fingerprinting for synthetic verification.

ParameterLC-ESI-MS/MS (Product Recommendation)GC-EI-MS (Alternative Platform)
Ionization Energy Soft (Protonation, ~few eV)Hard (Electron Impact, 70 eV)
Precursor Ion m/z 160

(High Abundance)
m/z 159

(Low Abundance)
Primary Fragments m/z 143, 131, 91m/z 130, 104, 91, 77
Derivatization Not RequiredHighly Recommended (MSTFA)
Matrix Suitability Excellent (Plasma, Urine, CSF)Poor (Requires extensive cleanup)
Primary Application Pharmacokinetics, Metabolite IDSynthetic Impurity Profiling
Limit of Detection 1 - 50 ng/mL100 - 500 ng/mL

Conclusion

For the analysis of 1-phenyl-3-azabicyclo[3.1.0]hexane HCl, LC-ESI-MS/MS is the superior analytical platform for biological and metabolic studies. The soft ionization preserves the molecular ion, while the predictable strain-relief fragmentation (yielding m/z 131 and 91) allows for highly sensitive and specific MRM transitions. While GC-EI-MS remains a viable alternative for synthetic chemistry applications, the mandatory free-basing and derivatization steps, coupled with the near-complete obliteration of the molecular ion, limit its utility in modern drug development workflows.

References

  • Source: researchgate.
  • Title: Enhanced product-ion mass spectrum of M3 (left) and M31B (right), an...
  • Source: nih.
  • Source: oup.

Sources

Validation

Validating Purity of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl: A Comparative Guide to Reference Standards and Analytical Workflows

As drug development pipelines increasingly explore conformationally restricted analogs of 3-phenylpiperidines for sigma receptor affinity[1] and triple monoamine reuptake inhibition[2], the structural core 1-Phenyl-3-aza...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore conformationally restricted analogs of 3-phenylpiperidines for sigma receptor affinity[1] and triple monoamine reuptake inhibition[2], the structural core 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl has emerged as a critical analytical target. Furthermore, its oxidized lactam derivative, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, is a formally recognized pharmacopeial impurity (Milnacipran USP Related Compound B)[3][4].

Validating the purity of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl requires rigorous analytical control to meet the stringent 0.05% reporting thresholds mandated by ICH Q3A(R2) guidelines[5]. This guide objectively compares reference standard grades and analytical modalities, providing a field-proven, self-validating protocol for purity assessment.

Chemical Context & The Causality of Impurity Profiling

The synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane typically involves the reduction of its lactam precursor using agents like diborane or sodium hydrogentelluride, followed by precipitation as a hydrochloride salt[1].

From an analytical perspective, the causality behind our workflow design is driven by two factors:

  • Residual Precursors: Incomplete reduction leaves trace amounts of the lactam intermediate.

  • Physicochemical Properties: The secondary amine in the azabicyclo[3.1.0]hexane ring is highly prone to secondary interactions with residual silanols on silica-based stationary phases, necessitating specific chromatographic controls (e.g., end-capped columns and optimized pH).

ImpurityLogic API API Synthesis / Degradation (e.g., Milnacipran) ImpB Lactam Intermediate 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one API->ImpB Hydrolysis/Cyclization Target Target Analyte 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl ImpB->Target Reduction/Salt Formation Val Method Validation (ICH Q2/Q3A Guidelines) Target->Val Purity Assessment RefStd Certified Reference Standard (>99.5% Purity) RefStd->Val Calibration & RRF

Logical relationship between synthesis, intermediate formation, and purity validation workflows.

Comparison of Reference Standard Grades

Accurate quantification relies entirely on the integrity of the reference standard. Using a sub-optimal grade can skew the Relative Response Factor (RRF), leading to out-of-specification (OOS) investigations.

Table 1: Comparative Analysis of Reference Standard Grades
Standard GradePurity CertificationMetrological TraceabilityBest Use Case
Pharmacopeial (USP/EP) Highly characterized, legally recognized.Fully traceable to international pharmacopeias.Final API release testing and regulatory submissions.
Certified Reference Material (CRM) >99.5% (typically via qNMR or Mass Balance).ISO 17034 / ISO/IEC 17025 accredited.Method development, validation, and RRF determination.
In-House Working Standard Variable (>95% to 99%).Traceable only to primary CRM or USP standard.Routine daily QC runs (must be qualified against a primary standard).

Comparative Analytical Workflows

Selecting the correct analytical modality requires balancing sensitivity against matrix complexity. Because 1-phenyl-3-azabicyclo[3.1.0]hexane HCl is a salt, its physical state dictates the sample preparation and detection strategy.

Table 2: Comparison of Analytical Modalities
ModalitySensitivity (LOD/LOQ)SpecificitySample Prep ComplexityPrimary Limitation
LC-MS/MS (ESI+) ~0.01% / 0.03%High (Mass-to-charge ratio targeting

)
Low (Direct dilution of salt)Susceptible to ion suppression from non-volatile buffers.
HPLC-UV (220 nm) ~0.05% / 0.10%Moderate (Relies on retention time)Low (Direct dilution of salt)Weak chromophore requires low UV wavelengths, risking baseline noise.
GC-MS (EI) ~0.02% / 0.05%High (Library matching)High (Requires free-basing step)Injecting the HCl salt directly causes thermal degradation/inlet fouling.

Expert Insight: While GC-MS offers excellent resolution, the requirement to free-base the hydrochloride salt via liquid-liquid extraction introduces recovery variance. Therefore, LC-MS/MS is the superior choice for direct, trace-level impurity profiling of the salt form.

AnalyticalWorkflow A 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl Sample Preparation C Chromatographic Separation (End-capped C18, RP-HPLC) A->C B Reference Standard Preparation (CRM/USP) B->C D Detection & Quantification (ESI+ MS / UV 220 nm) C->D E Data Analysis (System Suitability & RRF) D->E

Step-by-step analytical workflow for chromatographic separation and quantification.

Self-Validating Experimental Protocol: LC-MS/MS Purity Assessment

To ensure trustworthiness, this protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method proves its own fitness-for-purpose prior to generating sample data, strictly adhering to ICH Q2(R1) guidelines[6].

Step 1: Mobile Phase Preparation (Causality: Ionization & Peak Shape)
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Why Formic Acid? Unlike phosphate buffers used in traditional HPLC, formic acid is volatile, preventing source fouling in the MS. It maintains a low pH (~2.7), ensuring the secondary amine remains fully protonated for sharp, reproducible peak shapes.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Water dissolves the HCl salt matrix; Acetonitrile ensures compatibility with the initial gradient conditions).

  • Reference Standard Solution: Accurately weigh 10.0 mg of the CRM-grade 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl reference standard. Dilute to 100 mL with diluent (

    
    ).
    
  • Sample Solution: Weigh 10.0 mg of the synthesized batch and dilute to 100 mL with diluent.

Step 3: Chromatographic Conditions
  • Column: End-capped C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus),

    
     mm, 1.8 
    
    
    
    .
    • Why End-capped? Unreacted silanols on standard silica columns act as weak cation exchangers, causing severe peak tailing for secondary amines. End-capping eliminates these secondary interactions.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the

    
     transition (m/z ~160.1)[7].
    
Step 4: System Suitability Testing (The Self-Validation Step)

Before injecting the sample, inject the Reference Standard Solution six consecutive times. The system is only validated for use if it meets the following ICH Q2(R1) criteria[6]:

  • Retention Time %RSD:

    
     (Proves pump stability).
    
  • Peak Area %RSD:

    
     (Proves autosampler precision and ionization stability).
    
  • Tailing Factor (USP):

    
     (Proves the column is effectively shielding silanol interactions).
    
Step 5: Execution and Calculation

Inject the Sample Solution. Calculate the purity using the Relative Response Factor (RRF) derived from the reference standard calibration curve[8]. Any impurity peak (such as the lactam precursor at m/z ~174.1) exceeding the 0.05% threshold must be reported and quantified against the standard[5].

Conclusion & Best Practices

Validating the purity of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl requires an intimate understanding of its chemical behavior as a secondary amine hydrochloride salt.

  • Always prioritize LC-MS/MS over GC-MS to avoid the compounding errors of free-basing extractions.

  • Invest in end-capped stationary phases and volatile acidic buffers to guarantee sharp peak symmetries.

  • Anchor your quantitation to a Certified Reference Material (CRM) to ensure your RRF calculations withstand regulatory scrutiny under ICH Q3A(R2) and Q2(R1) frameworks.

References

  • Marrazzo, A., et al. "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Semantic Scholar. 1

  • Mehta, P. J., et al. "Isolation and Characterization of Related Impurity in Milnacipran Hydrochloride Active Pharmaceutical Ingredient." Taylor & Francis. 4

  • "ICH Q3A(R2) Impurities in New Drug Substances." European Medicines Agency (EMA) / AMSbiopharma. 5

  • "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy. 6

  • "1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (C11H13N) - PubChemLite." Université du Luxembourg. 7

  • "US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." Google Patents.2

  • "Milnacipran USP Related Compound B." Chromato Scientific. 3

Sources

Comparative

Comparative Pharmacokinetics: 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffolds vs. Standard Antidepressants

Executive Summary This technical guide analyzes the pharmacokinetic (PK) profile of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold—specifically exemplified by the clinical candidates Bicifadine and Amitifadine —in compa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) profile of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold—specifically exemplified by the clinical candidates Bicifadine and Amitifadine —in comparison to standard antidepressants (SSRIs/SNRIs like Fluoxetine and Venlafaxine).

Unlike the flexible phenylpropylamine chains found in fluoxetine or venlafaxine, the azabicyclo[3.1.0]hexane scaffold is conformationally rigid. This rigidity dictates a unique PK profile characterized by rapid absorption , distinct metabolic routes involving Monoamine Oxidases (MAO) alongside CYPs, and a shorter elimination half-life that necessitates specific formulation strategies.

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists.

Part 1: Physicochemical & Structural Basis of PK

The core scaffold, 1-phenyl-3-azabicyclo[3.1.0]hexane, locks the amine and aromatic ring in a fixed orientation. This impacts lipophilicity and transporter affinity.

Structural Comparison
  • Flexible Scaffolds (e.g., Fluoxetine): High conformational freedom allows binding to multiple off-targets (CYPs, receptors), contributing to variable metabolism and long half-lives due to tissue accumulation (lysosomal trapping).

  • Rigid Scaffolds (Bicifadine/Amitifadine):

    • Stereochemistry: Activity is often restricted to specific isomers (e.g., (+)-Bicifadine is 1R,5S).[1]

    • Lipophilicity: Moderate LogP allows rapid Blood-Brain Barrier (BBB) penetration but less extensive tissue sequestration than highly lipophilic SSRIs.

Part 2: Comparative Pharmacokinetic Profile[2]

Absorption and Bioavailability

The azabicyclo[3.1.0]hexane derivatives generally exhibit rapid oral absorption compared to the delayed Tmax often seen with enteric-coated SSRIs.

ParameterBicifadine (Scaffold Rep)Amitifadine (Derivative)Venlafaxine (SNRI)Fluoxetine (SSRI)
Tmax ~1.0 hour~1–2 hours2 hours (IR) / 5.5h (XR)6–8 hours
Bioavailability (F) High (>80% in rodents)High (Caco-2 permeable)~45% (First-pass effect)~72%
Protein Binding 80–97%>99%27% (Low)94%
Brain:Plasma Ratio High (Rapid CNS entry)3.7 – 6.5 (Rat)ModerateHigh
Metabolism: The Critical Differentiator

This is the most distinct PK feature. While standard antidepressants are primarily cleared by CYP450s (CYP2D6, CYP2C19), the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold undergoes significant metabolism via Monoamine Oxidase B (MAO-B) and MAO-A , in addition to CYPs.

  • Bicifadine:

    • Pathway A (CYP-mediated): Oxidation of the p-methyl group to a carboxylic acid (M3). Enzymes: CYP2D6, CYP1A2.[2]

    • Pathway B (MAO-mediated): Oxidation of the pyrrolidine ring to form a lactam (M12). Enzyme: MAO-B (major).

  • Standard (Fluoxetine):

    • Extensive N-demethylation via CYP2D6 (Potent autoinhibition).

Elimination and Half-Life

The rigid scaffold typically results in faster clearance and shorter half-lives, often requiring Extended Release (ER) formulations for clinical utility.

  • Bicifadine T1/2: ~1.6 to 2.6 hours (Requires BID/TID or ER dosing).

  • Venlafaxine T1/2: ~5 hours (Parent), 11 hours (Active Metabolite).

  • Fluoxetine T1/2: 1–4 days (Parent), 7–15 days (Metabolite).

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fate of the Bicifadine scaffold compared to standard CYP-dominant clearance.

MetabolicPathways cluster_0 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffold cluster_1 Standard CYP Pathway cluster_2 Unique MAO Pathway Bicifadine Bicifadine (Parent) CYP2D6 CYP2D6 / CYP1A2 Bicifadine->CYP2D6 MAOB MAO-B / MAO-A Bicifadine->MAOB M2 Hydroxymethyl Metabolite (M2) M3 Carboxylic Acid (M3) M2->M3 Oxidation M9 Lactam Acid (M9) M3->M9 Crossover M12 Lactam Metabolite (M12) M12->M9 Further Oxidation CYP2D6->M2 MAOB->M12

Figure 1: Divergent metabolic pathways of Bicifadine showing dual clearance via CYP450 and MAO systems.

Part 4: Experimental Protocols (Field-Proven)

Protocol 1: Differentiating MAO vs. CYP Contribution in Clearance

Context: Standard microsomal stability assays often underestimate the clearance of azabicyclo[3.1.0]hexane compounds because they may lack the necessary cofactors or inhibitors to identify MAO involvement.

Objective: Quantify the fraction metabolized by MAO vs. CYP.

Methodology:

  • System Preparation: Use Human Liver Microsomes (HLM) and Human Mitochondria (or S9 fraction which contains both). Note: Standard HLM preparations may have low MAO activity; S9 is preferred for this scaffold.

  • Cofactors:

    • Set A (CYP only): Add NADPH regenerating system.

    • Set B (MAO only): Add no NADPH (MAO does not require NADPH, but requires oxygen).

    • Set C (Both): Add NADPH.

  • Inhibitor Screen (The Validation Step):

    • Incubate test compound (1 µM) with Quinidine (CYP2D6 inhibitor, 1 µM).

    • Incubate with Selegiline (MAO-B inhibitor, 1 µM) and Clorgyline (MAO-A inhibitor).

    • Incubate with 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor).

  • Analysis:

    • Quench with ice-cold acetonitrile at T=0, 15, 30, 60 min.

    • Analyze parent depletion via LC-MS/MS.

  • Calculation:

Protocol 2: Caco-2 Permeability with P-gp Assessment

Context: Determining if the rigid scaffold is a P-gp substrate is crucial for CNS efficacy.

Methodology:

  • Cell Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts. TEER > 300

    
    .
    
  • Dosing:

    • Apical to Basolateral (A->B): Donor = 10 µM compound in HBSS (pH 7.4).

    • Basolateral to Apical (B->A): Donor = 10 µM compound.

  • Inhibitor Check: Perform B->A in the presence of Verapamil (P-gp inhibitor).

  • Analysis:

    • Calculate Apparent Permeability (

      
      ).
      
    • Efflux Ratio (

      
      ) = 
      
      
      
      .
  • Interpretation:

    • If

      
       and is reduced by Verapamil, the compound is a P-gp substrate (potential poor CNS penetration).
      
    • Note: Amitifadine typically shows high permeability with no active efflux (

      
      ), validating its high brain:plasma ratio.
      

Part 5: Decision Logic for Scaffold Selection

When to choose the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold over a standard phenylpropylamine?

ScaffoldSelection Start Drug Design Goal Target Target Profile: SNDRI / Triple Reuptake Start->Target Q1 Is rapid onset required? Target->Q1 PathB Select Phenylpropylamine (Venlafaxine/Fluoxetine) Q1->PathB No (Once daily IR preferred) Consideration1 Accept Short T1/2? (Requires ER formulation) Q1->Consideration1 Yes PathA Select Azabicyclo[3.1.0]hexane (Bicifadine/Amitifadine) Consideration1->PathB No Consideration2 Avoid CYP2D6 Autoinhibition? Consideration1->Consideration2 Yes Consideration2->PathA Yes (MAO pathway utilized) Consideration2->PathB No

Figure 2: Decision matrix for selecting the azabicyclo[3.1.0]hexane scaffold based on PK requirements.

References

  • Basu, S., et al. (2008). Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. Drug Metabolism and Disposition.[3][4][5][6][7][8] Link

  • Skolnick, P., et al. (2003).[9] Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor.[4][9][10][11] European Journal of Pharmacology. Link

  • Musick, T. J., et al. (2007). In vitro metabolism of the analgesic bicifadine in the mouse, rat, monkey, and human. Drug Metabolism and Disposition.[3][4][5][6][7][8] Link

  • Tran, J., et al. (2012). Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine. Journal of Pharmaceutical Sciences. Link

  • Guthrie, S. K. (1991). Pharmacokinetics of fluoxetine. DICP: The Annals of Pharmacotherapy. Link

  • Klamerus, K. J., et al. (1992). Introduction to the clinical pharmacokinetics of venlafaxine. Journal of Clinical Psychopharmacology. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

[1] Executive Summary This guide defines the standard operating procedure (SOP) for the disposal of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 153275-06-0 for free base; HCl salt varies).[1] As a bicyclic ami...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 153275-06-0 for free base; HCl salt varies).[1] As a bicyclic amine scaffold often utilized in the synthesis of neurotransmitter reuptake inhibitors (e.g., Bicifadine, Milnacipran analogs), this compound requires strict adherence to High-Temperature Incineration protocols.

Critical Directive: Under NO circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or standard municipal waste. Its water solubility (due to the hydrochloride salt form) and potential bioactivity pose significant environmental risks.[2]

Chemical Profile & Risk Assessment

To effectively manage disposal, one must understand the physicochemical properties driving the risk.[2]

Physicochemical Properties
PropertyDescriptionOperational Implication
Chemical Structure Bicyclic amine (HCl salt)Nitrogen-rich; incineration requires NOx scrubbing.[1][2]
Form Crystalline Solid (White/Off-white)Hygroscopic; must be kept sealed to prevent caking/degradation.[1][2]
Solubility High water solubilityHigh Leaching Potential. Spills require immediate containment to prevent groundwater contamination.[1][2]
Acidity Weakly Acidic (in solution)Potential compatibility issues with strong bases or oxidizers in waste streams.[1][2]
Hazard Identification (GHS)[1]
  • Signal Word: WARNING

  • Acute Toxicity: Category 4 (Oral)[1][2]

  • Irritation: Skin Irrit. 2, Eye Irrit.[1][2] 2A

  • Ecological: Harmful to aquatic life with long-lasting effects (implied by structural analogs).[1][2]

Pre-Disposal Stabilization & Segregation

Before the waste hauler arrives, the researcher is responsible for stabilization.[2]

Chemical Segregation

Do Not Mix With:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides).[2] Amine salts can undergo exothermic oxidation or form unstable N-oxides/nitroso compounds.[1][2]

  • Strong Bases: (e.g., Sodium Hydroxide).[1][2] Mixing releases the free amine, which may be volatile or have different toxicological properties than the salt.[2]

Packaging Requirements
  • Solid Waste: Double-bag in 4-mil polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquid Waste (Aqueous): Collect in HDPE carboys. Label as "Aqueous Waste with Trace Organics."[1][2]

  • Liquid Waste (Organic Solvent): If dissolved in methanol/DMSO, collect in "Flammable Solvents" carboys.[1][2] The high BTU value of the solvent aids the incineration process.[2]

Disposal Workflow (Step-by-Step)

Phase 1: Waste Characterization
  • Quantify: Estimate the mass/volume.

  • Identify State: Is it pure solid, a reaction mixture, or contaminated sharps?

  • Labeling: Apply a hazardous waste label containing:

    • Full Chemical Name: 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride[1][2][3]

    • Hazards: Toxic, Irritant

    • Date of Accumulation Start.

Phase 2: The Lab Pack Method (Recommended)

For pure substance disposal, the Lab Pack method is the industry standard for research quantities.

  • Primary Container: Ensure the vial/jar is tightly capped.[1][2] Tape the cap with parafilm to prevent loosening during transit.[2]

  • Secondary Containment: Place the primary container into a larger chemically compatible drum (usually 5-gallon or 55-gallon) filled with absorbent packing material (vermiculite).[1][2]

  • Manifesting: List the compound specifically on the waste manifest.[2] Do not use generic descriptions like "Organic Solid."

Phase 3: Final Destruction
  • Method: Thermal Oxidation (Incineration).[1][2]

  • Specification: The facility must be capable of halogenated waste destruction (due to the Chloride ion) and nitrogen handling.[2]

  • Target Temperature: >1000°C to ensure complete mineralization of the bicyclic ring.

Visual Workflow: Decision Logic

The following diagram outlines the decision process for disposing of this compound based on its physical state.

DisposalWorkflow Start Waste Generation: 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Reaction Mix/Stock Segregation Segregate from Oxidizers & Bases Solid->Segregation Liquid->Segregation SolidPack Double Bag (Polyethylene) or HDPE Jar Segregation->SolidPack If Solid LiquidPack HDPE Carboy (Separate Aqueous vs Organic) Segregation->LiquidPack If Liquid Labeling Label: 'Hazardous Waste - Toxic' List Full Chemical Name SolidPack->Labeling LiquidPack->Labeling LabPack Place in Lab Pack Drum (with Vermiculite) Labeling->LabPack Disposal High-Temp Incineration (Halogenated Capability) LabPack->Disposal

Figure 1: Logical workflow for the segregation, packaging, and disposal of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, ensuring compliance with safety standards.

Emergency Contingencies (Spill Response)

In the event of an accidental release, immediate action is required to prevent exposure and environmental uptake.[2]

ScenarioResponse Protocol
Dry Powder Spill 1. Isolate: Evacuate non-essential personnel.2. PPE: Don nitrile gloves, lab coat, and N95/P100 respirator (to prevent dust inhalation).3.[2] Clean: Cover with wet paper towels to prevent dust generation.[1][2] Scoop into a waste bag.4. Wash: Clean area with soap and water; collect rinsate as hazardous waste.[1][2]
Liquid Spill 1. Absorb: Use universal absorbent pads or vermiculite.2.[1][2] Neutralize: Not typically required for this salt, but ensure pH is neutral before final wipe down.3.[2] Disposal: Place all contaminated absorbents into a sealed bag labeled "Debris contaminated with [Chemical Name]".

Regulatory Compliance (RCRA Context)

While 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it falls under the "Characteristic" or "Generator Knowledge" clauses of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Code Assignment:

    • If the material is a pure commercial chemical product being discarded, it may be unregulated unless it exhibits toxicity characteristics (D004-D043).[1]

    • Best Practice: Assign D001 (if in flammable solvent) or manage as Non-RCRA Regulated Hazardous Waste (state dependent), but always treat as toxic for incineration purposes.[1][2]

    • Halogen Content: Because it is a hydrochloride, the waste profile must declare Halogens Present .[2] This prevents the waste hauler from sending it to fuel blending programs that cannot handle chlorine (which forms hydrochloric acid upon combustion).[1][2]

References

  • PubChem. (n.d.).[1][2] 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (Compound Summary). National Library of Medicine.[1][2] Retrieved March 2, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators: Categories and Requirements.[1][2][4] Retrieved March 2, 2026, from [Link]

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: Bromhexine hydrochloride (Analog Reference for Amine HCl Handling). Retrieved March 2, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
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